1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F4O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWPERXXSPCRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204874 | |
| Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190865-44-1 | |
| Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190865-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone chemical properties
An In-depth Technical Guide to 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical properties, synthesis methodologies, reactivity profile, and strategic applications of this highly functionalized ketone.
Introduction and Strategic Importance
This compound (CAS No. 1190865-44-1) is a halogenated aromatic ketone of significant interest.[1] Its structure is characterized by a phenyl ring substituted with two chlorine atoms and one fluorine atom, attached to a trifluoroethanone moiety.[2][3] This unique combination of electron-withdrawing groups renders the molecule a versatile building block, particularly as a key intermediate in the synthesis of advanced isoxazoline-substituted benzamides, which are known for their potent pesticidal activity.[4][5][6] Its application extends to the development of novel veterinary drugs, such as Sarolaner.[7][8] The strategic placement of halogens and the trifluoromethyl group significantly influences the compound's reactivity, stability, and biological interactions, making it a valuable target for synthetic chemists.[3][9]
Physicochemical and Structural Properties
The chemical identity and properties of this compound are summarized below. The presence of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, while the halogenated phenyl ring is electron-deficient, dictating the compound's overall reactivity.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1190865-44-1 | [10][11] |
| Molecular Formula | C₈H₂Cl₂F₄O | [2][10][11] |
| Molecular Weight | 261.00 g/mol | [2][10][11] |
| IUPAC Name | This compound | [10] |
| Synonyms | 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | [3] |
| Physical Form | Liquid, Semi-Solid, or Solid | |
| Purity | Typically ≥95% | [11] |
| Storage | Store sealed in a dry place at room temperature. |
Chemical Structure Diagram
Caption: Structure of this compound.
Synthesis Methodologies and Protocols
The synthesis of this compound has been approached via several routes, reflecting its industrial importance. A key challenge has been the large-scale preparation of the necessary precursors, such as 5-bromo-1,3-dichloro-2-fluoro-benzene, which is often synthesized through inefficient, multi-step approaches.[4][5][6] However, more recent and innovative methods have been developed to streamline production.
Primary Synthetic Route: Nucleophilic Aromatic Substitution
A surprisingly effective and scalable method involves the nucleophilic aromatic substitution (SNAᵣ) on a more accessible precursor, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.[4][5] The trifluoromethyl ketone group, while not traditionally considered a strong activating group for SNAᵣ, is sufficient in this case to facilitate the displacement of the chlorine atom at the 4-position by fluoride.[4][5]
References
- 1. This compound [looppharm.com]
- 2. Buy this compound | 1190865-44-1 [smolecule.com]
- 3. CAS 1190865-44-1: 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-tr… [cymitquimica.com]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 6. data.epo.org [data.epo.org]
- 7. This compound | 1190865-44-1 [chemicalbook.com]
- 8. This compound CAS No.:1190865-44-1 Wholesale [qinmuchem.com]
- 9. This compound | China | Manufacturer | Chongqing Soarwin Technology Co., Ltd [m.chemicalbook.com]
- 10. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
physical properties of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to the Physical Properties of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Introduction
This compound, with CAS Number 1190865-44-1, is a halogenated acetophenone derivative of significant interest in the pharmaceutical and agrochemical industries. Its highly functionalized structure serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a key intermediate for isoxazoline-class ectoparasiticides like Afoxolaner and Sarolaner.[1][2][3]
The precise physical and chemical properties of this intermediate are paramount for process optimization, quality control, and successful scale-up in a drug development setting. Inconsistent or poorly characterized starting materials can lead to downstream impurities, variable yields, and compromised final product integrity. This guide provides a comprehensive overview of the known physical properties of this compound, offers expert insights into its analytical characterization, and presents robust protocols for its verification in a research and development laboratory. The narrative is designed to move beyond a simple data sheet, explaining the causality behind analytical choices to empower researchers and drug development professionals.
Section 1: Chemical Identity and Structure
A precise understanding of a molecule begins with its fundamental identity. The structural and molecular details are the foundation upon which all other physical property data are built.
Caption: 2D Structure of the title compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1190865-44-1 | [2][4][5] |
| Molecular Formula | C₈H₂Cl₂F₄O | [2][6] |
| Molecular Weight | 261.00 g/mol | [2][7] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,2,2-Trifluoro-3',5'-dichloro-4'-fluoroacetophenone | [1][2] |
| InChI Key | NSWPERXXSPCRCT-UHFFFAOYSA-N |[8] |
Section 2: Core Physicochemical Properties
The physicochemical properties of a synthetic intermediate dictate its handling, reaction conditions, and purification strategies. For this compound, much of the publicly available data is predicted through computational models. While useful for initial assessment, experimental verification is essential for cGMP (current Good Manufacturing Practice) applications.
Table 2: Summary of Physicochemical Properties
| Property | Value | Type | Source(s) |
|---|---|---|---|
| Appearance | Colorless to pale yellow liquid; Low melting solid | Experimental | [7][9] |
| Boiling Point | 228 °C | Experimental | [10] |
| 282.5 ± 40.0 °C | Predicted | [1][6] | |
| Density | 1.6 g/cm³ | Experimental | [9] |
| 1.577 ± 0.06 g/cm³ | Predicted | [6][7] | |
| Melting Point | Not explicitly determined; described as "low melting" | Observation | [9] |
| Refractive Index | 1.47 | Experimental | [9] |
| Solubility | No quantitative data available in public literature | Data Gap | [11][12] |
| Storage | Store sealed in a dry, cool place | Recommendation |[6][8][13] |
Expert Insights:
The discrepancy between the liquid and solid descriptions of its appearance suggests that the compound's melting point is near ambient room temperature.[7][9] This is a critical handling parameter; batches may solidify or liquefy with minor temperature fluctuations, impacting accurate volume or weight measurements. The difference between the predicted and experimental boiling points highlights the importance of empirical data; a ~50 °C variance is significant for designing distillation-based purification protocols. The lack of public solubility data is a major information gap that necessitates experimental determination by any laboratory intending to use this compound.
Section 3: Spectroscopic and Analytical Profile
The spectroscopic signature of a molecule is its unique fingerprint, indispensable for confirming identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR Analysis (Predicted): The molecule contains only two protons, which are chemically equivalent, located on the aromatic ring.
-
Expected Chemical Shift (δ): Approximately 7.8-8.2 ppm. Aromatic protons are deshielded, and the adjacent electron-withdrawing ketone group will shift them further downfield. Data from a closely related trichloro-analogue shows aromatic protons at δ 8.07-8.05 ppm.[14]
-
Expected Multiplicity: A doublet . The two equivalent protons will be split by the single fluorine atom on the ring (³JHF coupling).
-
-
¹⁹F NMR Analysis: The molecule has two distinct fluorine environments: the trifluoromethyl (-CF₃) group and the single aromatic fluorine (Ar-F).
-
Expected Signals: Two signals are expected.
-
-CF₃ group: A singlet around -65 to -75 ppm . This group is relatively isolated and should not show significant coupling to other nuclei.
-
Ar-F group: A triplet around -100 to -115 ppm . The signal will be split into a triplet by the two adjacent, chemically equivalent aromatic protons (³JHF coupling).
-
-
Field-Proven Insights: A patent reports ¹⁹F NMR shifts for this compound as δ -71.5, -84.7, -102.4, and -112.9 ppm.[14][15] The presence of four signals is inconsistent with the pure molecular structure. This strongly suggests the analyzed sample was a mixture, potentially containing the ketone and its hydrate form, which would exist in equilibrium in the presence of water.[14] Researchers should be aware of this possibility and ensure their material is anhydrous before analysis.
-
-
¹³C NMR Analysis (Predicted):
-
Expected Signals: Due to symmetry, 6 distinct carbon signals are expected.
-
Expected Chemical Shifts (δ):
-
C=O (Ketone): ~175-185 ppm (quartet due to ²JCF coupling with -CF₃).
-
-CF₃: ~115-125 ppm (quartet due to ¹JCF coupling).
-
Aromatic Carbons: ~120-150 ppm. Carbons bonded to halogens (C-Cl, C-F) will show characteristic shifts and coupling patterns.
-
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): For C₈H₂Cl₂F₄O, the monoisotopic mass is 259.94 .
-
Key Isotopic Pattern: The presence of two chlorine atoms will generate a characteristic isotopic cluster. The ratio of isotopes ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the spectrum should show:
-
An M⁺ peak (containing two ³⁵Cl atoms).
-
An [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl) with ~65% the intensity of M⁺.
-
An [M+4]⁺ peak (two ³⁷Cl atoms) with ~10% the intensity of M⁺.
-
This "M, M+2, M+4" pattern is a definitive indicator of a dichlorinated compound.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Predicted Key Absorptions:
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the ketone, shifted to a higher frequency by the electron-withdrawing fluorine atoms.
-
~1100-1350 cm⁻¹ (strong): C-F stretching vibrations from both the -CF₃ and Ar-F groups.
-
~1550-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.
-
Section 4: Protocols for Experimental Verification
Trust in a chemical intermediate requires rigorous, in-house verification. The following protocols are self-validating systems for confirming the identity, purity, and key properties of this compound.
Protocol: Purity and Identity Confirmation via HPLC-MS
This workflow provides orthogonal confirmation of purity (via UV detector) and identity (via mass detector).
Caption: Workflow for HPLC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation:
-
HPLC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent starting point for this hydrophobic, halogenated molecule.
-
Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-2 µL.
-
-
Elution Gradient: A rapid scouting gradient is effective. Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Detection:
-
UV Detector: Monitor at 254 nm, a common wavelength for aromatic compounds. Purity is calculated from the relative peak area of the main component.
-
Mass Spectrometer: Use Electrospray Ionization in positive mode (ESI+). Scan from m/z 100 to 500.
-
-
Data Analysis:
-
Purity: A purity of ≥98% is typically required for use in API synthesis.
-
Identity: Confirm the presence of the [M+H]⁺ adduct at m/z 260.9, along with the characteristic chlorine isotopic pattern at m/z 262.9 and 264.9.
-
Protocol: Overall Analytical Characterization Workflow
A comprehensive characterization workflow ensures all critical physical and chemical parameters are assessed.
References
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- 15. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone IUPAC name and synonyms
An In-Depth Technical Guide to 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Introduction
This compound is a halogenated organic compound of significant interest in synthetic chemistry. Its structure, featuring a trifluoroethanone group attached to a heavily substituted phenyl ring, imparts unique reactivity, making it a valuable building block in various fields.[1][2] This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, and applications, with a focus on its pivotal role as a key intermediate in the development of modern pharmaceuticals and agrochemicals, most notably isoxazoline-based pesticides and veterinary drugs like Sarolaner.[3][4][5][6][7][8][9]
Chemical Identity and Properties
The precise identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound[10] |
| CAS Number | 1190865-44-1[4][6][10][11] |
| Synonyms | 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one[10], 3',5'-Dichloro-2,2,2,4'-tetrafluoroacetophenone[10], 2,2,2-Trifluoro-3',5'-dichloro-4'-fluoroacetophenone[6][10], Sarolaner intermediate[4][10], Ethanone, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoro-[10] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂Cl₂F₄O | [2][4][6][10][12] |
| Molecular Weight | 261.00 g/mol | [2][4][10][12] |
| Appearance | Colorless oil to white or pale yellow solid/liquid | [3][13][14][15] |
| Boiling Point | ~228-282.5 °C (Predicted) | [6][13][14] |
| Density | ~1.577 g/cm³ (Predicted) | [6][13] |
Synthesis and Mechanistic Considerations
The synthesis of this highly functionalized ketone can be approached through several strategic pathways. The choice of route often depends on the availability and scalability of starting materials, as well as desired yield and purity.
Method 1: Nucleophilic Aromatic Substitution (Halex Reaction)
This route is notable as it leverages a nucleophilic aromatic substitution (SNAᵣ) on a polychlorinated precursor, a reaction where the trifluoroacetyl group acts as a sufficient, if unconventional, activating group.
Causality and Expertise: Typically, powerful electron-withdrawing groups like nitro groups are required to activate an aromatic ring for SNAᵣ. The success of this reaction using a trifluoroacetyl group is surprising and highlights a key process insight.[3][5] The reaction's feasibility hinges on forcing conditions: a high-boiling polar aprotic solvent (sulfolane) to facilitate the dissolution of the fluoride salt and achieve the necessary high temperature (160 °C), and a phase transfer catalyst (tetraphenylphosphonium bromide) to enhance the nucleophilicity of the fluoride anion by escorting it into the organic phase.[3][5][7]
Caption: Synthesis via Nucleophilic Aromatic Substitution.
Experimental Protocol:
-
To a solution of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol) in sulfolane (3 ml), add dry potassium fluoride (0.35 g, 4.32 mmol) and tetraphenylphosphonium bromide (0.015 g, 0.036 mmol).[3][7]
-
Stir the resulting reaction mixture at 160 °C for 5 hours.[3][7]
-
Upon completion, distill the reaction mixture under reduced pressure.
-
Further purify the product-containing fractions using silica gel chromatography (eluting with heptane) to afford the final product as a colorless oil.[3][7]
Method 2: Synthesis via Organometallic Intermediate
This approach utilizes the classic strategy of reversing polarity (umpolung) by converting an aryl halide into a nucleophilic organometallic species, which then attacks an electrophilic trifluoroacetylating agent.
Causality and Expertise: The primary challenge in this route is the selection of the correct starting material and organometallic reagent. 5-Bromo-1,3-dichloro-2-fluorobenzene is a common precursor, though its large-scale synthesis can be inefficient.[3][5][7] The use of a modern Grignard reagent like isopropylmagnesium chloride lithium chloride complex is advantageous as it facilitates the halogen-metal exchange under mild conditions. The choice of N-(trifluoroacetyl)piperidine as the acylating agent provides a stable, easy-to-handle source of the electrophilic trifluoroacetyl group.[16]
Caption: Synthesis via an Organometallic Intermediate.
Experimental Protocol:
-
Dissolve 5-bromo-1,3-dichloro-2-fluorobenzene (28.7 mmol) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.[16]
-
Add isopropylmagnesium chloride lithium chloride complex (1.1 eq) and stir at room temperature for 30 minutes to form the Grignard reagent in situ.[16]
-
Cool the reaction mixture to 0 °C and add N-(trifluoroacetyl)piperidine (1.32 eq) over 1 minute.[8][16]
-
Allow the reaction to warm to room temperature and stir for 2 hours.[8][16]
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[8][16]
-
Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE).[8][16]
-
Combine the organic phases, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ketone.[8][16]
Chemical Reactivity and Applications
The synthetic value of this compound stems from its defined points of reactivity, which allow for its elaboration into more complex molecules.
Core Reactivity:
-
Electrophilic Carbonyl Carbon: The ketone's carbonyl group is highly electrophilic due to the strong inductive effect of the adjacent trifluoromethyl group. This makes it highly susceptible to nucleophilic addition reactions (e.g., with organometallics, amines, or hydride reagents).[1][2]
-
Aromatic Ring: The electron-deficient nature of the phenyl ring, while generally deactivated towards electrophilic substitution, can still undergo further functionalization under specific conditions.[2]
-
Ketone Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents.[2]
Caption: Key Reactivity Sites and Transformations.
Primary Application: Intermediate for Active Ingredients
This ketone is a crucial intermediate for producing isoxazoline-substituted benzamides, a class of compounds with potent insecticidal and acaricidal properties.[3][5][7] Its most prominent application is in the synthesis of Sarolaner, a veterinary medicine used to treat flea and tick infestations in dogs.[4][6][8] The synthesis involves converting the ketone into an oxime, followed by a cyclization reaction to form the core isoxazoline ring structure. This transformation leverages the high reactivity of the trifluoromethyl-activated carbonyl group.
Analytical Characterization
Verification of the structure and purity of this compound is typically achieved using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals in the aromatic region corresponding to the two protons on the phenyl ring.
-
¹⁹F NMR is critical for confirming the presence and chemical environment of the fluorine atoms in both the -CF₃ group and on the aromatic ring.
-
¹³C NMR provides detailed information on the carbon framework, including the characteristic downfield shift of the carbonyl carbon and the C-F coupled signals.[9]
-
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Shows a strong characteristic absorption band for the C=O (ketone) stretching vibration.
Conclusion
This compound is more than a mere laboratory chemical; it is a testament to the enabling power of synthetic chemistry. Its challenging synthesis has spurred the development of robust chemical processes, and its specific reactivity has made it an indispensable component in the production of advanced molecules that contribute to animal health and agriculture. For researchers and drug development professionals, a thorough understanding of this intermediate's properties and synthesis is key to unlocking further innovation in these critical fields.
References
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- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 4. apicule.com [apicule.com]
- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 6. lookchem.com [lookchem.com]
- 7. data.epo.org [data.epo.org]
- 8. This compound | 1190865-44-1 [chemicalbook.com]
- 9. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 10. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Spectral Analysis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
This technical guide provides an in-depth analysis of the expected spectral data for the compound 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. This molecule is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, making its unambiguous characterization a critical aspect of quality control and process development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features.
Molecular Structure and Its Spectroscopic Implications
This compound (Molecular Formula: C₈H₂Cl₂F₄O, Molecular Weight: 261.00 g/mol ) possesses a unique substitution pattern that gives rise to a distinct and informative set of spectral data.[2] The presence of four fluorine atoms, distributed between a trifluoromethyl group and the aromatic ring, makes ¹⁹F NMR a particularly powerful tool for its characterization. The dichlorinated and fluorinated benzene ring, coupled with the electron-withdrawing trifluoroacetyl group, results in a highly electron-deficient aromatic system, which significantly influences the chemical shifts in both ¹H and ¹³C NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its atomic connectivity and electronic environment.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and capable of dissolving the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-specific probe is recommended for optimal sensitivity.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Diagram of the NMR Data Acquisition and Analysis Workflow:
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) | Assignment |
| Ar-H | ~ 8.0 - 8.2 | Triplet (t) | 2H | ~ 1-2 Hz | H-2, H-6 |
Interpretation: The two protons on the aromatic ring (H-2 and H-6) are chemically and magnetically equivalent due to the symmetrical substitution pattern. They are expected to resonate at a downfield chemical shift (around 8.0-8.2 ppm) due to the strong electron-withdrawing effect of the adjacent trifluoroacetyl group and the halogens on the ring. The signal is predicted to be a triplet due to coupling with the fluorine atom at the C-4 position (a four-bond coupling, ⁴JHF).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Assignment |
| C =O | ~ 178 - 182 | Quartet (q) | C=O |
| C -F (Aromatic) | ~ 158 - 162 | Doublet (d) | C-4 |
| C -Cl | ~ 132 - 136 | Singlet (s) or small doublet | C-3, C-5 |
| C -H | ~ 128 - 132 | Doublet (d) | C-2, C-6 |
| C -C=O | ~ 125 - 129 | Singlet (s) or small triplet | C-1 |
| C F₃ | ~ 115 - 119 | Quartet (q) | CF₃ |
Interpretation:
-
Carbonyl Carbon (C=O): This carbon will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group (²JCF). Its chemical shift will be in the typical range for ketones.
-
Aromatic Carbons: The carbon directly attached to the fluorine (C-4) will show a large one-bond C-F coupling (¹JCF) and will be the most downfield of the aromatic signals. The carbons attached to chlorine (C-3, C-5) will be deshielded. The protonated carbons (C-2, C-6) will appear as doublets due to coupling with the C-4 fluorine (³JCF). The quaternary carbon attached to the carbonyl group (C-1) will be the most upfield of the aromatic carbons.
-
Trifluoromethyl Carbon (CF₃): This carbon will exhibit a large one-bond C-F coupling (¹JCF), resulting in a quartet.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is arguably the most diagnostic for this compound, with two expected signals corresponding to the two different fluorine environments.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Ar-F | ~ -100 to -120 | Singlet (s) or broad singlet | Ar-F |
| CF ₃ | ~ -70 to -75 | Singlet (s) | CF₃ |
Interpretation:
-
Aromatic Fluorine (Ar-F): The chemical shift for fluorine attached to an aromatic ring typically falls in this range.[3] The signal is expected to be a singlet or a broad singlet as the coupling to the distant aromatic protons (⁴JFH) might not be well-resolved.
-
Trifluoromethyl Fluorines (CF₃): The trifluoroacetyl group has a characteristic chemical shift range, often between -67 and -85 ppm.[4][5] The three fluorine atoms are equivalent and will appear as a singlet in the proton-decoupled spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean KBr plates is first recorded, followed by the spectrum of the sample.
-
Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100 - 3000 | Weak | C-H stretch | Aromatic C-H |
| ~ 1720 - 1700 | Strong | C=O stretch | Trifluoromethyl Ketone |
| ~ 1600 - 1550 | Medium | C=C stretch | Aromatic Ring |
| ~ 1300 - 1100 | Strong | C-F stretch | CF₃ and Ar-F |
| ~ 850 - 750 | Strong | C-Cl stretch | Aryl Chloride |
Interpretation: The most prominent feature in the IR spectrum will be the strong absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1700-1720 cm⁻¹.[6][7] The electron-withdrawing nature of the trifluoromethyl group tends to shift this absorption to a higher wavenumber compared to a simple alkyl ketone. The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations. The C-Cl stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) can be used for sample introduction and analysis.
-
Data Acquisition: The instrument is scanned over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
Diagram of the Mass Spectrometry Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Predicted Mass Spectrum
| m/z | Predicted Identity | Comments |
| 261 | [M]⁺˙ | Molecular ion peak. The isotopic pattern for two chlorine atoms will be observed. |
| 192 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical via alpha-cleavage. This is often a major fragment for trifluoromethyl ketones.[8] |
| 164 | [M - COCF₃]⁺ | Loss of the trifluoroacetyl radical. |
Interpretation: The molecular ion peak should be observable at m/z 261. A key diagnostic feature will be the isotopic pattern characteristic of a molecule containing two chlorine atoms (an M+2 peak approximately 65% of the intensity of the M peak, and an M+4 peak of about 10%). The base peak is likely to be at m/z 192, corresponding to the loss of a trifluoromethyl radical (•CF₃), a common and favorable fragmentation pathway for such ketones.[8][9] Further fragmentation of the m/z 192 ion by loss of carbon monoxide (CO) would yield a fragment at m/z 164.
Conclusion
The comprehensive spectral analysis of this compound, as predicted in this guide, provides a robust framework for its unambiguous identification and characterization. The combination of ¹H, ¹³C, and particularly ¹⁹F NMR, along with IR and MS, offers a multi-faceted and self-validating approach to confirming the structure and purity of this important chemical intermediate. The principles and expected data outlined herein should serve as a valuable resource for researchers and professionals in the field.
References
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- 4. dovepress.com [dovepress.com]
- 5. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Reactivity of the Trifluoroethanone Moiety on a Dichlorofluorophenyl Ring
Introduction: The Strategic Importance of Fluorinated Ketones in Modern Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity of a compound.[1] Among the vast arsenal of fluorinated building blocks, aryl trifluoromethyl ketones stand out as exceptionally versatile intermediates. The trifluoroethanone moiety, in particular, is a powerful electrophile, rendered highly reactive by the strong electron-withdrawing nature of the three fluorine atoms. When appended to a dichlorofluorophenyl ring, as in the case of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone , a synergistic interplay of electronic effects creates a molecule primed for a diverse range of chemical transformations.
This technical guide provides a comprehensive exploration of the reactivity of the trifluoroethanone moiety on a dichlorofluorophenyl ring, with a focus on its synthesis, key reactions, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important structural motif.
Molecular Structure and Electronic Profile
The reactivity of this compound is fundamentally governed by its electronic structure. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, both through inductive effects and hyperconjugation. This strongly polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Simultaneously, the dichlorofluorophenyl ring exerts its own electronic influence. The two chlorine atoms and the fluorine atom are all electron-withdrawing, further activating the aromatic ring towards certain transformations and influencing the overall reactivity of the ketone. This polyhalogenated aromatic system is a key feature in many modern pharmaceuticals and agrochemicals, contributing to both target binding and favorable pharmacokinetic properties.[2][3]
Synthesis of this compound
The synthesis of this key intermediate is a critical first step for its utilization in further chemical transformations. A common and effective method involves a Grignard reaction followed by acylation, or a halogen-metal exchange followed by reaction with a trifluoroacetylating agent. A representative synthesis is detailed in the patent literature for the production of Sarolaner, a veterinary pharmaceutical.[4][5]
Experimental Protocol: Synthesis via Grignard Reagent
This protocol is adapted from established industrial syntheses.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the addition funnel, place a solution of 5-bromo-1,3-dichloro-2-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is evidenced by a gentle reflux and the disappearance of the iodine color.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Acylation with a Trifluoroacetylating Agent
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of a suitable trifluoroacetylating agent, such as N-(trifluoroacetyl)piperidine or ethyl trifluoroacetate (1.1 equivalents), in anhydrous THF via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.[6]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. The following table summarizes key spectroscopic data.
| Spectroscopic Data for this compound | |
| Molecular Formula | C₈H₂Cl₂F₄O |
| Molecular Weight | 261.00 g/mol [7] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.06 (d, J ≈ 6.2 Hz, 2H, Ar-H). The exact chemical shift and coupling constants may vary slightly.[4] |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (ppm): Carbonyl carbon (~175-185, q, ²JCF), CF₃ carbon (~115-120, q, ¹JCF), aromatic carbons (various shifts in the aromatic region, with C-F and C-Cl couplings).[8][9] |
| ¹⁹F NMR (CDCl₃) | Expected chemical shifts (ppm, relative to CFCl₃): CF₃ group (~ -70 to -80), Ar-F (~ -100 to -140).[2] |
| Infrared (IR) | Expected characteristic absorptions (cm⁻¹): C=O stretch (~1700-1730), C-F stretches (~1100-1300), aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | Expected m/z for molecular ion [M]⁺: 259.94. Key fragmentation patterns would involve loss of CF₃, CO, and cleavage of the aromatic ring.[10][11] |
Key Reactions of the Trifluoroethanone Moiety
The highly electrophilic nature of the carbonyl carbon in the trifluoroethanone moiety dictates its reactivity, making it a prime target for a variety of nucleophilic and related reactions.
Nucleophilic Addition Reactions
The addition of nucleophiles to the carbonyl group is a fundamental reaction of this moiety. The electron-withdrawing trifluoromethyl group significantly enhances the rate of these reactions compared to non-fluorinated ketones.
The addition of Grignard reagents (R-MgX) to the trifluoroethanone provides a straightforward route to tertiary trifluoromethylated alcohols, which are important structural motifs in medicinal chemistry.
Caption: General scheme for the Grignard reaction with an aryl trifluoromethyl ketone.
General Experimental Protocol: Grignard Addition [10][12][13]
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting ketone.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
The reduction of the trifluoroethanone to the corresponding secondary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.[14][15][16]
General Experimental Protocol: Sodium Borohydride Reduction [3][14]
-
Dissolve this compound (1.0 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.2-1.5 equivalents) portion-wise, controlling the temperature.
-
Stir the reaction at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of dilute hydrochloric acid or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the secondary alcohol by recrystallization or column chromatography.
Olefination Reactions
The conversion of the carbonyl group to a carbon-carbon double bond is a powerful synthetic tool. The Wittig and Horner-Wadsworth-Emmons reactions are commonly employed for this purpose.
The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent) to form an alkene.[1][17][18][19]
General Experimental Protocol: Wittig Reaction [17][20]
-
Prepare the phosphorus ylide in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.
-
Cool the ylide solution to the appropriate temperature (often 0 °C or below).
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
The HWE reaction, which utilizes a phosphonate carbanion, is often preferred for its generally higher E-selectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification.[12][21]
References
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- 6. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
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- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 21. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
An In-Depth Technical Guide to 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, a halogenated organic compound of significant interest in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, explore established and novel synthesis methodologies with mechanistic insights, and detail its critical role as a key intermediate in the development of modern therapeutics and pesticides. This document is intended to serve as a vital resource for professionals engaged in chemical synthesis, drug discovery, and process development, offering both foundational knowledge and practical, field-proven insights.
Core Compound Identification and Properties
This compound is a synthetic ketone featuring a phenyl ring heavily substituted with electron-withdrawing groups: two chlorine atoms, a fluorine atom, and a trifluoroacetyl group. This specific substitution pattern imparts unique reactivity and makes it an essential building block in medicinal chemistry.
Physicochemical Data
The fundamental properties of the compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂Cl₂F₄O | [1][2][3][4][5] |
| Molecular Weight | 261.00 g/mol | [2][3][5][6] |
| CAS Number | 1190865-44-1 | [1][2][3][4] |
| Appearance | Clear colorless to yellow liquid; may also be a semi-solid or solid at room temperature. | [1][2] |
| Density | ~1.577 g/cm³ | [2][7] |
| Boiling Point | ~282.5 °C | [2][7] |
| SMILES | FC(F)(F)C(C1=CC(Cl)=C(F)C(Cl)=C1)=O | [3] |
| InChIKey | NSWPERXXSPCRCT-UHFFFAOYSA-N | [1][5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a topic of significant industrial importance, leading to the development of several patented routes designed for scalability and efficiency.
Established Synthesis via Organometallic Reagents
A prevalent and well-documented method involves the reaction of an organometallic intermediate derived from a halogenated benzene precursor with a trifluoroacetylating agent.[8][9]
Workflow Diagram: Organometallic Synthesis Route
Caption: A common two-step synthesis pathway.
Causality and Experimental Choices:
-
Starting Material: 5-bromo-1,3-dichloro-2-fluorobenzene is chosen as the aryl halide.[8] The bromine atom is selectively targeted for metal-halogen exchange due to its higher reactivity compared to the C-Cl and C-F bonds, forming a nucleophilic carbon center at the desired position.
-
Organometallic Formation: The use of an isopropylmagnesium chloride lithium chloride complex (Turbo-Grignard) is advantageous. It facilitates the bromine-magnesium exchange under mild conditions, often at room temperature, which is crucial for preventing side reactions on a large scale.[8]
-
Acylating Agent: A reagent like N-(trifluoroacetyl)piperidine serves as an efficient trifluoroacetyl group donor.[8] Its reactivity is tuned to minimize over-reaction and the formation of tertiary alcohol byproducts, which can be a challenge with more aggressive acylating agents like trifluoroacetic anhydride.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent, maintaining its reactivity and preventing precipitation.[8]
Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAr)
An innovative and patented alternative route involves a nucleophilic aromatic substitution (SNAr) reaction, which avoids the challenges of preparing the fluorinated Grignard precursor.[9][10]
Workflow Diagram: SNAr Synthesis Route
Caption: SNAr pathway from a trichloro-precursor.
Causality and Experimental Choices:
-
Starting Material: This process begins with the more readily accessible 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.[9][10]
-
Mechanism: The key to this reaction is the powerful electron-withdrawing effect of the trifluoroacetyl group. This group activates the aromatic ring towards nucleophilic attack, specifically at the C4 position (para to the ketone), allowing for the displacement of a chloride ion by a fluoride ion. This is noteworthy as trifluoromethyl ketones are not typically considered strong enough activating groups for such transformations.[10]
-
Reagents: Potassium fluoride serves as the nucleophilic fluoride source. A phase transfer catalyst is essential to shuttle the fluoride ion from the solid or aqueous phase into the organic phase where the reaction occurs.[9][10]
-
Solvent: A polar aprotic solvent like sulfolane is used to dissolve the reactants and facilitate the ionic substitution mechanism.[10] This route is highly desirable from an industrial perspective as it starts from a more easily prepared precursor.[9]
Applications in Drug and Pesticide Development
The primary value of this compound lies in its role as a pivotal intermediate. Its structure is embedded within several high-value commercial products.
Key Intermediate for Sarolaner
This compound is a crucial building block in the synthesis of Sarolaner , a potent insecticide and acaricide used in veterinary medicine to control flea and tick infestations in dogs.[11][12] Sarolaner belongs to the isoxazoline class of parasiticides, and the trifluoroethanone derivative provides the core chemical scaffold required for its biological activity.[9]
Logical Relationship: From Intermediate to API
Caption: Role as a precursor for the API Sarolaner.
The synthesis of isoxazoline-substituted benzamides, the chemical class to which Sarolaner belongs, is a well-established application for this intermediate.[9][10] The presence of the dichloro-fluoro-phenyl group is critical for the molecule's binding affinity to the target receptor in the parasite, while the trifluoromethyl group often enhances metabolic stability and potency.
Experimental Protocol: Synthesis via Organometallic Route
The following protocol is a representative, lab-scale synthesis adapted from literature procedures.[8]
Objective: To synthesize this compound.
Materials:
-
5-Bromo-1,3-dichloro-2-fluorobenzene
-
Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF)
-
N-(trifluoroacetyl)piperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, dissolve 5-bromo-1,3-dichloro-2-fluorobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Grignard Formation: Cool the solution to 0°C. Add the isopropylmagnesium chloride lithium chloride complex (1.1 eq) dropwise over 1 minute. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the reaction mixture back to 0°C. Add N-(trifluoroacetyl)piperidine (1.3 eq) dropwise over approximately 1 minute.
-
Reaction Progression: Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with MTBE (2x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane (e.g., 0% to 50%) as the eluent to yield the pure product.[8]
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry, to validate the successful synthesis.
Conclusion
This compound is more than a chemical curiosity; it is a purpose-built molecular tool. Its synthesis, refined through innovative organometallic and SNAr chemistry, highlights the sophisticated strategies employed in modern process chemistry. For researchers in drug discovery and agrochemical development, this compound represents a validated and indispensable starting point for creating complex, high-value molecules like Sarolaner. A thorough understanding of its properties, synthesis, and reactivity is fundamental to leveraging its full potential in the development of next-generation chemical products.
References
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- 10. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
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Safety and handling of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to the Safe Handling and Application of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Introduction
This compound (CAS No. 1190865-44-1) is a halogenated acetophenone derivative that has emerged as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a trifluoroethanone group and a dichlorofluorophenyl ring, imparts unique reactivity, making it a valuable building block.[1][2] Notably, it is a key precursor in the synthesis of Sarolaner, a potent veterinary drug used for the treatment of flea and tick infestations in dogs.[3][4]
The presence of multiple halogen atoms and a reactive ketone functional group necessitates a comprehensive understanding of its chemical properties and potential hazards to ensure safe handling and application.[2] This guide is designed for researchers, chemists, and drug development professionals, providing in-depth technical information on the safe handling, storage, reactivity, and disposal of this compound. The protocols and recommendations herein are grounded in established safety data and synthetic methodologies to foster a culture of safety and precision in the laboratory.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its safe and effective use. This compound is typically supplied as a solid or semi-solid with a white to light yellow appearance.[5][6][7]
Diagram: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1190865-44-1 | [3][5][6][7][8] |
| Molecular Formula | C₈H₂Cl₂F₄O | [2][6][8][9] |
| Molecular Weight | 261.00 g/mol | [1][4][8][9] |
| Appearance | White to light yellow solid; may also be a liquid or semi-solid | [5][6][7] |
| Boiling Point | ~228-282.5 °C | [5][7][10] |
| Density | ~1.577 g/cm³ | [7][10] |
| Purity | ≥95% (typical) | [6][8] |
| IUPAC Name | This compound | [9] |
| InChI Key | NSWPERXXSPCRCT-UHFFFAOYSA-N | [6][9] |
Hazard Identification and Toxicological Profile
While comprehensive toxicological data for this specific compound is not thoroughly established, the available safety data sheets (SDS) and the chemical's structure provide a clear basis for hazard assessment.[11] The compound is classified as hazardous under the Globally Harmonized System (GHS).
Causality of Hazards:
-
Irritation: The electron-withdrawing nature of the trifluoromethyl group and the halogenated aromatic ring can enhance the reactivity of the molecule, contributing to its potential as a skin, eye, and respiratory irritant.[6][11][12] This is a common trait among activated carbonyl compounds and halogenated aromatics.
-
Ingestion Toxicity: The "Harmful if swallowed" classification is typical for many synthetic organic intermediates.[9][12] The additional warning, "May be fatal if swallowed and enters airways," suggests a significant aspiration hazard, where the substance can cause severe lung damage if it enters the lungs during ingestion or vomiting.[9]
-
Aquatic Toxicity: The presence of persistent chloro- and fluoro- substituents on an aromatic ring leads to the classification of "Toxic to aquatic life with long lasting effects," as such structures are often not readily biodegradable.[9]
Table 2: GHS Hazard Classification
| Hazard | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed | [6][9][12] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [6][9][12] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [6][12] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | [6][12] |
| Aspiration Hazard | GHS08 | Danger | H304: May be fatal if swallowed and enters airways | [9] |
| Aquatic Hazard | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects | [9] |
Note: The toxicological properties have not been fully investigated.[11] All handling should proceed with the assumption that the compound is hazardous.
Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is essential for handling this compound. This involves not just following steps, but understanding the rationale behind them to mitigate the identified risks of irritation and toxicity.
Diagram: Safe Laboratory Handling Workflow
Caption: A standardized workflow for the safe handling of the compound in a laboratory setting.
Step-by-Step Handling Protocol
-
Pre-Experiment Assessment:
-
Causality: Before any work begins, a thorough review of the Safety Data Sheet (SDS) is mandatory.[11] This ensures the user is aware of all known hazards and emergency procedures.
-
Action: Read the SDS and the planned experimental protocol. Identify the quantities being used and the specific risks associated with the reaction (e.g., exotherms, gas evolution).
-
-
Engineering Controls:
-
Causality: To mitigate the risk of respiratory irritation from dust or vapors (H335), all handling of the solid and its solutions must be performed within a certified chemical fume hood.[11][12]
-
Action: Confirm the fume hood has a valid certification and is functioning correctly (check airflow monitor). Perform all manipulations, including weighing and transfers, deep within the hood.
-
-
Personal Protective Equipment (PPE) Selection and Use:
-
Causality: A multi-layered PPE approach is required to prevent skin (H315) and eye (H319) contact.
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[11] A face shield should be used if there is a significant splash risk.
-
Skin Protection: Wear a flame-resistant lab coat. Handle with chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before use. Use proper glove removal technique to avoid contaminating skin.[11]
-
Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. If there is a risk of exposure outside of a fume hood (e.g., large spill), a respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK-P2 or OV/AG/P99) must be used.[11]
-
-
Post-Handling Procedure:
-
Causality: Proper cleanup and waste disposal are critical to prevent accidental exposure and environmental contamination (H411).
-
Action: Tightly seal all containers of the compound. Decontaminate the work surface. Dispose of contaminated gloves and disposable materials in a designated, sealed waste container. Wash hands thoroughly with soap and water.[11]
-
Storage, Stability, and Emergency Procedures
Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5][10][11] It should be kept separate from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[5][10]
Emergency and First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting due to the aspiration hazard.[9] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
-
Spills: Evacuate the area. Wear full PPE, including respiratory protection. Avoid generating dust. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully and place into a suitable, labeled container for disposal.[11] Do not allow the substance to enter drains.[11]
-
Fire: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Synthesis Pathway and Application
Understanding the synthesis of this compound provides context for its potential impurities and its utility as a chemical intermediate. One common and scalable approach involves a Grignard reaction followed by acylation.[1][13] A more recent patented method involves a nucleophilic aromatic substitution on a trichlorophenyl precursor, which can be more efficient for large-scale production.[14][15]
Diagram: Representative Synthetic Pathway
Caption: A simplified schematic of a common synthetic route to the target compound.
Abbreviated Synthesis Protocol Example
This protocol is for illustrative purposes only and is based on published procedures.[3][13] It should be adapted and optimized with appropriate risk assessments before use.
-
Grignard Reagent Formation: Under an inert atmosphere (Argon), dissolve 5-bromo-1,3-dichloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF).[3][13]
-
Slowly add a solution of isopropylmagnesium chloride lithium chloride complex at room temperature and stir for 30-60 minutes to form the corresponding Grignard reagent.[3][13]
-
Acylation: Cool the reaction mixture to 0 °C. Slowly add an N-trifluoroacetylating agent, such as N-(trifluoroacetyl)piperidine.[3][13]
-
Workup: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS). Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[3][13]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final product.[3][13]
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, sealed, and properly labeled container for halogenated organic waste.[11]
-
Disposal Method: Do not dispose of via drains or general waste. The waste must be handled by a licensed professional waste disposal service. Chemical incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[11]
-
Regulatory Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.
Conclusion
This compound is an indispensable intermediate in modern chemical synthesis. Its potent reactivity, however, is matched by its potential hazards, including irritation, oral toxicity, and environmental persistence. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) through rigorous adherence to safety protocols, use of appropriate engineering controls and PPE, and a thorough understanding of the compound's reactivity, researchers can handle this valuable molecule safely and effectively. This guide serves as a foundational document to support that goal, promoting a proactive safety culture in the demanding field of drug discovery and development.
References
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- 15. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Solubility Profile of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers
Abstract
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a pivotal intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, most notably as a precursor to the API Sarolaner.[1][2] Its effective use in synthesis, purification, and formulation is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this highly halogenated ketone. While specific quantitative solubility data is not widely published, this document synthesizes information from its chemical properties and documented synthetic procedures to establish a robust qualitative profile. Furthermore, it outlines the theoretical principles governing its solubility and provides a detailed, field-proven protocol for its experimental determination, empowering researchers to generate precise data tailored to their specific applications.
Molecular Profile and Physicochemical Characteristics
Understanding the structure of this compound is the first step in predicting its behavior in various solvents. The molecule possesses a unique combination of a highly electronegative trifluoroacetyl group and a halogen-substituted aromatic ring.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1190865-44-1 | [3][4] |
| Molecular Formula | C₈H₂Cl₂F₄O | [1] |
| Molecular Weight | 261.00 g/mol | [1][3] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Density | ~1.577 g/cm³ | [5] |
| IUPAC Name | this compound |[3] |
The structure is characterized by:
-
An Electrophilic Carbonyl Group: The ketone moiety is highly activated by the adjacent trifluoromethyl group, making it a key reactive site.[6]
-
A Halogenated Aromatic Ring: The two chlorine atoms and one fluorine atom on the phenyl ring withdraw electron density and contribute significantly to the molecule's molecular weight and van der Waals surface area.
-
High Degree of Fluorination: The -CF₃ group is strongly electron-withdrawing and significantly impacts the molecule's polarity and intermolecular interactions. The influence of fluorination on molecular properties is a key area of study in modern chemistry.[7]
Caption: Structure of this compound.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational but simplified view of solubility. For a complex molecule such as this, a more nuanced understanding of intermolecular forces is required. Solubility is the result of a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
The key interactions governing the solubility of this compound are:
-
Dipole-Dipole Interactions: The highly polar C=O and C-F bonds create a significant molecular dipole, suggesting favorable interactions with polar solvents (e.g., ketones, esters).
-
Van der Waals Forces (London Dispersion Forces): The large, electron-rich aromatic ring and chlorine atoms provide a substantial surface area for these interactions, which are the primary mechanism for solubility in nonpolar solvents (e.g., alkanes, aromatic hydrocarbons).
-
Absence of Hydrogen Bond Donating Capability: The molecule lacks O-H or N-H bonds, meaning it cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor at the carbonyl oxygen and fluorine atoms. This limits its solubility in highly structured protic solvents like water but allows for some interaction with alcohols.
Caption: Primary intermolecular forces driving solubility in different solvent classes.
Inferred Solubility Profile from Synthetic Literature
While quantitative data is scarce, a qualitative solubility profile can be reliably inferred from published synthetic procedures.[8][9][10] The choice of solvents for reaction, extraction, and purification steps provides strong evidence of the compound's behavior.
| Solvent | Solvent Type | Inferred Solubility | Rationale from Literature |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Soluble | Used as the primary reaction solvent for its synthesis via Grignard-type reactions.[9][11] |
| Methyl tert-butyl ether (MTBE) | Polar Aprotic Ether | Soluble | Routinely used as the extraction solvent to recover the product from aqueous workup steps.[8][11] |
| Heptane / Cyclohexane | Nonpolar Alkane | Soluble / Sparingly Soluble | Used as the nonpolar component in chromatography and for recrystallization/precipitation, indicating moderate to low solubility, especially at reduced temperatures.[9][10] |
| Ethyl Acetate | Polar Aprotic Ester | Soluble | Used as the polar eluent in combination with heptane for chromatographic purification.[8][11] |
| Acetonitrile | Polar Aprotic Nitrile | Sparingly Soluble | Used to wash a cyclohexane solution of the product, implying the product preferentially remains in the cyclohexane phase.[9] |
| Water | Polar Protic | Insoluble | The compound is extracted from aqueous layers into organic solvents, confirming its hydrophobic nature.[8][12] |
This inferred data suggests that the compound is most soluble in polar aprotic solvents like ethers and esters, and moderately soluble in nonpolar hydrocarbons.
Experimental Protocol for Quantitative Solubility Determination
To generate precise, application-specific data, the Isothermal Saturation (or "Shake-Flask") Method is the gold standard. This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and measurements are accurate.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
Analyte: this compound, >95% purity[13]
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with PTFE-lined caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Protocol Workflow:
Caption: Workflow for the Isothermal Saturation Solubility Measurement.
Step-by-Step Methodology:
-
Preparation:
-
To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial. "Excess" is critical; a visible amount of undissolved material must be present at the end of the experiment to ensure saturation.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials in a shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a predetermined time. Causality: A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure that true thermodynamic equilibrium is reached, especially with viscous solvents or compounds that are slow to dissolve. A preliminary time-to-equilibrium study can be run by taking measurements at 24, 48, and 72 hours; equilibrium is confirmed when the measured solubility no longer increases.
-
-
Phase Separation:
-
After the agitation period, let the vials stand in the same temperature-controlled environment for at least 2 hours. Causality: This allows fine, suspended particles to settle, preventing premature clogging of the filter and ensuring that only the truly dissolved supernatant is sampled.
-
-
Sampling and Filtration:
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a glass syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.
-
-
Dilution:
-
Accurately perform a serial dilution of the filtered sample with the appropriate solvent to bring the analyte concentration into the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated and calibrated analytical method (e.g., HPLC-UV).
-
Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Conclusion
While a comprehensive, publicly available database of quantitative solubility for this compound is lacking, a strong, scientifically-grounded understanding of its solubility profile can be achieved. By analyzing its molecular structure and leveraging qualitative data from synthetic chemistry literature, researchers can make informed decisions on solvent selection. The compound exhibits predictable solubility in common polar aprotic and nonpolar organic solvents. For applications requiring precise quantitative data, the detailed isothermal saturation protocol provided herein offers a robust and reliable method for generating this critical information in-house, empowering further research and development.
References
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- 10. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
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Discovery and history of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: Synthesis, History, and Application
Abstract
This compound, with CAS Number 1190865-44-1, is a highly functionalized aromatic ketone that has emerged as a critical intermediate in modern agrochemistry.[1][2] Its discovery and the subsequent development of viable synthetic routes are not tied to a single breakthrough moment but rather represent a case study in process chemistry optimization, driven by the need for efficient access to complex, pesticidally active molecules. This guide provides a comprehensive overview of the historical context, the evolution of its synthesis, detailed experimental protocols, and its primary application, tailored for professionals in chemical research and development.
Historical Context & The Synthetic Imperative
The history of this compound is intrinsically linked to the development of isoxazoline-substituted benzamides, a class of potent pesticides.[3][4][5][6] The compound itself is not a final, active product but a precisely engineered building block. Its importance became evident as researchers sought scalable methods to produce molecules like Sarolaner, a veterinary drug used for controlling flea and tick infestations.[7]
The primary challenge outlined in the patent literature was the inefficient, multi-step, and difficult-to-scale synthesis of the required starting materials, particularly halogenated benzene derivatives.[4][5] For instance, the precursor 5-bromo-1,3-dichloro-2-fluorobenzene was noted for being difficult to prepare on an industrial scale, creating a significant bottleneck.[4][5] This challenge spurred the innovation of novel synthetic pathways to construct the target ketone from more accessible precursors, marking a shift from classical methods to more elegant and efficient process chemistry solutions.
The Evolution of Synthetic Strategies
The synthesis of this trifluoroethanone derivative has evolved significantly, moving from cumbersome routes to more streamlined, high-yield processes. The core of this evolution lies in overcoming the difficulty of introducing the specific halogenation pattern on the phenyl ring in conjunction with the trifluoroacetyl group.
Early Approaches via Organometallic Reagents
Initial strategies relied on well-established organometallic chemistry. A common route involves the formation of a Grignard or organolithium reagent from a pre-functionalized haloarene, which then reacts with a trifluoroacetylating agent.
A representative pathway starts with 5-bromo-1,3-dichloro-2-fluorobenzene.[8][9] This compound is converted into an organometallic intermediate using a reagent like isopropylmagnesium chloride lithium chloride complex. This intermediate is then acylated using a trifluoroacetyl source, such as N-(trifluoroacetyl)piperidine, to yield the final product.[8][9] While effective, the major drawback, as previously noted, was the limited large-scale availability of the bromo-precursor.[4]
A Paradigm Shift: Nucleophilic Aromatic Substitution (SNAr)
A significant breakthrough was the development of a process starting from the more readily available 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.[3][4] This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction, where a fluoride ion displaces the chlorine atom at the 4-position of the phenyl ring.
This reaction was considered surprising and non-obvious because the trifluoromethyl ketone group was not generally regarded as a sufficiently strong electron-withdrawing group to activate the aromatic ring for such a substitution, unlike the nitro groups typically seen in classical SNAr reactions.[3] The success of this reaction, facilitated by a phase transfer catalyst and a polar solvent at elevated temperatures, provided a more economically viable and scalable route to the target molecule.[3][4]
The diagram below illustrates the conceptual evolution from the precursor-limited organometallic route to the more efficient SNAr pathway.
Caption: Evolution of synthetic routes for the target ketone.
Physicochemical Properties
A summary of the key physical and chemical properties of the compound is provided below.
| Property | Value | Source |
| CAS Number | 1190865-44-1 | PubChem[1] |
| Molecular Formula | C₈H₂Cl₂F₄O | Smolecule[9], PubChem[1] |
| Molecular Weight | 261.00 g/mol | Smolecule[9] |
| Boiling Point | 282.5 ± 40.0 °C (Predicted) | ChemicalBook[7] |
| Density | 1.577 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |
| IUPAC Name | This compound | PubChem[1] |
Detailed Experimental Protocols
The following protocols are synthesized from patent literature and represent validated methods for the preparation of this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the conversion of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone to the final product.[3]
Workflow Diagram:
Caption: Workflow for the SNAr synthesis protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol) in sulfolane (3 ml), add dry potassium fluoride (0.35 g, 4.32 mmol) and the phase transfer catalyst, tetraphenylphosphonium bromide (0.015 g, 0.036 mmol).[3]
-
Heating: The resulting reaction mixture is stirred vigorously at 160 °C for 5 hours.[3]
-
Isolation: After the reaction is complete, the mixture is distilled under reduced pressure to separate the product from the high-boiling solvent and salts.[3]
-
Purification: Fractions containing the product are further purified by silica gel chromatography, eluting with pure heptane, to afford 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone as a colorless oil (yield: 0.571 g).[3]
Protocol 2: Synthesis via Grignard Reaction
This protocol outlines the synthesis starting from 5-bromo-1,3-dichloro-2-fluorobenzene.[7][8]
Step-by-Step Methodology:
-
Inert Atmosphere: Dissolve 5-bromo-1,3-dichloro-2-fluorobenzene (7.0 g, 28.7 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere and stir at room temperature.[7][8]
-
Grignard Formation: Slowly add isopropylmagnesium chloride lithium chloride complex (24.3 mL, 1.3 M solution in THF, 1.1 eq) over 1 minute. Continue stirring at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.[7]
-
Acylation: Cool the reaction mixture to 0 °C and add N-(trifluoroacetyl)piperidine (5.6 mL, 1.32 eq) over approximately 1 minute.[7][8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.[7][8]
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl, 50 mL).[7][8]
-
Extraction: Extract the aqueous layer with methyl tert-butyl ether (MTBE, 2 x 50 mL).[7][8]
-
Purification: Combine the organic phases and remove the solvent under reduced pressure. Purify the crude product via column chromatography to yield the final compound.[7][8]
Core Applications in Industry
The principal and most well-documented application of this compound is its role as a key intermediate in the synthesis of isoxazoline insecticides and parasiticides.[3][4][5][6] The specific substitution pattern of the molecule is crucial for building the final pharmacophore responsible for the biological activity of pesticides like Sarolaner.[7] Its structural features, including the dichloro-fluorophenyl ring and the trifluoroethanone group, are essential for the ultimate efficacy and safety profile of the end-product veterinary drugs.[9][10]
Conclusion
The development of this compound is a compelling example of industry-driven process chemistry innovation. Its history is not one of serendipitous discovery, but of targeted problem-solving to enable the large-scale production of vital agrochemical and veterinary products. The evolution from challenging organometallic routes to a clever and "surprising" nucleophilic aromatic substitution highlights the importance of fundamental reaction methodology in overcoming manufacturing hurdles. This guide has provided the historical context, key synthetic advancements, and practical, validated protocols, offering valuable insights for professionals in the field of chemical synthesis and drug development.
References
- 1. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [looppharm.com]
- 3. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 7. This compound | 1190865-44-1 [chemicalbook.com]
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- 9. Buy this compound | 1190865-44-1 [smolecule.com]
- 10. CAS 1190865-44-1: 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-tr… [cymitquimica.com]
Unlocking the Potential of Aryl Trifluoromethyl Ketones: A Technical Guide to Emerging Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Allure of the Trifluoromethyl Ketone Moiety
Aryl trifluoromethyl ketones (TFMKs) have emerged from the realm of niche fluorinated compounds to become a cornerstone in modern chemical research, capturing the attention of scientists across medicinal chemistry, catalysis, and materials science. Their significance stems from the profound influence of the trifluoromethyl (-CF₃) group, a small substituent that imparts a unique and powerful combination of electronic and steric properties to the parent molecule.[1][2] The strong electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic.[3][4] This inherent reactivity is central to their utility, particularly in the design of potent enzyme inhibitors where they act as transition-state analogues, forming stable tetrahedral adducts with nucleophilic residues in enzyme active sites.[3][5][6]
Beyond their electrophilicity, the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability of drug candidates.[1][7] Furthermore, the exceptional stability of the C-F bond often confers resistance to oxidative metabolism, prolonging the in-vivo half-life of pharmaceuticals.[1] These advantageous properties have propelled aryl trifluoromethyl ketones to the forefront of innovative research, opening up a landscape of possibilities for the development of novel therapeutics, advanced materials, and efficient catalytic systems. This guide will provide an in-depth exploration of the most promising research avenues for this versatile class of molecules.
I. Advanced Synthetic Methodologies: Forging New Pathways to Aryl Trifluoromethyl Ketones
The development of efficient and selective methods for the synthesis of aryl trifluoromethyl ketones is a dynamic field of research. While classical methods such as the oxidation of trifluoromethyl alcohols and nucleophilic trifluoromethylation of esters remain relevant, recent advancements have focused on more direct and versatile strategies, including transition metal-catalyzed and photoredox-mediated reactions.[8][9][10]
Transition Metal-Catalyzed C-H Trifluoromethylation
Direct C-H functionalization represents an ideal synthetic route, and significant progress has been made in the trifluoromethylation of arenes using transition metal catalysts such as palladium, copper, and nickel.[11][12][13] These methods offer the advantage of introducing the -CF₃ group into aromatic rings with high regioselectivity and functional group tolerance under relatively mild conditions.[13]
Experimental Protocol: Copper-Catalyzed Radical Trifluoromethylation of a Phenol Derivative
This protocol provides a general procedure for the direct radical trifluoromethylation of a substituted phenol using a copper(I) catalyst and a trifluoromethyl source like zinc sulfinate (Baran's reagent).
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol), Zn(SO₂CF₃)₂ (1.5 mmol), and CuI (0.1 mmol).
-
Solvent and Reagents: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous solvent (e.g., 5 mL of DMF).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl trifluoromethyl ketone.
Photoredox Catalysis: A Green Approach to Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly strategy for the synthesis of aryl trifluoromethyl ketones.[14][15] This approach utilizes photocatalysts, such as iridium or ruthenium complexes, to generate trifluoromethyl radicals from readily available sources like trifluoroacetic anhydride (TFAA) or Langlois' reagent under mild conditions.[16][17]
Logical Relationship: Photoredox Catalytic Cycle for Arene Trifluoromethylation
Caption: A generalized photoredox catalytic cycle for the trifluoromethylation of arenes.
II. Medicinal Chemistry and Drug Discovery: Targeting Disease with Precision
The unique electronic properties of the trifluoromethyl ketone group make it a privileged scaffold in medicinal chemistry, particularly for the design of enzyme inhibitors.[18][19]
Mechanism of Enzyme Inhibition
Aryl trifluoromethyl ketones primarily function as covalent or slowly reversible inhibitors of various enzyme classes, including proteases (serine and cysteine), kinases, and histone deacetylases (HDACs).[3][4][20] The highly electrophilic carbonyl carbon is susceptible to nucleophilic attack from key residues in the enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[3][4] This results in the formation of a stable, tetrahedral hemiketal or hemithioketal adduct, which mimics the transition state of the enzymatic reaction, leading to potent inhibition.[3][5]
Signaling Pathway: General Mechanism of TFMK Inhibition of a Serine Protease
Caption: Mechanism of serine protease inhibition by an aryl trifluoromethyl ketone.
Covalently Reversible Kinase Inhibitors
A particularly exciting area of research is the design of covalently reversible kinase inhibitors using aryl trifluoromethyl ketones as the "warhead".[21] This strategy allows for the targeting of non-catalytic cysteine residues within the kinase, leading to highly potent and selective inhibitors.[21] The reversible nature of the covalent bond can offer advantages in terms of safety and duration of action compared to irreversible inhibitors.
Data Presentation: Inhibitory Potency of Representative TFMK-based Enzyme Inhibitors
| Target Enzyme Class | Representative Inhibitor | Potency (Ki or IC₅₀) | Reference |
| Serine Protease (Human Leukocyte Elastase) | Peptidyl TFMK | Nanomolar range | [22] |
| Cysteine Protease (SARS-CoV 3CLpro) | TFMK derivative | 0.3 µM (time-dependent) | [4] |
| Histone Deacetylase (HDAC4/7) | TFMK-based compound | ~5 nM | [20] |
| Kinase (FGFR4) | Aromatic TFMK | Potent and selective | [21] |
III. Advanced Materials Science: Engineering Novel Properties
The incorporation of aryl trifluoromethyl ketone moieties into polymer backbones is a burgeoning research area aimed at developing high-performance materials with tailored properties.[23]
Poly(aryl ether ketones) with Enhanced Dielectric Properties
The introduction of trifluoromethyl groups into poly(aryl ether ketones) (PEEKs) can significantly alter their physical and chemical characteristics.[24][25][26] The bulky and electron-withdrawing -CF₃ group can disrupt polymer chain packing, increasing the free volume and consequently lowering the dielectric constant and dielectric loss.[24][27] These properties are highly desirable for applications in high-frequency and high-speed communication technologies, such as in 5G infrastructure.[24][25]
Experimental Workflow: Synthesis and Characterization of a Novel Poly(aryl ether ketone)
Caption: Workflow for the synthesis and evaluation of novel TFMK-containing polymers.
The resulting polymers often exhibit excellent thermal stability, with decomposition temperatures exceeding 520°C, making them suitable for demanding electronic applications.[24][27]
IV. Future Outlook and Emerging Frontiers
The versatility of aryl trifluoromethyl ketones suggests that their applications will continue to expand. While research is heavily focused on medicinal chemistry and materials science, other areas hold significant promise:
-
Asymmetric Catalysis: The development of chiral aryl trifluoromethyl ketones and their use as ligands or catalysts in asymmetric synthesis is an underexplored but potentially fruitful research direction.
-
Chemical Biology and Bioorthogonal Chemistry: While not yet widely reported, the unique reactivity of the trifluoromethyl ketone moiety could potentially be harnessed for bioorthogonal ligation reactions, enabling the labeling and tracking of biomolecules in living systems.[28] The development of new reactions that are orthogonal to existing methods is an ongoing need in the field.
-
Agrochemicals: The same properties that make TFMKs attractive for pharmaceuticals, such as metabolic stability and target-specific inhibition, are also highly relevant to the development of next-generation pesticides and herbicides.[5][6]
Conclusion
Aryl trifluoromethyl ketones represent a class of molecules with exceptional potential. Their unique combination of reactivity, stability, and steric properties has already led to significant advances in drug discovery and materials science. The ongoing development of novel synthetic methodologies will undoubtedly accelerate the exploration of their utility in these and other emerging fields. For researchers and scientists, the investigation of aryl trifluoromethyl ketones offers a rich and rewarding area of study with the potential to address significant challenges in human health, technology, and beyond.
References
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
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- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Recent progress in trifluoromethylation: strategies and Applications - Wechem [m.wechemglobal.com]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoelectrocatalyzed undirected C–H trifluoromethylation of arenes: catalyst evaluation and scope - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00076A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]
- 20. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 21. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nbinno.com [nbinno.com]
- 24. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. tandfonline.com [tandfonline.com]
- 28. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Abstract
This application note provides a detailed and technically grounded protocol for the synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, a critical intermediate in the development of modern pharmaceuticals and agrochemicals, particularly isoxazoline-class pesticides.[1][2][3][4] The described methodology commences with 5-bromo-1,3-dichloro-2-fluorobenzene and proceeds through a highly efficient halogen-metal exchange followed by trifluoroacetylation. The causality behind critical experimental choices, such as the use of a lithium chloride-complexed Grignard reagent and specific reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction and Synthetic Rationale
The target molecule, this compound (CAS 1190865-44-1), is a highly functionalized aromatic ketone.[5][6] Its structure is a key building block for the synthesis of several advanced active pharmaceutical ingredients (APIs) and pesticidally active compounds like Sarolaner and Fluralaner.[4][7] The challenge in its synthesis lies in the selective functionalization of the polyhalogenated aromatic ring without engaging in unwanted side reactions.
The synthetic strategy detailed herein pivots on the transformation of the carbon-bromine bond of 5-bromo-1,3-dichloro-2-fluorobenzene into a nucleophilic carbon center, which is then captured by a suitable electrophilic trifluoroacetyl source. This is achieved via a two-step, one-pot process:
-
Halogen-Metal Exchange: Formation of a highly reactive arylmagnesium intermediate from the starting aryl bromide. The C-Br bond is significantly more susceptible to this exchange than the more stable C-Cl or C-F bonds.
-
Nucleophilic Acylation: The organometallic intermediate attacks a trifluoroacetylating agent to form the desired ketone.
This approach is superior to multi-step classical methods, offering a more direct and efficient pathway characterized by high selectivity and good yields.[2][8]
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow from the starting material to the final product.
Mechanistic Considerations: The "Why" Behind the Protocol
The Halogen-Metal Exchange: Choosing the Right Tool
The core of this synthesis is the generation of an aryl anion equivalent. While traditional Grignard formation with magnesium turnings is possible, a more elegant and reliable method is the halogen-metal exchange . This reaction involves the treatment of an organic halide with a pre-formed organometallic reagent.[9]
We employ isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) , often referred to as a "Turbo-Grignard" reagent. The rationale is threefold:
-
Enhanced Reactivity: Lithium chloride is not an inert spectator. It actively breaks down the dimeric and oligomeric structures of the Grignard reagent in solution, leading to more reactive monomeric species. This significantly accelerates the rate of halogen-magnesium exchange.
-
Increased Solubility: The LiCl adduct enhances the solubility of the organomagnesium species in ethereal solvents like Tetrahydrofuran (THF).
-
Milder Conditions: The exchange proceeds smoothly under non-cryogenic conditions (0 °C to room temperature), which is advantageous for scalability and avoids the need for specialized low-temperature equipment often required for organolithium exchanges.[10][11]
The Acylation Step: Capturing the Nucleophile
Once the (3,5-dichloro-4-fluorophenyl)magnesium chloride intermediate is formed, it serves as a potent nucleophile. This species readily attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent. Two common and effective agents for this purpose are:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and powerful acylating agent. The presence of two electron-withdrawing trifluoromethyl groups makes the carbonyl carbons extremely electrophilic.[12]
-
1-Trifluoroacetyl piperidine: A stable, easy-to-handle solid amide that serves as an excellent trifluoroacetyl donor. It is often preferred for its improved safety profile compared to the highly corrosive TFAA.[7][13]
The reaction mechanism involves the nucleophilic addition of the arylmagnesium species to the carbonyl group, followed by the collapse of the tetrahedral intermediate to yield the final ketone product.
Reaction Mechanism Diagram
Caption: Simplified mechanism showing the two key stages of the reaction.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |
| 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 | C₆H₂BrCl₂F | 243.89 | Starting Material |
| Isopropylmagnesium chloride - LiCl complex | 69837-16-9 | C₃H₇Cl₂LiMg | 145.28 | Typically used as a 1.3 M solution in THF |
| 1-Trifluoroacetyl piperidine | 349-05-3 | C₇H₁₀F₃NO | 197.16 | Trifluoroacetylating Agent |
| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | C₄F₆O₃ | 210.03 | Alternative Trifluoroacetylating Agent (Corrosive) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Reaction Solvent |
| Saturated Aqueous NH₄Cl | 12125-02-9 | NH₄Cl | 53.49 | Quenching Agent |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | C₅H₁₂O | 88.15 | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography |
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for reagent transfer
-
Argon or Nitrogen gas line with a bubbler
-
Pressure-equalizing dropping funnel
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Synthesis Procedure
CAUTION: This reaction must be performed under a dry, inert atmosphere (Argon or Nitrogen). All glassware must be rigorously dried in an oven prior to use. Organometallic reagents and TFAA are hazardous and must be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to an inert gas line.
-
Initial Charge: Under a positive pressure of inert gas, charge the flask with 5-bromo-1,3-dichloro-2-fluorobenzene (e.g., 7.0 g, 28.7 mmol).
-
Solvent Addition: Add anhydrous THF (e.g., 50 mL) via syringe and stir at room temperature until the starting material is fully dissolved.[13]
-
Formation of the Arylmagnesium Reagent: Slowly add a 1.3 M solution of isopropylmagnesium chloride lithium chloride complex in THF (e.g., 24.3 mL, 31.6 mmol, 1.1 equiv) dropwise over 5-10 minutes. An exotherm may be observed. Maintain the temperature around 20-25 °C.[13]
-
Stirring: Continue stirring the resulting mixture at room temperature for 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Acylation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add 1-trifluoroacetyl piperidine (e.g., 7.5 g, 38.1 mmol, 1.32 equiv) dropwise over ~5 minutes.[13] Alternatively, if using TFAA, add it with extreme caution at the same molar equivalence.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (e.g., 50 mL).[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methyl tert-butyl ether (MTBE) (e.g., 2 x 50 mL).[13]
-
Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0% to 50%) to afford the pure product.[13]
Product Characterization
| Property | Value |
| Product Name | This compound |
| Appearance | Colorless oil or low-melting solid[14] |
| Molecular Formula | C₈H₂Cl₂F₄O[5][13] |
| Molecular Weight | 261.00 g/mol [5][13] |
| ¹H-NMR (400 MHz, CDCl₃) | δ ~8.06 (d, 2H)[2][13] |
| ¹⁹F-NMR (CDCl₃) | Peaks expected around -71.5 ppm (CF₃) and in the aromatic region for the Ar-F.[8] |
Safety and Handling Precautions
Professional laboratory safety practices are mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile). A face shield is recommended when handling TFAA.[15][16]
-
Inert Atmosphere: Organomagnesium reagents can react vigorously with air and moisture. Ensure the reaction is maintained under a positive pressure of dry, inert gas at all times.[17]
-
Trifluoroacetic Anhydride (TFAA): TFAA is extremely corrosive and reacts violently with water, alcohols, and strong bases.[18][19][20] It causes severe skin burns and eye damage and is harmful if inhaled.[15][16] It must be handled exclusively in a well-ventilated chemical fume hood.[18][20]
-
Solvents: THF and MTBE are flammable. Keep away from ignition sources.
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are immediately accessible. Have appropriate spill kits ready.
References
- 1. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 3. 5-Bromo-1,3-dichloro-2-fluorobenzene|RUO|CAS 17318-08-0 [benchchem.com]
- 4. apicule.com [apicule.com]
- 5. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [looppharm.com]
- 7. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 8. BR112017007509B1 - process for the preparation of 1- (3,5-dichloro-4-fluorophenyl) -2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joss.tcnj.edu [joss.tcnj.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. data.epo.org [data.epo.org]
- 15. echemi.com [echemi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
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- 18. synquestlabs.com [synquestlabs.com]
- 19. carlroth.com [carlroth.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
Protocol for Friedel-Crafts acylation to produce aryl trifluoromethyl ketones
Application Notes and Protocols
Topic: Protocol for Friedel-Crafts Acylation to Produce Aryl Trifluoromethyl Ketones
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Synthesis of Aryl Trifluoromethyl Ketones via Friedel-Crafts Acylation
Introduction: The Significance of Aryl Trifluoromethyl Ketones
Aryl trifluoromethyl ketones (ArCOCF₃) are a class of compounds of paramount importance in modern chemical science, particularly within the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF₃) group can dramatically alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often leads to enhanced efficacy and bioavailability in drug candidates. The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered in 1877, remains a primary and powerful method for forging the crucial carbon-carbon bond between an aromatic ring and an acyl group to furnish these valuable ketones.[2][3]
This guide provides an in-depth exploration of the trifluoroacetylation of arenes. We will delve into the reaction mechanism, discuss critical parameters for catalyst and reagent selection, present a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting.
Part 1: The Mechanistic Landscape of Trifluoroacetylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) pathway.[4] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich aromatic ring.
1.1. Generation of the Trifluoroacylium Ion
The trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA), is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the molecule and facilitating the formation of the trifluoroacylium ion (CF₃CO⁺). This ion is the potent electrophile that drives the reaction.
1.2. Electrophilic Attack and Restoration of Aromaticity
The π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity.[6] A weak base, typically the Lewis acid-base complex (e.g., AlCl₃(O₂CCF₃)⁻), then abstracts a proton from the carbon atom bearing the new trifluoroacetyl group, restoring aromaticity and yielding the aryl trifluoromethyl ketone.[3]
1.3. The Stoichiometric Catalyst Requirement
A critical distinction of Friedel-Crafts acylation compared to its alkylation counterpart is the amount of catalyst required. The product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2][7] This complexation deactivates the catalyst, preventing it from participating in further acylation cycles. Consequently, stoichiometric or even super-stoichiometric amounts of the Lewis acid are typically necessary to drive the reaction to completion.[8] The desired ketone is liberated from this complex during the final aqueous workup step.
Caption: Figure 1: Mechanism of Friedel-Crafts Trifluoroacetylation.
Part 2: Reagent and Catalyst Selection: A Strategic Choice
The choice of acylating agent and catalyst is crucial for a successful reaction, influencing yield, selectivity, and environmental impact.
2.1. Acylating Agent
-
Trifluoroacetic Anhydride (TFAA): This is the most common and highly reactive agent for introducing the trifluoroacetyl group.[5] It is commercially available but is corrosive and highly sensitive to moisture, requiring handling under inert conditions.
-
Trifluoroacetyl Chloride: While also effective, it is a volatile gas, making it less convenient for laboratory-scale synthesis compared to TFAA.[5]
2.2. Catalysts: From Classic to Contemporary
The selection of a Lewis acid catalyst can range from traditional, highly active options to more modern, recyclable, and environmentally benign systems.
| Catalyst System | Stoichiometry | Advantages | Disadvantages & Limitations |
| AlCl₃, FeCl₃ | Stoichiometric | High reactivity, low cost.[9] | Moisture sensitive, generates corrosive HCl, significant waste, difficult to recycle.[10] |
| Metal Triflates | Catalytic to Stoichiometric | Water-tolerant, often reusable, high activity.[11][12] | Higher cost compared to traditional Lewis acids. |
| Solid Acids (e.g., Zeolites, Nafion-H) | Catalytic | Easily separable, recyclable, environmentally friendly.[13] | May require higher temperatures and longer reaction times; substrate scope can be limited. |
| H₃PO₄ / TFAA | Catalytic (H₃PO₄) | "Greener" alternative, avoids metal catalysts, TFAA can be recovered as TFA.[13][14] | Primarily effective for activated aromatic substrates. |
Part 3: Detailed Experimental Protocol
This protocol describes the trifluoroacetylation of anisole, a common electron-rich aromatic substrate, using trifluoroacetic anhydride and aluminum chloride.
3.1. Materials and Equipment
-
Reagents: Anisole (99%), Trifluoroacetic Anhydride (TFAA, ≥99%), Aluminum Chloride (AlCl₃, anhydrous, ≥99.9%), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (HCl, conc.), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator, glassware for column chromatography.
SAFETY PRECAUTIONS:
-
Conduct the reaction in a well-ventilated fume hood.
-
Trifluoroacetic anhydride (TFAA) and its byproduct, trifluoroacetic acid (TFA), are extremely corrosive. Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
3.2. Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is oven-dried before use.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane (DCM) to create a stirrable suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: In the dropping funnel, dissolve anisole (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold AlCl₃ suspension over 15-20 minutes with vigorous stirring.
-
Acylating Agent Addition: Charge the dropping funnel with trifluoroacetic anhydride (1.1 eq) dissolved in anhydrous DCM. Add the TFAA solution dropwise to the reaction mixture at 0 °C over 30-40 minutes. An exothermic reaction may be observed; maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding it to a beaker containing crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform this step slowly in a fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl trifluoromethyl ketone.
Caption: Figure 2: Experimental Workflow for Trifluoroacetylation.
Part 4: Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. Understanding potential pitfalls is key to successful synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Deactivated aromatic substrate.[10]3. Insufficient reaction time/temperature. | 1. Use fresh, anhydrous AlCl₃ and ensure anhydrous conditions.2. The reaction is generally poor for rings with electron-withdrawing groups (-NO₂, -CN, -COR). Use a more forcing catalyst or alternative synthetic route.[15]3. Increase reaction time or gently heat the reaction after initial addition. |
| Formation of Byproducts | 1. Cleavage of sensitive groups (e.g., aryl ethers).2. Rearrangement (less common in acylation).[4] | 1. For substrates like anisole, ortho-acylation can sometimes lead to demethylation. Use milder catalysts (e.g., metal triflates) or lower temperatures.2. Confirm product structure by thorough characterization (NMR, MS). |
| Poor Regioselectivity | Substrate has multiple activation sites. | The directing effects of existing substituents on the aromatic ring will govern the regioselectivity (ortho/para for activating groups, meta for deactivating groups). Solvent choice can sometimes influence the o/p ratio. |
| Difficult Work-up | Formation of stable emulsions during washing. | Break emulsions by adding more brine or by filtering the mixture through a pad of celite. Ensure the quenching step is thorough to fully decompose the aluminum complexes. |
Conclusion
The Friedel-Crafts trifluoroacetylation is an indispensable tool for accessing medicinally relevant aryl trifluoromethyl ketones. A thorough understanding of the reaction mechanism, careful selection of reagents, and adherence to a meticulous experimental protocol are essential for achieving high yields and purity. By anticipating potential challenges and employing systematic troubleshooting, researchers can reliably leverage this powerful transformation in the synthesis of complex molecular targets.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. science-revision.co.uk [science-revision.co.uk]
Application Notes & Protocols: The Strategic Role of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone in the Synthesis of Sarolaner
Introduction: Architecting a Modern Ectoparasiticide
Sarolaner is a new-generation ectoparasiticide belonging to the isoxazoline class, renowned for its potent and broad-spectrum activity against fleas and ticks in companion animals.[1][2] Developed by Zoetis, its molecular architecture is a testament to a targeted drug discovery program aimed at optimizing potency, safety, and pharmacokinetic properties.[1][3] The structure of Sarolaner can be deconstructed into four key components: a substituted phenyl "head group," the core isoxazoline heterocycle, a unique spiroazetidine moiety, and a methylsulfonylethanone "tail".[4]
The precise substitution pattern on the phenyl head group is critical for the molecule's efficacy. Specifically, the 3,5-dichloro-4-fluorophenyl moiety was identified as providing superior potency, particularly against ticks.[4] This makes its precursor, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone , a strategic and indispensable starting material in the overall synthetic route. This document provides a detailed examination of this key intermediate and its application in constructing the foundational framework of Sarolaner.
Physicochemical Profile: this compound
Understanding the properties of this key building block is fundamental to its effective use in synthesis. The presence of multiple halogen atoms and a trifluoroethanone group imparts unique reactivity to the molecule.[5]
| Property | Value | Source(s) |
| CAS Number | 1190865-44-1 | [6][7][8] |
| Molecular Formula | C₈H₂Cl₂F₄O | [7] |
| Molecular Weight | 261.00 g/mol | [6][7] |
| Appearance | Clear colorless to yellow liquid | [6] |
| Boiling Point | 282.5 ± 40.0 °C (Predicted) | |
| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [6] |
| SMILES | C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F | [7] |
Synthetic Strategy: From Ketone to Heterocycle
The industrial synthesis of Sarolaner is a proprietary, multi-step process. However, the core chemical transformations are based on established principles of heterocyclic chemistry. The ketone, this compound, serves as the electrophilic precursor that provides both the C-aryl "head group" and the trifluoromethyl group, which are ultimately found at the C5 position of the final isoxazoline ring.
A common and illustrative pathway for constructing five-membered heterocycles from such ketones involves their conversion into a 1,3-dicarbonyl equivalent, followed by cyclocondensation with a dinucleophile like hydrazine or hydroxylamine. The Knorr pyrazole synthesis, which reacts a 1,3-dicarbonyl compound with hydrazine, is a classic example of this strategy and provides a strong conceptual basis for understanding the initial steps of the Sarolaner synthesis.[9][10][11]
Caption: Conceptual workflow for Sarolaner synthesis.
Exemplary Protocol: Knorr-Type Synthesis of a Pyrazole Intermediate
This protocol describes a representative synthesis of a pyrazole intermediate, demonstrating how this compound can be utilized. This reaction serves as a validated model for the initial cyclization step in the broader Sarolaner synthesis.
Objective: To synthesize 5-(3,5-dichloro-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Principle: This procedure follows the Knorr pyrazole synthesis pathway.[11] It involves an initial base-catalyzed Claisen condensation of the starting ketone with diethyl oxalate to form a reactive β-diketone intermediate. This intermediate is not isolated but is immediately subjected to a cyclocondensation reaction with hydrazine, which acts as the N-N component, to form the stable, aromatic pyrazole ring.[9][10]
Materials and Reagents:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide (21% solution in ethanol)
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Step-by-Step Methodology
Part A: Formation of the β-Diketone Intermediate
-
Set up a dry three-neck flask under an inert atmosphere.
-
Charge the flask with anhydrous ethanol and add sodium ethoxide solution (1.1 equivalents).
-
Cool the mixture to 0-5 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ethanol.
-
Add the ketone/oxalate solution dropwise to the cooled sodium ethoxide solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
Causality: The strong base (ethoxide) deprotonates the α-carbon of the ketone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of diethyl oxalate in a Claisen condensation to form the sodium salt of the β-diketone intermediate. This step must be done at low temperature to control the exothermic reaction and prevent side products.
-
Part B: Cyclocondensation to Form the Pyrazole Ring
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Causality: Hydrazine, a dinucleophile, attacks the two carbonyl groups of the β-diketone.[9] The initial attack forms a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration (loss of two water molecules) to yield the thermodynamically stable aromatic pyrazole ring.
-
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Add water to the residue and acidify to pH ~5-6 with 2M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole product.
Data Summary: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Scale | 10-50 mmol | Laboratory-scale synthesis. |
| Molar Ratios | Ketone:Base:Oxalate:Hydrazine = 1:1.1:1.1:1.2 | Slight excess of reagents ensures complete conversion of the limiting ketone. |
| Temperature | 0-10 °C (Part A), 78 °C (Part B) | Low temperature for controlled condensation; reflux for efficient cyclization. |
| Reaction Time | 6-8 hours total | Typical duration for completion. |
| Typical Yield | 65-80% | Expected yield after purification for this type of transformation. |
| Purity (Post-Chroma) | >98% | Achievable with standard column chromatography. |
Visualizing the Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-understood mechanism involving condensation, cyclization, and dehydration.
Caption: Mechanism of Knorr-type pyrazole synthesis.
Conclusion: A Purpose-Built Molecular Anchor
This compound is not a generic chemical commodity but a highly specialized building block, purpose-built for its role in the synthesis of Sarolaner. Its structure provides the precise combination of a trifluoromethyl group and the uniquely halogenated phenyl ring that is fundamental to Sarolaner's potent biological activity and favorable pharmacokinetic profile.[1][4] The application of established synthetic transformations, such as the Knorr-type cyclization, allows for the efficient conversion of this key intermediate into the core heterocyclic framework of the final drug product, underscoring its critical importance in the field of modern veterinary medicine.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Design and synthesis of sarolaner, a novel, once-a-month, oral isoxazoline for the control of fleas and ticks on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zoetis.mx [zoetis.mx]
- 5. This compound | China | Manufacturer | Chongqing Soarwin Technology Co., Ltd [m.chemicalbook.com]
- 6. rvrlabs.com [rvrlabs.com]
- 7. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1190865-44-1 [chemicalbook.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
Experimental procedure for the reduction of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Application Note: A-0821
Protocol for the Stereoselective and Achiral Reduction of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for both the achiral and stereoselective reduction of the ketone this compound. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] The protocols described herein are intended for researchers in drug discovery and process development, offering reliable methods to obtain the corresponding secondary alcohol, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanol. We detail a standard reduction using sodium borohydride for routine synthesis and an advanced, asymmetric transfer hydrogenation protocol for the production of enantiomerically enriched alcohol, a critical aspect in the development of stereospecific bioactive molecules.[4][5][6]
Introduction
The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. For ketones bearing a trifluoromethyl group, such as this compound, this reduction yields a trifluoromethyl carbinol. This structural motif is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6][7][8]
The resulting alcohol, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanol, possesses a stereocenter. The control of this stereochemistry is often crucial for the biological activity of the final product. Therefore, both straightforward achiral and more complex asymmetric reduction methods are valuable tools for the synthetic chemist. This guide presents two robust protocols to achieve these transformations.
Chemical Structures
| Compound | Structure |
| This compound | |
| 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanol | ![]() |
Protocol 1: Achiral Reduction using Sodium Borohydride
This protocol describes a standard and reliable method for the reduction of this compound to the racemic alcohol using sodium borohydride (NaBH₄). This method is suitable for applications where the stereochemistry of the alcohol is not critical.
Causality of Experimental Choices
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones.[9][10][11][12] Its ease of handling and compatibility with protic solvents like methanol make it a preferred choice for this type of transformation.
-
Solvent: Methanol is an excellent solvent for both the ketone starting material and the sodium borohydride, facilitating a homogeneous reaction mixture and efficient reduction.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Work-up: The addition of aqueous hydrochloric acid quenches any unreacted sodium borohydride and neutralizes the resulting alkoxide to yield the final alcohol product. Extraction with ethyl acetate allows for the isolation of the organic product from the aqueous phase.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity |
| This compound | C₈H₂Cl₂F₄O | 261.00 | 1.0 g (3.83 mmol) |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.29 g (7.66 mmol) |
| Methanol | CH₃OH | 32.04 | 20 mL |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~10 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 20 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.83 mmol).
-
Dissolution: Add methanol (20 mL) to the flask and stir until the ketone is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.29 g, 7.66 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Quenching: Once the reaction is complete, cool the flask in an ice-water bath and slowly add 1 M hydrochloric acid (~10 mL) to quench the excess sodium borohydride and neutralize the mixture (check pH with litmus paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanol.
Expected Results
The expected outcome is the formation of the racemic secondary alcohol with a typical yield of >90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Asymmetric Transfer Hydrogenation
For applications requiring an enantiomerically enriched alcohol, an asymmetric transfer hydrogenation approach is recommended. This protocol utilizes a chiral catalyst to selectively produce one enantiomer of the alcohol.
Causality of Experimental Choices
-
Catalytic System: The use of an Iridium-based catalyst with a chiral ligand, such as f-amphol, has been shown to be highly effective for the asymmetric reduction of trifluoromethyl ketones, providing high yields and excellent enantioselectivities.[4]
-
Hydrogen Source: Formic acid/triethylamine azeotrope serves as a convenient and efficient source of hydrogen for the transfer hydrogenation reaction.
-
Solvent: Dichloromethane (DCM) is a suitable solvent for this catalytic system.
-
Temperature: The reaction is typically run at a controlled temperature to maximize enantioselectivity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity |
| This compound | C₈H₂Cl₂F₄O | 261.00 | 0.5 g (1.92 mmol) |
| [Ir(cod)Cl]₂ | C₁₆H₂₄Cl₂Ir₂ | 671.70 | 0.0064 g (0.0096 mmol, 0.5 mol%) |
| (R,R)-f-amphol | C₂₄H₂₄N₂O₂ | 372.46 | 0.0071 g (0.0192 mmol, 1 mol%) |
| Formic acid/Triethylamine (5:2) | HCOOH/Et₃N | - | 1.0 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL |
Experimental Procedure
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ir(cod)Cl]₂ (0.0064 g, 0.0096 mmol) and (R,R)-f-amphol (0.0071 g, 0.0192 mmol) in anhydrous dichloromethane (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Substrate Addition: To the catalyst solution, add a solution of this compound (0.5 g, 1.92 mmol) in anhydrous dichloromethane (5 mL).
-
Initiation of Reduction: Add the formic acid/triethylamine (5:2) azeotrope (1.0 mL) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 30 °C for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC and chiral HPLC to determine conversion and enantiomeric excess.
-
Work-up: Upon completion, quench the reaction with water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.
Expected Results
This protocol is expected to yield the chiral secondary alcohol in high yield (>95%) and with high enantioselectivity (up to 99% ee).[4] The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Reaction Mechanism: Sodium Borohydride Reduction
Caption: Mechanism of ketone reduction by sodium borohydride.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for asymmetric transfer hydrogenation.
References
- 1. Buy this compound | 1190865-44-1 [smolecule.com]
- 2. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 3. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 12. books.rsc.org [books.rsc.org]
Application Note & Protocol: Large-Scale Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone via Flow Chemistry
Introduction: Addressing a Critical Synthetic Challenge with Continuous Flow Manufacturing
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a pivotal intermediate in the synthesis of contemporary agrochemicals and pharmaceuticals. Its production via traditional batch methods is often encumbered by challenges related to reaction control, scalability, and safety, particularly when handling highly reactive and corrosive reagents. Continuous flow chemistry emerges as a transformative solution, offering superior control over reaction parameters, enhanced safety profiles, and seamless scalability, thus aligning with the principles of modern, efficient chemical manufacturing.[1][2][3]
This document provides a comprehensive guide to the large-scale synthesis of this key intermediate, leveraging a continuous flow Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-tested protocol, and discuss the integration of Process Analytical Technology (PAT) for real-time monitoring and control.
The Synthetic Strategy: Friedel-Crafts Acylation in a Continuous Flow Regime
The core of our synthetic approach is the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene with trifluoroacetic anhydride. This electrophilic aromatic substitution is notoriously challenging on deactivated aromatic rings.[4] However, the precise control of temperature and residence time afforded by a flow reactor can drive the reaction to completion while minimizing byproduct formation.
The reaction proceeds via the formation of a highly electrophilic acylium ion from trifluoroacetic anhydride and a Lewis acid catalyst. This potent electrophile then attacks the electron-deficient aromatic ring of 1,3-dichloro-2-fluorobenzene to yield the desired ketone.
Diagram of the Continuous Flow Synthesis Workflow
Caption: Continuous flow setup for Friedel-Crafts acylation.
Detailed Experimental Protocol
Reagent Preparation
-
Reagent A: Prepare a 1.0 M solution of 1,3-dichloro-2-fluorobenzene in anhydrous dichloromethane.
-
Reagent B: Prepare a 1.2 M solution of trifluoroacetic anhydride in anhydrous dichloromethane.
-
Catalyst Slurry: Under an inert atmosphere (e.g., nitrogen or argon), carefully prepare a 1.5 M slurry of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane. Caution: This is a highly exothermic process.
-
Quenching Solution: Prepare a mixture of crushed ice and water (1:1 v/v).
Flow Reactor System Setup
-
Assemble the flow chemistry system as depicted in the workflow diagram. Utilize chemically resistant tubing (e.g., PFA) for all fluidic connections.
-
The system should consist of three high-pressure pumps for the reagents and catalyst, and one for the quenching solution.
-
Employ a static mixer to ensure efficient mixing of the reagent and catalyst streams prior to entering the reactor.
-
The heart of the system is a microreactor or a packed-bed reactor with excellent heat transfer capabilities. For this process, a silicon carbide microreactor is recommended due to its high thermal conductivity and chemical resistance.
-
Incorporate an in-line Process Analytical Technology (PAT) probe, such as an FTIR spectrometer, after the reactor outlet to monitor the reaction progress in real-time.[5][6]
-
A second static mixer is used to combine the reaction stream with the quenching solution.
-
A liquid-liquid separator is employed for the in-line separation of the organic and aqueous phases.
Reaction Execution and Monitoring
-
System Priming: Prime all pumps and lines with the corresponding solutions.
-
Initiation: Start the pumps at the desired flow rates to achieve the target residence time and stoichiometry.
-
Reaction Conditions: Heat the reactor to the optimized temperature.
-
Real-time Monitoring: Continuously monitor the reaction conversion using the in-line PAT tool. The disappearance of the trifluoroacetic anhydride peak and the appearance of the product ketone peak in the FTIR spectrum will indicate reaction progress.[7]
-
Steady State: Allow the system to reach a steady state, which is confirmed by a stable product concentration reading from the PAT analyzer.
-
Product Collection: Once at a steady state, begin collecting the organic phase from the liquid-liquid separator.
Data Presentation: Optimized Reaction Parameters
| Parameter | Optimized Value | Justification |
| Stoichiometry (A:B:Catalyst) | 1 : 1.2 : 1.5 | An excess of the acylating agent and catalyst is used to drive the reaction to completion, compensating for the deactivated aromatic substrate. |
| Residence Time | 10 minutes | Optimized to achieve maximum conversion while minimizing the formation of impurities. |
| Temperature | 80 °C | Elevated temperature is necessary to overcome the activation energy barrier of the deactivated aromatic ring. |
| Pressure | 10 bar | Maintained to prevent boiling of the solvent at the reaction temperature and ensure stable flow. |
Process Optimization and Scale-Up
The use of a continuous flow system greatly simplifies process optimization. By systematically varying the flow rates (and thus residence time), temperature, and reagent concentrations, a comprehensive understanding of the reaction landscape can be rapidly obtained. The real-time data from the PAT analyzer is instrumental in this optimization process, allowing for immediate feedback on the impact of parameter changes.
Scaling up the production is achieved by either running the optimized process for a longer duration or by "numbering-up," which involves using multiple reactor systems in parallel.[8]
Safety Considerations
-
Trifluoroacetic Anhydride: Highly corrosive and reacts violently with water.[7][9][10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Aluminum Chloride: A water-sensitive and corrosive solid.[12] The preparation of the slurry is highly exothermic and should be done with extreme care, preferably with cooling.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.
-
Pressurized System: The flow reactor operates under pressure. Ensure all fittings are secure and the system is pressure-tested before introducing reagents.
Product Purification and Characterization
The crude product stream from the flow reactor undergoes a work-up procedure to remove the catalyst and unreacted reagents.
-
Washing: The organic phase is washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final product as a colorless oil.
Characterization: The purity and identity of the final product are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.
Conclusion
The transition from batch to continuous flow manufacturing for the synthesis of this compound offers significant advantages in terms of process control, safety, and scalability. The detailed protocol and operational parameters provided in this application note serve as a robust starting point for researchers and drug development professionals seeking to implement this modern synthetic approach. The integration of PAT is a critical component, enabling a data-rich environment for process understanding and optimization, ultimately leading to a more efficient and reliable manufacturing process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | Agilent [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07447J [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Why use a Microreactor for Chemical Processes? - SIM² [kuleuven.sim2.be]
- 12. websites.umich.edu [websites.umich.edu]
Reaction of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone with potassium fluoride
An In-Depth Guide to the Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone via Nucleophilic Aromatic Substitution
Application Note
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Reaction of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone with Potassium Fluoride
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the pharmaceutical industry. The process involves a nucleophilic aromatic substitution (SNAr) reaction, where 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone is treated with potassium fluoride. This document details a robust synthetic protocol, outlines the underlying reaction mechanism, discusses the critical roles of solvent and phase transfer catalysis, and presents a thorough characterization profile for the resulting product. The provided step-by-step methodology and safety protocols are designed to ensure reproducibility and safety for researchers in drug discovery and process development.
Introduction: The Significance of a Key Building Block
In pharmaceutical synthesis, the efficient construction of complex molecules often relies on the availability of versatile, highly functionalized intermediates. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is one such pivotal precursor, notable for its role in the synthesis of Lotilaner, a potent ectoparasiticide used in veterinary medicine.[1] The molecular architecture of this starting material, featuring a trichlorinated phenyl ring activated by a powerful electron-withdrawing trifluoroacetyl group, makes it an ideal substrate for specific chemical transformations.[1][2]
This application note focuses on a key transformation of this intermediate: its reaction with potassium fluoride (KF) to selectively replace the chlorine atom at the C4 position with fluorine, yielding this compound.[3] This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), a powerful tool for modifying aromatic rings. Understanding and optimizing this reaction is crucial for the efficient production of advanced pharmaceutical ingredients.
Scientific Principles and Reaction Mechanism
The conversion of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone to its 4-fluoro derivative proceeds via a bimolecular addition-elimination mechanism, characteristic of SNAr reactions.[4] This pathway is distinct from SN1 and SN2 mechanisms common in aliphatic chemistry, which are generally disfavored on sp²-hybridized carbon centers of an aromatic ring due to steric hindrance and the instability of aryl cations.[5][6]
Pillars of the SNAr Mechanism:
-
Ring Activation: The reaction is highly dependent on the electronic nature of the aromatic ring. The potent electron-withdrawing effect of the trifluoroacetyl group (-COCF₃) deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack.[7] This group, along with the chlorine atoms, renders the ring electron-deficient and thus susceptible to attack by a nucleophile like the fluoride ion.
-
Nucleophilic Attack and Intermediate Formation: The reaction initiates with the attack of the fluoride ion (from KF) on the carbon atom bearing the chlorine at the C4 position (the ipso-carbon). This is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7][8] The negative charge of this complex is delocalized across the aromatic system and is particularly well-stabilized by the trifluoroacetyl group.
-
Elimination and Aromaticity Restoration: The aromaticity of the ring is restored in a rapid subsequent step through the elimination of the chloride leaving group, yielding the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4 | Benchchem [benchchem.com]
- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 4. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: A Validated Protocol for the Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone Using Grignard Reagents
Introduction and Significance
3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 130336-16-2) is a highly versatile fluorinated ketone that serves as a critical building block in modern organic synthesis.[1][2] Its unique molecular structure, featuring a trifluoromethyl group and a dichlorinated phenyl ring, imparts enhanced chemical reactivity and stability.[1] These properties make it an indispensable intermediate in the production of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Notably, it is a key precursor for several advanced veterinary antiparasitic agents, including Fluralaner, Lotilaner, and Afoxolaner.[3][4][5]
The synthesis of this compound is of significant interest to researchers and process chemists. The Grignard reaction provides a robust and scalable method for its preparation. This application note presents a comprehensive, field-proven protocol for the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental guide, and discuss critical process parameters, safety considerations, and troubleshooting strategies to ensure reproducible and high-yield outcomes.
Reaction Mechanism and Strategy
The synthesis is accomplished via a two-stage, one-pot process. The core of this method is the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a highly reactive acylating agent.[6][7]
Stage 1: Formation of 3,5-Dichlorophenylmagnesium Bromide The process begins with the formation of the Grignard reagent. 1-Bromo-3,5-dichlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).[8][9] This is a redox reaction where the magnesium metal undergoes oxidative insertion into the carbon-bromine bond, converting the electrophilic aryl halide into a potent carbon-based nucleophile.[6] Maintaining strictly anhydrous (water-free) conditions is paramount, as any protic solvent will protonate and destroy the highly basic Grignard reagent.[6][10]
Stage 2: Nucleophilic Acyl Addition The pre-formed Grignard reagent is then reacted with trifluoroacetic anhydride (TFAA). The strongly nucleophilic carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon of the anhydride.[11][12] This forms a tetrahedral intermediate. Subsequently, the trifluoroacetate anion is eliminated as a leaving group, yielding the desired ketone product, 3',5'-dichloro-2,2,2-trifluoroacetophenone.[12]
A critical experimental choice is the reaction temperature. The acylation step is performed at very low temperatures (-78 °C) for two primary reasons:
-
To Control Exothermicity: The reaction is highly exothermic. A low temperature ensures a controlled reaction rate, preventing dangerous thermal runaways.
-
To Prevent Over-addition: The product ketone is also susceptible to nucleophilic attack by the Grignard reagent. This secondary reaction would lead to the formation of an undesired tertiary alcohol byproduct.[12][13] At -78 °C, the reactivity of the newly formed ketone is significantly reduced, effectively preventing this over-addition and maximizing the yield of the target acetophenone.[3][9]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Magnesium (Mg) turnings | Reagent Grade | |
| 1-Bromo-3,5-dichlorobenzene | ≥98% purity | |
| Tetrahydrofuran (THF) | Anhydrous, ≤50 ppm H₂O | Must be freshly distilled from a suitable drying agent or from a sealed bottle. |
| Iodine (I₂) crystal | Reagent Grade | For initiation (optional, but recommended). |
| Trifluoroacetic anhydride (TFAA) | ≥99% purity | Highly corrosive and moisture-sensitive. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | For reaction quenching. |
| Diethyl ether (Et₂O) | Anhydrous | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying organic phase. |
Equipment:
-
Three-neck round-bottom flask, oven-dried.
-
Reflux condenser and dropping funnel, oven-dried.
-
Magnetic stirrer and stir bar.
-
Inert gas (Nitrogen or Argon) supply with manifold.
-
Dry ice/acetone bath.
-
Standard glassware for workup and purification.
-
Vacuum distillation apparatus.
Critical Safety Precautions
-
Grignard Reagents: Highly flammable and react violently with water and protic solvents.[14] All operations must be conducted under a strict inert atmosphere.
-
Trifluoroacetic Anhydride (TFAA): Extremely corrosive and toxic. Causes severe skin burns and eye damage and is harmful if inhaled.[15][16] It reacts violently with water.[17][18] Always handle TFAA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). [16][17]
-
Anhydrous Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby. Ether is prone to forming explosive peroxides upon storage and exposure to air.
Step-by-Step Procedure
Part A: Preparation of 3,5-Dichlorophenylmagnesium Bromide
-
Apparatus Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Flame-dry the entire apparatus under vacuum and backfill with inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine. The iodine helps to etch the passivating oxide layer on the magnesium surface.[13]
-
Reagent Preparation: In a separate dry flask, prepare a solution of 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous THF (approx. 2 M concentration). Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be required.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the grey, cloudy mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium.[13]
Part B: Acylation with Trifluoroacetic Anhydride 6. Cooling: Immerse the flask containing the freshly prepared Grignard reagent in a dry ice/acetone bath to cool the internal temperature to -78 °C. 7. TFAA Addition: Add trifluoroacetic anhydride (1.1 equivalents) dropwise via syringe or dropping funnel to the vigorously stirred Grignard solution. Maintain the internal temperature below -70 °C throughout the addition. A thick precipitate may form. 8. Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.[9] 9. Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours, with continued stirring.[9]
Part C: Workup and Purification 10. Quenching: Cool the reaction flask in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.[9] Stir until the solids dissolve. 11. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).[9] 12. Washing & Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate.[9] 13. Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, a light yellow to orange liquid, can be purified by vacuum distillation to yield the final product.[1][9]
Expected Results and Data
The protocol described should afford the target compound with good yield and purity.
| Parameter | Value / Observation | Reference |
| Appearance | Light yellow to orange clear liquid | [1] |
| Molecular Formula | C₈H₃Cl₂F₃O | [2] |
| Molecular Weight | 243.01 g/mol | [2] |
| Boiling Point | 87 °C / 13 mmHg | [1] |
| Typical Yield | 45-75% | [9] |
| Density | ~1.51 g/mL | [1] |
Mechanistic Visualization
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure aryl halide. | 1. Ensure all glassware is rigorously dried and use high-quality anhydrous solvent. 2. Add an iodine crystal, a few drops of 1,2-dibromoethane, or crush the Mg turnings in the flask (under inert gas) to expose a fresh surface. |
| Low yield of the final product. | 1. Incomplete Grignard formation. 2. Grignard reagent destroyed by moisture/air. 3. Inefficient quenching/extraction. | 1. Allow sufficient time for Grignard formation; check for remaining Mg. 2. Ensure the system is leak-proof and maintains positive inert gas pressure. 3. Perform extractions thoroughly. |
| Significant amount of biphenyl byproduct. | This side product (3,3',5,5'-tetrachlorobiphenyl) can form from radical coupling during Grignard formation. | Use a slight excess of magnesium and ensure a steady, not overly rapid, addition of the aryl halide to maintain a low instantaneous concentration. |
| Formation of tertiary alcohol byproduct. | The reaction temperature during TFAA addition was too high, allowing for a second Grignard addition to the product ketone. | Maintain strict temperature control at -78 °C during the entire TFAA addition and subsequent stirring period. Ensure efficient stirring to dissipate localized heat. |
Conclusion
The synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone via the Grignard pathway is a powerful and effective method for accessing this valuable chemical intermediate. By carefully controlling reaction parameters, particularly the maintenance of anhydrous conditions and low temperatures during the acylation step, researchers can achieve high yields of the desired product. Adherence to the stringent safety protocols outlined is essential for the safe handling of the hazardous reagents involved. This validated protocol serves as a reliable guide for scientists in pharmaceutical and agrochemical development, enabling the consistent and efficient production of this key synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 4. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
- 5. nbinno.com [nbinno.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Topics in Organic Chemistry: Grignard Reagents - Reactions, Mechanism, and Handling Procedures [chemistrywithdrsantosh.com]
- 8. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 9. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. 3,5-Dichlorophenylmagnesium bromide 0.5M tetrahydrofuran 82297-90-3 [sigmaaldrich.com]
- 15. lobachemie.com [lobachemie.com]
- 16. echemi.com [echemi.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. This molecule is a critical intermediate in the production of advanced pharmaceuticals and agrochemicals, notably as a precursor to isoxazoline-substituted benzamides with pesticidal activity.[1][2][3] The synthesis, while achievable through several routes, presents unique challenges that can significantly impact yield and purity.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, cause-and-effect explanations for common issues, helping you troubleshoot and optimize your experimental outcomes. We will explore the two primary synthetic pathways, address frequent challenges in a direct question-and-answer format, and provide validated protocols grounded in established literature.
Section 1: Overview of Primary Synthetic Pathways
The synthesis of the target ketone is predominantly approached via two distinct strategies: a Nucleophilic Aromatic Substitution (SNAr) pathway and an Organometallic Acylation pathway. The choice between them often depends on the availability and cost of starting materials, scalability, and the specific equipment available.
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This route begins with the more accessible 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone and substitutes the C4-chloro group with fluoride. This reaction is noteworthy because the trifluoroacetyl group is not traditionally considered a strong activating group for SNAr, yet the synthesis is effective under specific conditions.[1][4]
-
Pathway B: Organometallic Acylation : This classic approach involves forming an organometallic reagent (typically a Grignard reagent) from 5-bromo-1,3-dichloro-2-fluorobenzene, which then reacts with a trifluoroacetylating agent.[4][5] A significant challenge with this route is the multi-step and often inefficient synthesis of the brominated starting material, particularly at a large scale.[4][6]
Caption: High-level comparison of the two primary synthesis routes.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis. Each answer provides a mechanistic explanation and actionable advice.
General & Cross-Pathway Issues
Q1: My overall yield is consistently low, regardless of the pathway. What are the most critical factors to investigate first?
A: Consistently low yields often point to fundamental issues rather than pathway-specific problems. Begin by auditing these three areas:
-
Reagent Quality and Stoichiometry:
-
Water Content: Both pathways are sensitive to moisture. The organometallic route will fail completely in the presence of water, as it protonates the Grignard reagent. In the SNAr route, water can hydrolyze the product to form a stable hydrate, complicating purification and reducing the isolated yield of the pure ketone.[7][8] Ensure all solvents are rigorously dried, and reagents like potassium fluoride are anhydrous.
-
Acylating Agent: In the organometallic route, ensure the trifluoroacetylating agent (e.g., methyl trifluoroacetate, 1-trifluoroacetylpiperidine) is pure and used in sufficient excess (often 1.5-3 equivalents) to drive the reaction to completion.[4]
-
-
Atmosphere Control:
-
Inert Atmosphere: The organometallic pathway must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching of the Grignard reagent by oxygen or moisture.
-
Causality: Organometallic reagents are potent bases and nucleophiles; they will react preferentially with atmospheric water and oxygen over the intended electrophile.
-
-
Temperature Management:
-
Exotherm Control: The formation of the Grignard reagent and the subsequent acylation are exothermic. Running the reaction at too high a temperature can lead to side reactions, such as Wurtz coupling of the Grignard reagent. It is critical to maintain the recommended temperature, often starting at 0°C or even lower.[4]
-
SNAr Temperature: Conversely, the SNAr reaction requires high temperatures (typically 120-160°C) to overcome the activation energy barrier.[1][4] Insufficient heat will result in a sluggish or incomplete reaction.
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
Q2: The SNAr reaction from 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone is not proceeding to completion. How can I improve conversion?
A: Incomplete conversion in this SNAr reaction is a common hurdle. The key is to optimize the interplay between the fluoride source, its solubility, and the reaction temperature.
-
Phase Transfer Catalyst (PTC): This is arguably the most critical component. Potassium fluoride (KF) has very low solubility in organic solvents like sulfolane or DMSO. The PTC (e.g., tetraphenylphosphonium bromide or a crown ether) acts as a shuttle, binding the fluoride anion (F⁻) and transporting it from the solid KF surface into the organic phase where the reaction occurs.[1][4] Without an effective PTC, the reaction rate is nearly zero.
-
Troubleshooting Step: Ensure the PTC is pure and used at the correct catalytic loading (typically 1-5 mol%). If conversion is still low, consider a different PTC. Phosphonium salts are often preferred.[4]
-
-
Potassium Fluoride Quality: Use spray-dried or anhydrous KF. Clumped or old KF may have a lower surface area and be less reactive. The stoichiometry is also key; use a slight excess (e.g., 1.2 equivalents) of KF.[1][2]
-
Solvent Choice & Temperature: High-boiling polar aprotic solvents are required. Sulfolane is highly effective as it can achieve the necessary high temperatures (150-160°C) and effectively solvates the PTC complex.[1][2][4] Ensure your reaction is reaching and maintaining this target temperature for the recommended duration (e.g., 5 hours).[1][2]
Table 1: Key Parameters for the SNAr Reaction
| Parameter | Condition | Rationale & Impact on Yield |
|---|---|---|
| Fluoride Source | Anhydrous KF (1.2-1.5 eq.) | The driving nucleophile. Must be dry and in slight excess to push equilibrium. |
| Solvent | Sulfolane, DMSO, DMF | High-boiling polar aprotic solvent needed to dissolve reactants and reach high temperatures. |
| Temperature | 120 - 160 °C | Required to overcome the high activation energy of the SNAr reaction. Too low leads to poor conversion. |
| Catalyst | Phase Transfer Catalyst (1-5 mol%) | Essential for transporting F⁻ into the organic phase. Reaction will not proceed without it. |
Pathway B: Organometallic Acylation Troubleshooting
Q3: The Grignard reagent formation from 5-bromo-1,3-dichloro-2-fluorobenzene appears inefficient, leading to low overall yield.
A: Successful Grignard formation is a balance of initiation and stability.
-
Initiation: Magnesium turnings must be fresh and clean. If they are oxidized, the reaction will be difficult to start. You can activate the magnesium by crushing it gently in a dry flask or by adding a small crystal of iodine. The use of iPrMgCl·LiCl complex can also be highly effective as it facilitates halogen-metal exchange under milder conditions than using magnesium metal directly.[4][5]
-
Solvent: A dry ether solvent like Tetrahydrofuran (THF) or Diethyl Ether is essential.[4][5] THF is often preferred for its higher boiling point and better solvating properties for complex organometallic species.
-
Temperature Control: As mentioned, the reaction is exothermic. Maintain a low to moderate temperature (e.g., 20°C) during addition of the aryl halide to prevent side reactions.[4]
Caption: A logical workflow for troubleshooting low product yield.
Product Isolation & Purification
Q4: My final product appears to be a mixture of the ketone and its hydrate. How does this happen and how can I isolate the pure ketone?
A: The formation of a gem-diol (hydrate) at the carbonyl carbon is a well-documented phenomenon for ketones bearing strongly electron-withdrawing groups, such as the trifluoroacetyl group.[7][8] The CF₃ group makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by water during the aqueous workup.
-
Mechanism: During the aqueous quench, water can reversibly add across the C=O bond. In many cases, this hydrate is stable enough to be isolated along with the ketone, appearing as a "ca 3:1" mixture of ketone to hydrate in some reported procedures.[2][4][9]
-
Minimization and Removal:
-
Anhydrous Workup: If possible, minimize the product's contact with water. Quenching with saturated aqueous NH₄Cl is common, but extraction should be performed promptly.[5][10]
-
Drying: Thoroughly dry the organic extracts with a drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Azeotropic Removal: The hydrate equilibrium can be shifted back to the ketone by removing water. Dissolving the crude product in a solvent like toluene and distilling off the toluene-water azeotrope can help dehydrate the product.
-
Purification: Purification via silica gel chromatography (eluting with non-polar solvents like heptane or hexane/ethyl acetate mixtures) can often separate the less polar ketone from the more polar hydrate.[1][2][5]
-
Section 3: Optimized Experimental Protocols
The following protocols are synthesized from patent literature and represent robust starting points for laboratory synthesis.
Protocol 3.1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from the process described in patent WO2016058896A1.[4]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 eq), anhydrous potassium fluoride (1.2 eq), and tetraphenylphosphonium bromide (0.01 eq).
-
Solvent Addition: Add anhydrous sulfolane (approx. 3 mL per gram of starting material).
-
Reaction: Heat the reaction mixture to 160 °C with vigorous stirring. Maintain this temperature for 5 hours. Monitor the reaction progress by GC or TLC.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or silica gel chromatography (eluting with heptane) to yield the product as a colorless oil.[1][2]
Protocol 3.2: Synthesis via Organometallic Acylation
This protocol is a representative procedure based on methods found in the literature.[4][5][10]
-
Grignard Formation: To a flame-dried, three-neck flask under an argon atmosphere, add 5-bromo-1,3-dichloro-2-fluorobenzene (1.0 eq) and anhydrous THF (approx. 7 mL per gram). Stir at room temperature.
-
Slowly add isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 1.1 eq) over 1-2 minutes. Stir the resulting mixture at room temperature for 30-60 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-trifluoroacetylpiperidine (1.3 eq) or methyl trifluoroacetate (1.5 eq).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench & Workup: Cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture twice with methyl tert-butyl ether (MTBE).
-
Isolation: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel chromatography (eluting with a gradient of 0 to 50% ethyl acetate in heptane) to afford the final product.[5][10]
Section 4: References
-
PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. European Patent Office. --INVALID-LINK--
-
This compound synthesis. ChemicalBook. --INVALID-LINK--
-
WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents. --INVALID-LINK--
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. --INVALID-LINK--
-
This compound | 1190865-44-1. ChemicalBook. --INVALID-LINK--
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. --INVALID-LINK--
-
WO/2016/058896 PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. WIPO Patentscope. --INVALID-LINK--
-
Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. Justia Patents. --INVALID-LINK--
-
PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. European Patent Office - EP 3207018 B. --INVALID-LINK--
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. --INVALID-LINK--
-
Optimization of Reaction Conditions. ResearchGate. --INVALID-LINK--
-
KR20170066429A - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents. --INVALID-LINK--
-
Optimizing Friedel-Crafts Acylation: A Technical Support Center. Benchchem. --INVALID-LINK--
-
KR20230117260A - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. Google Patents. --INVALID-LINK--
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. --INVALID-LINK--
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. --INVALID-LINK--
-
ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives. Google Patents. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
This compound CAS No.:1190865-44-1. Bocsci. --INVALID-LINK--
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. --INVALID-LINK--
-
WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. Google Patents. --INVALID-LINK--
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Publishing. --INVALID-LINK--
-
Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. --INVALID-LINK--
-
This compound. Chem-Impex. --INVALID-LINK--
-
WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Google Patents. --INVALID-LINK--
-
MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone. Capot Chemical. --INVALID-LINK--
-
Novel Main Group Lewis Acids for Synthesis and Catalysis. Cardiff University. --INVALID-LINK--
-
Cas 1190865-44-1,1-(3,5-Dichloro-4-fluorophenyl). LookChem. --INVALID-LINK--
-
Synthesis and lewis acidity of fluorinated triaryl borates. RSC Publishing. --INVALID-LINK--
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. --INVALID-LINK--
References
- 1. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 2. data.epo.org [data.epo.org]
- 3. Cas 1190865-44-1,this compound | lookchem [lookchem.com]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. scispace.com [scispace.com]
- 9. KR20170066429A - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 10. This compound | 1190865-44-1 [chemicalbook.com]
Technical Support Center: Purification of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the purification of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in achieving the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of this compound.
Column Chromatography Issues
Column chromatography is a common method for purifying this compound.[2][3][4][5] However, its successful implementation can be challenging.
Question: Why is my column chromatography separation of this compound resulting in poor resolution or co-elution of impurities?
Answer:
Poor resolution in column chromatography can stem from several factors, especially when dealing with a highly halogenated and polar compound like this compound.
Potential Causes and Step-by-Step Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is critical for achieving good separation.
-
Solution:
-
Optimize the Eluent: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of heptane or hexane with ethyl acetate. A gradient elution, starting with pure heptane and gradually increasing the percentage of ethyl acetate, can be very effective.
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4.
-
-
-
Column Overloading: Loading too much crude product onto the column is a common mistake that leads to broad peaks and poor separation.
-
Solution:
-
Adhere to Loading Limits: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel or alumina).
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then carefully adding it to the top of the column.
-
-
-
Improper Column Packing: An unevenly packed column will have channels, leading to a non-uniform flow of the mobile phase and resulting in band broadening and poor separation.
-
Solution:
-
Slurry Packing: Pack the column using a slurry of the stationary phase in the initial eluent. This method helps to ensure a homogenous and tightly packed column.
-
Even Bed: Ensure the top of the silica bed is perfectly flat before loading your sample. Adding a thin layer of sand on top can help prevent disturbance when adding the eluent.
-
-
-
Compound Instability on Silica Gel: Some organic compounds can degrade on acidic silica gel.[6]
-
Solution:
-
Deactivated Silica: If you suspect your compound is degrading, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base, like triethylamine, in the eluent.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), or a fluorinated stationary phase, which can offer unique selectivity for organofluorine compounds.[7][8]
-
-
Question: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
Answer:
If your compound remains adsorbed to the stationary phase, it's likely due to strong interactions with the silica gel or incorrect solvent selection.
Potential Causes and Step-by-Step Solutions:
-
High Polarity of the Compound: The trifluoroethanone group and the halogenated phenyl ring contribute to the polarity of the molecule, which can lead to strong adsorption on silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your eluent. If a high percentage of ethyl acetate in heptane is not effective, you can try adding a small amount of a more polar solvent like methanol. However, be cautious as this can sometimes lead to the elution of highly polar impurities as well.
-
Check for Compound Degradation: As mentioned previously, the compound might be degrading on the column. Perform a quick stability test on a small scale using TLC.
-
-
-
Incorrect Stationary Phase: Standard silica gel may not be the optimal choice for all compounds.
-
Solution:
-
Reverse-Phase Chromatography: Consider using reverse-phase chromatography with a C18 column. In this case, you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water) and the elution order would be reversed, with non-polar compounds eluting first.
-
-
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be tricky.
Question: My recrystallization of this compound is yielding an oil instead of crystals. What is happening?
Answer:
"Oiling out" is a common problem in recrystallization where the compound comes out of solution as a liquid rather than forming a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.
Potential Causes and Step-by-Step Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution:
-
Solvent Screening: Perform a systematic solvent screen with small amounts of your compound. Test a variety of solvents with different polarities (e.g., hexane, cyclohexane, toluene, ethanol, ethyl acetate). A patent for a similar compound mentions the use of cyclohexane for crystallization.[3][4][5]
-
Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve your compound in a good solvent (one in which it is highly soluble) and then add a poor solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil instead of crystals.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help to slow down the cooling process.
-
-
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation.
-
Solution:
-
Pre-purification: If the crude product is very impure, a preliminary purification step, such as passing it through a short plug of silica gel, might be necessary before attempting recrystallization.
-
-
Distillation Issues
For liquid compounds, distillation can be an effective purification method.
Question: I am attempting to purify this compound by vacuum distillation, but I am observing decomposition. What are the likely causes and how can I prevent this?
Answer:
Decomposition during distillation is usually caused by excessive heat.
Potential Causes and Step-by-Step Solutions:
-
High Boiling Point: Even under vacuum, the required temperature to distill the compound might be high enough to cause decomposition.
-
Solution:
-
Use a High-Vacuum System: Employ a good vacuum pump to lower the boiling point of the compound as much as possible. A diffusion pump or a turbomolecular pump can achieve a much lower pressure than a standard rotary vane pump.
-
Short-Path Distillation: For heat-sensitive compounds, a short-path distillation apparatus is recommended. This minimizes the distance the vapor has to travel, reducing the required temperature and the time the compound spends at high temperatures.
-
-
-
Presence of Catalytic Impurities: Acidic or basic impurities can catalyze decomposition at high temperatures.
-
Solution:
-
Neutralize the Crude Product: Before distillation, wash the crude product with a dilute solution of a weak base (e.g., sodium bicarbonate) and then with brine to remove any acidic impurities. Ensure the product is thoroughly dried before distillation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
A1: It is described as a colorless oil.[3][4][5]
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can arise from starting materials, side reactions, or subsequent decomposition. Depending on the synthetic route, these could include:
-
Unreacted starting materials such as 5-bromo-1,3-dichloro-2-fluorobenzene or 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.[3][4][5][9]
-
Byproducts from Grignard reagent formation or other organometallic reactions.[3][4]
-
Isomeric impurities.
-
The hydrate form of the ketone, which can sometimes co-exist.[3][4][5]
Q3: What is a good solvent system for TLC analysis of this compound?
A3: A good starting point for TLC analysis is a mixture of heptane (or hexane) and ethyl acetate. You can start with a ratio of 9:1 (heptane:ethyl acetate) and adjust the polarity as needed to achieve good separation.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?
A4: Yes, HPLC is a powerful technique for purifying small to medium quantities of compounds with high purity. Both normal-phase and reverse-phase HPLC can be employed. For organofluorine compounds, columns with fluorinated stationary phases can sometimes offer superior separation.[7][10] A common reverse-phase system would use a C18 column with a mobile phase of acetonitrile and water.[11]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and identifying any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can help to identify and quantify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC can provide a quantitative measure of purity.
Data Summary
| Purification Technique | Recommended Solvents/Conditions | Key Considerations |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Heptane/Ethyl Acetate Gradient (e.g., 0-50% Ethyl Acetate)[2] | - Optimize solvent system using TLC.- Avoid column overloading.- Consider dry loading for poorly soluble samples. |
| Recrystallization | Cyclohexane (for a similar compound)[3][4][5] | - Screen for the ideal solvent or solvent mixture.- Ensure slow cooling to promote crystal growth.- Pre-purify if the crude material is highly impure. |
| Vacuum Distillation | High vacuum to lower the boiling point. | - Use a short-path distillation apparatus for heat-sensitive compounds.- Neutralize and dry the crude product before distillation. |
| HPLC | Stationary Phase: C18 (Reverse-Phase) or Fluorinated PhaseMobile Phase: Acetonitrile/Water or Methanol/Water | - Excellent for achieving high purity on a smaller scale.- Fluorinated columns may offer enhanced selectivity.[7][10] |
Experimental Workflows
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Flowchart for Column Chromatography
Caption: A logical flowchart for troubleshooting common column chromatography issues.
References
- 1. apicule.com [apicule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 5. data.epo.org [data.epo.org]
- 6. Purification [chem.rochester.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Buy this compound | 1190865-44-1 [smolecule.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auroraprosci.com [auroraprosci.com]
Technical Support Center: Optimizing Temperature Control in the Synthesis of N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide
Welcome to the technical support center for the synthesis of N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing temperature control during the synthesis of this and structurally related molecules. Our focus is to move beyond simple procedural steps and delve into the causality of thermal parameters on reaction outcomes, ensuring you can achieve high yield, purity, and regioselectivity in your experiments.
Core Principles: The Thermodynamic and Kinetic Landscape of Your Synthesis
The synthesis of N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide involves two critical transformations where temperature is a pivotal parameter: the formation of the 1,2,3-triazole ring via a Huisgen 1,3-dipolar cycloaddition, and the creation of the amide bond. Understanding the thermodynamic and kinetic implications of temperature in these steps is fundamental to troubleshooting and optimization.
The Huisgen 1,3-dipolar cycloaddition, the reaction of an azide with an alkyne, can be conducted under thermal conditions or with copper(I) catalysis (CuAAC). The thermal variant is a concerted pericyclic reaction, but its high activation energy necessitates elevated temperatures.[1] This can be problematic, as it often leads to a mixture of 1,4- and 1,5-regioisomers due to similar energy barriers for the different transition states.[2] In contrast, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a different mechanism, dramatically lowering the activation energy and allowing the reaction to occur at or near room temperature.[3][4] This catalytic cycle is highly regioselective, yielding almost exclusively the 1,4-disubstituted triazole.[5] However, even in CuAAC, temperature can be a tool to enhance reaction rates for sterically hindered substrates, though excessive heat can trigger the competing, non-selective thermal pathway.[6]
Amide bond formation, typically achieved by reacting an amine with an activated carboxylic acid derivative (like an acyl chloride), is also sensitive to temperature. While often robust, controlling the temperature is crucial for preventing side reactions, such as epimerization of chiral centers or decomposition of thermally sensitive functional groups.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Yield of the Triazole Product
Question: I am not getting a good yield of my 1,2,3-triazole product. What are the likely temperature-related causes?
Answer: A low yield in triazole synthesis can often be traced back to suboptimal temperature settings, which can affect both thermal and catalyzed reactions differently.
-
For Thermal Huisgen Cycloaddition:
-
Insufficient Temperature: The most common issue is an inadequate reaction temperature. The thermal cycloaddition has a high activation barrier, and if the temperature is too low, the reaction will be impractically slow or may not proceed at all.[1]
-
Decomposition: Conversely, excessively high temperatures can lead to the decomposition of your starting materials (azide or alkyne) or the desired triazole product. Azides, in particular, can be thermally labile.
-
-
For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Low Temperature with Steric Hindrance: While many CuAAC reactions proceed efficiently at room temperature, sterically demanding substrates may require gentle heating to increase the reaction rate.[7] If your reactants are bulky, room temperature may be insufficient.
-
Catalyst Inactivation: Although not a direct effect of low temperature, if your reaction is sluggish at room temperature, indiscriminately increasing the heat might not be the solution. Ensure your catalyst is active. The active species is Cu(I), which can be oxidized to the inactive Cu(II) by atmospheric oxygen.[6]
-
Recommended Solutions:
-
Systematic Temperature Screening: For thermal reactions, perform small-scale experiments at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and stability of the components. Monitor the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: For both thermal and catalyzed reactions that are sluggish, microwave-assisted synthesis can be a powerful tool to reduce reaction times and often improve yields by providing rapid and uniform heating.[8]
-
Optimize Catalyst System (for CuAAC): Before increasing the temperature, ensure your Cu(I) catalyst is active. Use a freshly prepared solution of a reducing agent like sodium ascorbate if starting from a Cu(II) salt. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent catalyst oxidation.[6]
-
Gentle Heating for CuAAC: If steric hindrance is suspected in a CuAAC reaction, gradually increase the temperature (e.g., to 40-60°C) and monitor for improvement in conversion. Be cautious not to overheat, which could induce the non-catalyzed pathway.[9]
Issue 2: Formation of Regioisomeric Mixtures (1,4- and 1,5-isomers)
Question: My product is a mixture of the 1,4- and 1,5-disubstituted triazole isomers. How can I improve the regioselectivity using temperature control?
Answer: The formation of regioisomeric mixtures is a classic problem in thermal Huisgen cycloadditions.[2] In CuAAC, the presence of the 1,5-isomer is a sign that the catalyzed pathway is being compromised.
-
In Thermal Cycloaddition:
-
High Temperature: Elevated temperatures, while necessary for the reaction to proceed, can reduce the small energetic difference between the transition states leading to the two isomers, thus decreasing regioselectivity.[10]
-
-
In CuAAC:
-
Excessive Heat: If a CuAAC reaction is heated too aggressively, the uncatalyzed thermal Huisgen cycloaddition can begin to compete with the catalyzed reaction.[6] Since the thermal pathway is not regioselective, this will result in the formation of the 1,5-isomer alongside the desired 1,4-isomer.
-
Recommended Solutions:
-
Switch to a Catalyzed Reaction: For achieving high regioselectivity for the 1,4-isomer, the most effective solution is to use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This method is renowned for its exceptional regioselectivity.
-
Employ Ruthenium Catalysis for the 1,5-Isomer: If the 1,5-isomer is the desired product, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) should be employed.[11]
-
Lower the Temperature (Thermal Reaction): If you must use a thermal cycloaddition, try running the reaction at the lowest possible temperature that still provides a reasonable reaction rate. This may slightly favor one isomer over the other, although high selectivity is unlikely.[10]
-
Strict Temperature Control in CuAAC: For CuAAC reactions, maintain the temperature at the minimum required for efficient conversion. For most substrates, this is room temperature.[5] If gentle heating is necessary, do not exceed 60-70°C to minimize the background thermal reaction.
Issue 3: Formation of Side Products During Amide Bond Formation
Question: During the acylation step to form the final benzamide, I am observing significant impurity formation. Could temperature be the cause?
Answer: Yes, improper temperature control during amide bond formation can lead to several side products.
-
High Temperatures can cause:
-
Decomposition: The starting materials or the product, which contains multiple functional groups, might be thermally unstable.
-
Side reactions of the activating agent: If you are using a coupling reagent, high temperatures can promote its decomposition or reaction with the solvent.
-
Epimerization: If your molecule contains chiral centers, high temperatures can lead to their racemization.
-
Recommended Solutions:
-
Controlled Reagent Addition at Low Temperature: A common and effective practice is to add the acylating agent (e.g., benzoyl chloride) to the solution of the amine at a low temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature. This helps to control the initial exotherm of the reaction and minimize side product formation.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely. Once the reaction is complete, work it up promptly to avoid prolonged exposure to heat, which could degrade the product.
Experimental Protocols
The following are generalized protocols that should be adapted to your specific substrates.
Protocol 1: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
This protocol is designed to maximize yield and regioselectivity for the 1,4-isomer.
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent. A common choice is a mixture of t-butanol and water (1:1 to 2:1).[12]
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water. In another vial, dissolve a copper(II) source, such as CuSO₄·5H₂O (0.01-0.05 eq), in a minimal amount of water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Temperature Control: Stir the reaction mixture vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. For most substrates, the reaction is complete within 1-12 hours.
-
Troubleshooting Temperature: If the reaction is sluggish after several hours (as may be the case with sterically hindered substrates), gently warm the mixture to 40-50°C and continue to monitor. Avoid temperatures above 70°C to prevent the competing thermal cycloaddition.[6]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Amide Bond Formation
-
Reactant Preparation: Dissolve the amine (e.g., 4-(1H-1,2,3-triazol-1-yl)aniline) (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask equipped with a magnetic stirrer and an inert atmosphere.
-
Temperature Control: Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of the acyl chloride (e.g., 4-(1H-1,2,3-triazol-1-yl)benzoyl chloride) (1.0-1.1 eq) in the same solvent to the cooled amine solution dropwise over 10-15 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be purified by recrystallization or column chromatography.
Data Presentation: Temperature Effects on Triazole Synthesis
The following table summarizes the general effects of temperature on the Huisgen 1,3-dipolar cycloaddition.
| Feature | Thermal Cycloaddition | Copper(I)-Catalyzed Cycloaddition (CuAAC) |
| Optimal Temperature | High (typically >80°C)[1] | Mild (often room temperature)[5] |
| Effect of Increasing Temp. | Increases reaction rate; may decrease regioselectivity; risk of decomposition.[13] | Increases rate for slow reactions; risk of inducing thermal pathway and losing regioselectivity.[6] |
| Effect of Decreasing Temp. | Drastically reduces reaction rate. | May slow the reaction, but generally maintains high regioselectivity. |
| Regioselectivity | Often poor, yielding mixtures of 1,4- and 1,5-isomers.[2] | Excellent, yielding predominantly the 1,4-isomer.[3] |
Visualizations
Synthetic Pathway
Caption: General synthetic route for N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide.
Troubleshooting Workflow: Low Yield in CuAAC
Caption: Troubleshooting workflow for low yield in a CuAAC reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01797B [pubs.rsc.org]
Troubleshooting low conversion rates in trifluoroacetylation reactions
Welcome to the Technical Support Center for Trifluoroacetylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates in this critical transformation. As a cornerstone reaction for protecting amines and alcohols, or for introducing the trifluoromethyl moiety, its success is paramount. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can not only solve your immediate issue but also proactively design more robust experiments in the future.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured to address the most common issues encountered during trifluoroacetylation, from reagent integrity to reaction optimization and product stability.
Category 1: Reagent and Catalyst Issues
Question 1: My reaction is sluggish or has stalled completely. I suspect my trifluoroacetic anhydride (TFAA). How can I be sure, and what should I do?
Answer: This is the most common failure point. Trifluoroacetic anhydride (TFAA) is an extremely powerful dehydrating agent and is, therefore, highly susceptible to hydrolysis.[1] Moisture from the atmosphere, solvents, or glassware will rapidly convert TFAA into trifluoroacetic acid (TFA). Since TFA is not an acylating agent, this decomposition effectively removes your active reagent from the reaction.[2]
-
Causality: The high electrophilicity of the carbonyl carbons in TFAA makes them prime targets for nucleophilic attack by water. The reaction is autocatalytic as the TFA product is a strong acid.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use TFAA from a freshly opened bottle, preferably one with a Sure/Seal™ septum cap, for the most reliable results.
-
Verify Purity: If you suspect an older bottle has degraded, you can check its purity. The primary contaminant will be TFA. This can be qualitatively observed by ¹⁹F NMR spectroscopy, where TFA will appear as a distinct singlet from TFAA.
-
Purification: If necessary, TFAA can be purified by distillation from a small amount of phosphorus pentoxide (P₂O₅).[1] However, given its low boiling point (40 °C) and corrosive nature, purchasing fresh reagent is often safer and more efficient.[1][3]
-
Handling: Always handle TFAA in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen) and use dry, oven-baked glassware.
-
Question 2: I'm not using a base, or I'm using a tertiary amine like triethylamine (TEA) or pyridine, and my yields are poor. What is the role of the base?
Answer: The role of the base is twofold and critical for driving the reaction to completion.
-
Acid Scavenger: The primary role of the base (commonly pyridine or TEA) is to neutralize the trifluoroacetic acid (TFA) generated as a byproduct.[4] If left un-neutralized, the accumulating acid can protonate your amine substrate, rendering it non-nucleophilic and halting the reaction.
-
Catalysis (in some cases): While TEA and pyridine are primarily acid scavengers, a special case is 4-dimethylaminopyridine (DMAP).[5][6] Used in catalytic amounts (0.05-0.2 equivalents) alongside a stoichiometric amount of a non-nucleophilic base like TEA, DMAP acts as a potent nucleophilic catalyst. It reacts with TFAA to form a highly reactive N-trifluoroacetylpyridinium intermediate, which is a far more potent acylating agent than TFAA itself.[7]
-
Troubleshooting Steps:
-
Ensure Stoichiometry: Use at least one equivalent of a base like TEA or pyridine for every equivalent of TFA generated. For amine substrates, this means using at least 1.1-1.2 equivalents of base.
-
For Hindered Substrates: For sterically hindered or electronically deactivated alcohols and amines, catalysis is often essential. Add 0.1 equivalents of DMAP to your reaction mixture. The dramatic rate increase is often referred to as "super acylation."[7]
-
Base Quality: Ensure your base is anhydrous. Water in the base will consume TFAA. Pyridine is particularly hygroscopic and should be stored over KOH pellets.
-
Category 2: Reaction Condition Optimization
Question 3: My substrate is sterically hindered, and even with a base and catalyst, the conversion is low. How can I optimize the conditions?
Answer: Steric hindrance slows the rate of nucleophilic attack on TFAA. To overcome this, you need to adjust multiple parameters to favor the reaction kinetics.
-
Causality: A bulky substrate requires more energy to achieve the correct orientation for the transition state of the acylation reaction. Low temperatures may not provide sufficient energy to overcome this activation barrier.
-
Troubleshooting Steps:
-
Increase Temperature: While many trifluoroacetylations run well at 0 °C to room temperature, hindered substrates often require heating. Try running the reaction at 40 °C or even refluxing in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8] Monitor for potential substrate decomposition by TLC or LC-MS.
-
Increase Reagent Concentration: Increasing the concentration of reactants can favor the bimolecular reaction. Try reducing the solvent volume.
-
Increase TFAA Equivalents: Use a larger excess of TFAA (e.g., 1.5 to 3.0 equivalents) to push the equilibrium towards the products.
-
Solvent Choice: The solvent can play a significant role. Non-coordinating, aprotic solvents like DCM, THF, and acetonitrile are generally preferred.[9] Avoid protic solvents like alcohols, which will react with TFAA.
-
Category 3: Substrate and Side Reactions
Question 4: I'm observing multiple products or unexpected byproducts. What are the likely side reactions?
Answer: Side reactions can arise from the substrate itself or from interactions with reaction intermediates.
-
Over-acylation: If your substrate contains multiple nucleophilic groups (e.g., a diol or a diamine), you may see products with varying degrees of trifluoroacetylation.
-
Solution: Control the stoichiometry carefully. Use only one equivalent of TFAA at a low temperature (0 °C or below) and add it slowly to the reaction mixture to favor mono-acylation.
-
-
Decomposition: The trifluoroacetic acid byproduct is a strong acid (pKa 0.23).[10] If your substrate contains acid-labile functional groups (e.g., Boc-amines, acetals, silyl ethers), they may be cleaved under the reaction conditions.
-
Solution: Use at least a full equivalent of a non-nucleophilic base (like TEA or DIPEA) to scavenge the acid as it forms. Ensure the base is added before the TFAA.
-
-
Side Reactions in Peptide Synthesis: In solid-phase peptide synthesis (SPPS), unwanted trifluoroacetylation can occur as a chain-terminating event. This can happen if TFA used for deprotection reacts with hydroxymethyl groups on the resin, which can then transfer the trifluoroacetyl group to the free N-terminus of the peptide.[11][12][13]
Question 5: I'm concerned about the stability of my product during workup and purification. How stable is the trifluoroacetyl group?
Answer: The stability of the trifluoroacetyl (Tfa) group is pH-dependent. Understanding this is crucial for a successful workup.
-
Acid Stability: The Tfa group is generally stable to strongly acidic conditions.[14] This is why TFA itself is often used as a cleavage reagent for other protecting groups like Boc without affecting a Tfa group on the same molecule.[15]
-
Base Lability: The Tfa group is labile under mild to strong basic conditions.[16] The electron-withdrawing CF₃ group makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide or other bases, leading to cleavage.
-
Workup Protocol:
-
Quench Carefully: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃), not stronger bases like NaOH or K₂CO₃.
-
Extraction: Promptly extract your product into an organic solvent like ethyl acetate or DCM.
-
Purification: When performing column chromatography, avoid using amine-based additives (like TEA) in the mobile phase if possible. If a base is needed to prevent streaking on silica gel, use a very small amount (e.g., 0.1%) and consider a less basic amine like pyridine.
-
-
Visualizing the Process: Mechanism and Troubleshooting
To better understand the reaction and the troubleshooting logic, refer to the diagrams below.
Caption: General mechanisms of trifluoroacetylation.
Caption: A logical workflow for troubleshooting low yields.
Data and Protocols
Table 1: Recommended Starting Conditions for Trifluoroacetylation
| Substrate Type | TFAA (Equivalents) | Base (Type) | Base (Equivalents) | Catalyst (DMAP) | Temperature (°C) |
| Primary Amine (unhindered) | 1.1 - 1.2 | Pyridine or TEA | 1.2 - 1.5 | Not usually required | 0 to 25 |
| Secondary Amine | 1.2 - 1.5 | Pyridine or TEA | 1.5 - 2.0 | 0.1 eq. recommended | 0 to 40 |
| Aniline (deactivated) | 1.5 - 2.0 | TEA | 2.0 | 0.1 - 0.2 eq. | 25 to 60 |
| Primary Alcohol | 1.2 - 1.5 | Pyridine | 1.5 | 0.1 eq. recommended | 0 to 25 |
| Hindered Alcohol | 1.5 - 3.0 | TEA | 2.0 - 3.0 | 0.1 - 0.2 eq. | 25 to Reflux |
Note: These are starting points. Optimization is often required.
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of a Secondary Amine
This protocol provides a robust starting point for the trifluoroacetylation of a generic secondary amine using DMAP catalysis.
-
Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, and condenser in an oven at 120 °C for at least 4 hours. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Reagent Preparation: In the flask, dissolve the secondary amine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the amine).
-
Addition of Base: Add triethylamine (TEA, 1.5 eq.) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of TFAA: Add trifluoroacetic anhydride (TFAA, 1.2 eq.) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quality Control of TFAA via ¹⁹F NMR Spectroscopy
This protocol allows for a quick assessment of the purity of your TFAA reagent.
-
Sample Preparation: In a clean, dry NMR tube, add ~400 µL of a deuterated solvent that does not contain fluorine (e.g., CDCl₃, Acetone-d₆).
-
Add TFAA: Using a dry syringe in a fume hood, add 1-2 drops of the trifluoroacetic anhydride to be tested.
-
Acquire Spectrum: Acquire a ¹⁹F NMR spectrum.
-
Analysis:
-
Pure TFAA: A single sharp singlet should be observed.
-
Degraded TFAA: You will observe two singlets. One for TFAA and a second one for trifluoroacetic acid (TFA), its hydrolysis product. The chemical shifts will be distinct. The presence of a significant peak for TFA indicates that the reagent has been compromised by moisture.
-
References
- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. Trifluoroacetic anhydride | 407-25-0 [chemicalbook.com]
- 4. The reaction of pyridine nucleotides with trifluoroacetic acid anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent_Chemicalbook [chemicalbook.com]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
- 15. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Stability issues of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone under acidic conditions
Welcome to the technical support center for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under acidic conditions, that may be encountered during its use as a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, frequently asked questions, and best practices for handling and storage to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: I've noticed that my sample of this compound, which is typically a colorless oil, has become cloudy or contains a precipitate. What could be the cause?
A1: The trifluoroethanone moiety in this compound is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group.[6][7] This makes the carbonyl carbon susceptible to nucleophilic attack by water, leading to the formation of a hydrate. This hydrate is often a solid and can appear as cloudiness or a precipitate in the oil.[2][8] The presence of even trace amounts of moisture can facilitate this process. The reaction is reversible and can sometimes be reversed by heating under vacuum.[9][10]
Q2: How should I properly store this compound to maintain its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture.[11] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat.[12][13][14] Storing it in a desiccator can also help to prevent hydration. The recommended storage temperature is room temperature, in a dry, sealed environment.[15][16]
Q3: Is this compound compatible with all common laboratory solvents?
A3: While generally soluble in common organic solvents like tetrahydrofuran (THF), ethyl acetate, and heptane, care should be taken with protic solvents, especially under acidic or basic conditions.[8][17] Protic solvents can participate in reactions with the highly reactive carbonyl group. For reactions, it is best to use anhydrous solvents to prevent unwanted side reactions.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[14][18] Work in a well-ventilated area, preferably within a fume hood.[18] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[11] A safety data sheet (SDS) should be consulted for detailed safety information.[11]
II. Troubleshooting Guide: Stability Under Acidic Conditions
Issue 1: Low Yield or Incomplete Reaction in Acid-Catalyzed Processes
Scenario: You are using this compound in a reaction that requires acidic conditions (e.g., Lewis acid or Brønsted acid catalysis), and you observe a lower than expected yield of your desired product.
Root Cause Analysis:
The primary cause of instability for trifluoromethyl ketones under acidic conditions is the acid-catalyzed formation of a stable gem-diol (hydrate).[7] The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to hydration. This equilibrium between the ketone and its hydrate can reduce the concentration of the reactive ketone species available for your desired reaction.
Proposed Degradation Pathway: Acid-Catalyzed Hydration
Caption: Acid-catalyzed hydration of the ketone.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried before use. Use of freshly distilled solvents over a suitable drying agent is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
Choice of Acid Catalyst: If possible, consider using a non-aqueous acid source or a Lewis acid that is less prone to hydrolysis.
-
Reaction Temperature: Lowering the reaction temperature may shift the equilibrium away from the hydrate, but this could also slow down your desired reaction. Optimization may be required.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR to identify the formation of any byproducts. The hydrate may be observable by NMR spectroscopy.
Issue 2: Formation of Unexpected Byproducts
Scenario: You observe the formation of unexpected byproducts in your reaction mixture when using this compound under acidic conditions.
Root Cause Analysis:
Under more forcing acidic conditions or in the presence of certain nucleophiles, further degradation or side reactions can occur. The highly activated phenyl ring, while generally stable, could potentially undergo side reactions. However, reactions involving the trifluoroethanone moiety are more probable.
Potential Side Reactions:
-
Enolization and Subsequent Reactions: While less favored under acidic conditions compared to basic conditions, some enol formation can occur, leading to potential side reactions at the alpha-carbon if other reactive species are present.[9][10]
-
Reaction with Nucleophilic Solvents: If using a nucleophilic solvent (e.g., an alcohol) under acidic conditions, formation of a hemiacetal or acetal may compete with your desired reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
III. Experimental Protocols
Protocol 1: Procedure for Minimizing Hydrate Formation in an Acid-Catalyzed Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a strong desiccant (e.g., P₂O₅ or Drierite).
-
Solvent Preparation: Use freshly distilled, anhydrous solvent. If using a commercially available anhydrous solvent, ensure the bottle has been properly sealed and stored.
-
Reagent Preparation: Dry any solid reagents under high vacuum. Ensure the acid catalyst is anhydrous.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen).
-
Reagent Addition: Add the solvent and reagents via syringe or cannula. Add this compound to the reaction mixture, followed by the acid catalyst at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots under inert conditions for analysis (e.g., by GC or TLC).
-
Work-up: Quench the reaction with a suitable non-aqueous base or perform a standard aqueous work-up as quickly as possible to minimize exposure of the product to aqueous acidic conditions.
IV. Data Summary
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[11][12][13][15][16] | Prevents hydration by atmospheric moisture. |
| Handling | Use in a well-ventilated fume hood with appropriate PPE.[14][18] | Minimizes inhalation and contact. |
| Solvents | Use anhydrous solvents, especially for reactions.[17] | Prevents formation of hydrates and other solvent adducts. |
| Acidic Conditions | Employ strict anhydrous conditions and consider non-aqueous acid sources. | The ketone is susceptible to acid-catalyzed hydration, which can deactivate it. |
| Appearance | Should be a colorless oil. Cloudiness or precipitate indicates potential hydrate formation.[2][8] | The hydrate is often a solid. |
V. References
-
Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents. --INVALID-LINK--
-
This compound synthesis. Chemicalbook. --INVALID-LINK--
-
PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Patent 3207018 - EPO. --INVALID-LINK--
-
PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. European Patent Office - EP 3207018 B. --INVALID-LINK--
-
This compound (CAS No: 1190865-44-1) API Intermediate Manufacturers. apicule. --INVALID-LINK--
-
On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed. --INVALID-LINK--
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. --INVALID-LINK--
-
This compound. Smolecule. --INVALID-LINK--
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. --INVALID-LINK--
-
Managing Chemical Retention and Storage | Office of Clinical and Research Safety. Vanderbilt University Medical Center. --INVALID-LINK--
-
chemical handling and storage section 6. University of Toronto Scarborough. --INVALID-LINK--
-
MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone. Capot Chemical. --INVALID-LINK--
-
Handling and Storage of Chemicals. University of Ottawa. --INVALID-LINK--
-
Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate. --INVALID-LINK--
-
Handling Reactive Chemicals: Precautions and Tips. Cal-Star. --INVALID-LINK--
-
This compound | 1190865-44-1. Sigma-Aldrich. --INVALID-LINK--
-
This compound | Pharmaffiliates. --INVALID-LINK--
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. --INVALID-LINK--
-
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | 1190865-44-1. ChemScene. --INVALID-LINK--
-
Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. --INVALID-LINK--
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. --INVALID-LINK--
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PMC - NIH. --INVALID-LINK--
-
This compound | 1190865-44-1. ChemicalBook. --INVALID-LINK--
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. --INVALID-LINK--
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. --INVALID-LINK--
-
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. ACS Publications. --INVALID-LINK--
References
- 1. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 2. data.epo.org [data.epo.org]
- 3. apicule.com [apicule.com]
- 4. Buy this compound | 1190865-44-1 [smolecule.com]
- 5. This compound | 1190865-44-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 10. scispace.com [scispace.com]
- 11. capotchem.com [capotchem.com]
- 12. Managing Chemical Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. cal-star.com [cal-star.com]
- 15. This compound | 1190865-44-1 [sigmaaldrich.com]
- 16. chemscene.com [chemscene.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. chemicals.co.uk [chemicals.co.uk]
Preventing dehalogenation during reactions with 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
A Guide for Synthetic Chemists on Preventing Dehalogenation Side Reactions
Welcome to the technical support guide for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. As Senior Application Scientists, we understand that working with highly functionalized and electron-deficient aryl halides presents unique challenges. A primary issue encountered is undesired dehalogenation, where one or both chlorine atoms are replaced by hydrogen, leading to reduced yields and complex purification scenarios. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
This compound (CAS 1190865-44-1) is a halogenated aromatic ketone. Its structure, featuring an electron-deficient phenyl ring due to the trifluoroethanone group and three halogen atoms, makes it a valuable intermediate in the synthesis of complex molecules.[1] It is notably used as a key building block for pharmaceuticals and agrochemicals, such as in the synthesis of the veterinary drug Sarolaner.
Q2: What is dehalogenation and why is it a significant problem with this compound?
Dehalogenation, specifically hydrodehalogenation, is a common side reaction where a halogen atom on the aromatic ring is replaced by a hydrogen atom.[2] With this compound, this results in byproducts like 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone or 1-(4-fluorophenyl)-2,2,2-trifluoroethanone. This side reaction is particularly problematic for electron-deficient aryl halides, especially under conditions used for palladium-catalyzed cross-coupling reactions.[3] It lowers the yield of the desired product and introduces impurities that are often difficult to separate.
Q3: What are the primary causes of dehalogenation in reactions involving this substrate?
Dehalogenation can be triggered by several mechanisms, but in the context of the most common applications for this molecule (e.g., cross-coupling), the primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] These hydride species can originate from various sources:
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Solvents: Protic solvents, especially alcohols like isopropanol or ethanol, can generate palladium hydrides.[2][3]
-
Bases: Certain bases, particularly strong alkoxide bases, can be a source of hydrides.
-
Water: Trace amounts of water can react with the palladium complex to form Pd-H species.[3][4]
-
Reagents: Additives or even the organometallic coupling partner can sometimes contribute to hydride formation.
Additionally, non-catalytic pathways like base-promoted or photochemical radical reactions can also lead to dehalogenation under specific conditions.[5][6][7]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. However, they are also the most common scenarios for observing dehalogenation with substrates like this compound.
Problem: Significant formation of mono-dechlorinated or fully dehalogenated byproduct is observed during my cross-coupling reaction.
This is the most frequent issue. The Ar-Pd(II)-Cl intermediate, formed after oxidative addition, is being intercepted by a hydride source before it can undergo transmetalation (in Suzuki coupling) or react with the amine (in Buchwald-Hartwig amination).
Logical Flow for Troubleshooting Dehalogenation
Caption: Troubleshooting flowchart for dehalogenation.
Q4: How does my choice of phosphine ligand affect dehalogenation?
The ligand is arguably the most critical factor in controlling dehalogenation.[2] It directly influences the rates of the desired (reductive elimination of product) versus the undesired (reductive elimination of dehalogenated arene) pathways.
-
Expertise & Experience: The key is to use ligands that accelerate the productive steps of the catalytic cycle, leaving less time for the dehalogenation pathway to compete. Bulky and electron-rich monodentate biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[3][8][9] These ligands stabilize the palladium center, promote rapid oxidative addition, and, most importantly, facilitate the final reductive elimination of the desired coupled product.[10] Using older, less bulky ligands like PPh₃ is often a primary cause of failure.
Table 1: Ligand Selection Guide
| Ligand Type | Example(s) | Performance vs. Dehalogenation | Rationale |
| Simple Triarylphosphines | PPh₃, P(o-tol)₃ | Poor | Less bulky and electron-donating. Promotes slower reductive elimination, allowing more time for side reactions. |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Excellent | High steric bulk and electron density accelerate reductive elimination of the desired product, outcompeting the dehalogenation pathway.[3][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very Good | Strong σ-donors that form stable complexes, often highly active and resistant to pathways leading to dehalogenation.[8][11] |
Q5: Which bases should I use to minimize dehalogenation?
The base is critical not only for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) but also as a potential source of hydrides.[3]
-
Trustworthiness: A self-validating protocol avoids hydride-donating bases. Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, can sometimes be problematic. Weaker inorganic bases are generally safer choices for suppressing hydrodehalogenation.
-
Recommended Bases:
Q6: I'm performing a Suzuki-Miyaura coupling. What are the best starting conditions to avoid losing the chlorine atoms?
For a substrate like this compound, you need a robust catalytic system from the start. A sluggish reaction is more prone to side reactions.
Experimental Protocol: Recommended Suzuki-Miyaura Conditions
This protocol is designed as a starting point to maximize the yield of the desired coupled product while minimizing hydrodehalogenation.
-
Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: In a separate vessel, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol% relative to Pd₂(dba)₃) and add this to the reaction flask. Using a pre-formed catalyst like SPhos Pd G3 is often more reliable.
-
Solvent Addition: Add a dry, aprotic solvent such as toluene or 1,4-dioxane.[12] If required for the specific boronic acid, a minimal amount of degassed water can be added (e.g., Toluene/H₂O 10:1), but start with anhydrous conditions if possible.
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes or perform three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily high temperatures or prolonged reaction times.
Competing Catalytic Pathways
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q7: What about Buchwald-Hartwig amination? Are the considerations the same?
Yes, the core principles are identical. The goal is to facilitate the C-N reductive elimination from the arylpalladium amido complex before a hydride can intercept its precursor.
-
Expertise & Experience: For Buchwald-Hartwig amination, the choice of base is often sodium or lithium tert-butoxide (NaOtBu, KOtBu) or LHMDS.[13][14] While these can be hydride sources, their use is often necessary for amine deprotonation. The mitigation strategy, therefore, relies even more heavily on the ligand. Using a highly active catalyst system (e.g., a G3 or G4 palladacycle precatalyst with a ligand like RuPhos or BrettPhos) at lower temperatures (even room temperature is possible with modern catalysts) can dramatically suppress dehalogenation by accelerating the productive cycle.[15][16]
References
- 1. CAS 1190865-44-1: 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-tr… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cfmot.de [cfmot.de]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. research.rug.nl [research.rug.nl]
Technical Support Center: Catalyst Selection for Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during this synthesis. Our goal is to provide you with the field-proven insights necessary to achieve efficient, high-yield results.
The synthesis of this highly functionalized aryl trifluoromethyl ketone is a critical step in the development of various agrochemicals and pharmaceuticals.[1][2] The primary challenge lies in the electrophilic acylation of a deactivated aromatic ring, 1,3-dichloro-2-fluorobenzene. The presence of three electron-withdrawing halogen substituents makes the ring significantly less nucleophilic, demanding careful selection of the catalytic system and rigorous control of reaction conditions.[3][4]
Part 1: Catalyst Selection - Frequently Asked Questions
This section addresses high-level questions regarding the choice of catalytic systems for the trifluoroacetylation of 1,3-dichloro-2-fluorobenzene.
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: There are two main strategies:
-
Friedel-Crafts Acylation: This is the most direct method, involving the reaction of 1,3-dichloro-2-fluorobenzene with a trifluoroacetylating agent (like trifluoroacetic anhydride or trifluoroacetyl chloride) in the presence of a strong catalyst. Due to the deactivated nature of the substrate, a powerful Lewis acid or Brønsted acid is required.
-
Cross-Coupling Reactions: An alternative, multi-step approach involves preparing an organometallic reagent from a haloarene and coupling it with a trifluoroacetyl source.[1][2][5] For instance, forming a Grignard or organolithium reagent from 5-bromo-1,3-dichloro-2-fluorobenzene, followed by reaction with a trifluoroacetamide derivative.[5] Palladium-catalyzed cross-coupling of an appropriate arylboronic acid with a trifluoroacetylation reagent is also an emerging, effective method.[6][7][8]
Q2: How do I choose between a classic Lewis acid catalyst (e.g., AlCl₃) and a more modern catalytic system?
A2: The choice depends on substrate tolerance, scale, and desired purity profile.
-
Aluminum Chloride (AlCl₃): As a powerful and cost-effective Lewis acid, AlCl₃ is the traditional choice for Friedel-Crafts acylation.[9] However, it has significant drawbacks. It is extremely sensitive to moisture, requiring strictly anhydrous conditions.[3][10] More critically, the ketone product forms a strong complex with AlCl₃, which means the "catalyst" is often required in stoichiometric or even super-stoichiometric amounts, complicating the workup and generating significant waste.[3][10][11]
-
Alternative Acid Catalysts: For deactivated rings, stronger Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) can be more effective and sometimes used in smaller quantities.[10][12] Other metal triflates (e.g., Hafnium or Scandium triflates) have also been shown to catalyze acylations on unactivated benzenes and can be easier to handle and recycle.[12][13]
-
Palladium-Catalyzed Cross-Coupling: This approach offers higher functional group tolerance and milder reaction conditions.[14][15] It avoids the use of harsh, stoichiometric Lewis acids. However, it involves a multi-step synthesis (preparation of the organometallic precursor) and requires careful handling of air-sensitive organometallic reagents and palladium catalysts/ligands.[16][17][18] This method is often preferred for complex molecules in late-stage synthesis.
Decision Workflow for Catalyst Selection
The following diagram illustrates a decision-making process for selecting an appropriate catalytic strategy.
Caption: Catalyst selection workflow for the target synthesis.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during the synthesis, focusing on the Friedel-Crafts acylation approach.
Problem Area 1: Low or No Product Yield
Q3: I am attempting the Friedel-Crafts acylation with AlCl₃ and trifluoroacetic anhydride, but my yield is consistently below 20%. What is the most likely cause?
A3: This is a common and multifaceted problem. The primary culprits are catalyst inactivity and substrate deactivation.[3][10]
-
Causality: The 1,3-dichloro-2-fluorobenzene ring is strongly deactivated by three electron-withdrawing halogens.[3][4] This inherently slows down the electrophilic aromatic substitution. Compounding this, AlCl₃ is exceptionally sensitive to moisture.[3][10] Any trace water in your solvent, reagents, or on the glassware will hydrolyze AlCl₃ to aluminum hydroxides, rendering it inactive. Finally, the product ketone is a Lewis base and forms a stable adduct with AlCl₃, effectively sequestering the catalyst.[3][10][11] If you use only a catalytic amount, the reaction will stop once all the catalyst is complexed with the initial product formed.
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use a high-purity, anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) from a freshly opened bottle or one that has been dried over molecular sieves.
-
Increase Catalyst Loading: For this deactivated substrate, you MUST use a stoichiometric amount (at least 1.0 equivalent relative to the limiting reagent) of AlCl₃. Often, an excess (e.g., 1.2 - 2.0 equivalents) is required to drive the reaction to completion.[3][11]
-
Optimize Temperature: While some acylations run at room temperature, this reaction may require heating to overcome the high activation energy. Monitor the reaction by TLC or GC/MS and consider gradually increasing the temperature (e.g., to reflux in DCE) if no conversion is observed.[3]
-
Problem Area 2: Formation of Impurities and Side Products
Q4: My reaction works, but I'm observing a significant isomeric byproduct. How can I improve the regioselectivity?
A4: While Friedel-Crafts acylation is generally less prone to isomerization than alkylation, poor regioselectivity can still occur, especially with a polysubstituted ring. The desired product results from acylation at the C5 position, para to the fluorine and ortho to the two chlorine atoms.
-
Causality: The directing effects of the halogens are competing. Fluorine is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors. The electronic and steric environment dictates the major product. Acylation at the C5 position is sterically less hindered than at the C3 position (between the fluorine and a chlorine). However, reaction conditions can influence this outcome.
-
Solutions:
-
Control Temperature: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable product and increasing the energy difference between competing transition states. Try running the reaction at 0°C or even lower before allowing it to slowly warm.
-
Choice of Acylating Agent: Trifluoroacetic anhydride is generally preferred over trifluoroacetyl chloride for difficult acylations as it can generate the acylium ion more readily.
-
Solvent Effects: The polarity of the solvent can influence selectivity. Non-polar solvents like dichloromethane or carbon disulfide are common. Experimenting with a slightly different solvent system may alter the isomer ratio.
-
Catalyst Performance Comparison
| Catalyst System | Type | Typical Loading | Key Advantages | Key Disadvantages |
| AlCl₃ | Lewis Acid | 1.1 - 2.0 eq. | Low cost, high reactivity | Moisture sensitive, stoichiometric requirement, harsh workup[3][10] |
| TfOH | Brønsted Acid | 0.1 - 1.0 eq. | Very strong acid, can be catalytic | Corrosive, can cause charring at high temp.[12] |
| RE(OTf)₃ | Lewis Acid | 0.05 - 0.2 eq. | Water-tolerant, recyclable | Higher cost, may be less reactive than AlCl₃[13] |
| Pd(dba)₂ / Ligand | Transition Metal | 0.01 - 0.05 eq. | Mild conditions, high functional group tolerance | Higher cost, air-sensitive, multi-step synthesis required[7][14] |
Part 3: Experimental Protocols & Safety
Protocol 1: Synthesis via Friedel-Crafts Acylation with AlCl₃
WARNING: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water. Trifluoroacetic anhydride is corrosive and volatile. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Glassware Preparation: Dry a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel overnight in an oven at 150°C. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Add anhydrous 1,2-dichloroethane (DCE) via cannula or a dry syringe to create a slurry.
-
Acylating Agent Addition: Cool the slurry to 0°C in an ice bath. Add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes. The mixture may change color.
-
Substrate Addition: In a separate dry flask, dissolve 1,3-dichloro-2-fluorobenzene (1.0 equivalent) in anhydrous DCE. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture at 0°C over 30-40 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 83°C for DCE) and monitor its progress by TLC or GC. The reaction may take several hours.
-
Workup: Cool the reaction mixture back to 0°C. CAUTION: Exothermic and gas evolution! Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation
Caption: A step-by-step workflow for troubleshooting low yields.
Q5: Are there specific safety precautions for handling air-sensitive palladium catalysts and organometallic reagents if I choose the cross-coupling route?
A5: Absolutely. Palladium(0) catalysts and organolithium/Grignard reagents are sensitive to air and moisture.[16]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[17][19][20]
-
Dry Glassware & Solvents: Glassware must be rigorously dried, and anhydrous solvents are essential.
-
Cannula & Syringe Transfers: Reagents should be transferred using dry, inert-gas-purged syringes or double-tipped needles (cannulas).[16][18]
-
Temperature Control: The formation of organometallic reagents is often highly exothermic and requires low temperatures (e.g., -78°C using a dry ice/acetone bath) to prevent side reactions.
References
- 1. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Which of the following compound gives poor yield in friedel-craft reaction [allen.in]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent [organic-chemistry.org]
- 8. Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 10. benchchem.com [benchchem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Navigating Thermal Hazards in the Scale-Up of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, managing, and mitigating the exothermic risks associated with the production of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. As an important intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, its safe and efficient scale-up is of paramount importance.[1][2] This document moves beyond simple protocols to explain the underlying thermochemistry and provides actionable troubleshooting advice to ensure process safety and robustness.
Section 1: Understanding the Core Thermochemistry and Synthetic Pathways
A thorough understanding of the reaction mechanism is the first line of defense against thermal hazards. The synthesis of the target ketone primarily proceeds via two distinct pathways, each with a unique thermal profile and set of associated risks.
FAQ: What are the common synthetic routes and their primary thermal hazards?
Answer: Two principal routes are documented for the synthesis of this compound: the Organometallic Acylation Pathway and the Nucleophilic Aromatic Substitution (SNAr) Pathway.
-
Organometallic Acylation Pathway: This is the more prevalent method, which involves the formation of a highly reactive Grignard or organolithium reagent from a halogenated precursor, followed by acylation with a trifluoroacetylating agent.[3][4] The primary thermal hazards are concentrated in three distinct, highly exothermic steps:
-
Organometallic Reagent Formation: The initiation of Grignard/organolithium formation can be delayed, leading to a dangerous accumulation of unreacted starting material. Once initiated, the reaction is highly exothermic and can proceed uncontrollably if not properly cooled.
-
Acylation: The reaction between the nucleophilic organometallic reagent and the electrophilic trifluoroacetylating agent is extremely fast and highly exothermic.
-
Quenching: The final quenching step, where unreacted organometallic species are destroyed with a proton source (e.g., aqueous ammonium chloride), is violently exothermic and requires careful management.[5]
-
-
Nucleophilic Aromatic Substitution (SNAr) Pathway: This route involves the displacement of a chlorine atom from 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone with fluoride, typically using an alkali metal fluoride like KF at high temperatures (120-160 °C) in a polar aprotic solvent like sulfolane.[1][6]
-
High-Temperature Operation: The main hazard is the high operating temperature itself. A cooling failure can lead to a rapid increase in temperature and pressure.
-
Decomposition: The trifluoromethyl ketone activating group is generally not considered a strong activating group for SNAr, necessitating harsh conditions that can approach the thermal decomposition threshold of the solvent or reactants, potentially leading to a secondary runaway reaction.[6][7]
-
References
- 1. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. This compound | 1190865-44-1 [chemicalbook.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 7. BR112017007509B1 - process for the preparation of 1- (3,5-dichloro-4-fluorophenyl) -2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Introduction
In the landscape of modern drug development and agrochemical synthesis, the precise structural elucidation of novel compounds is paramount. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a key intermediate in the synthesis of advanced molecules, including pesticides like Sarolaner[1][2]. Its complex substitution pattern, featuring a trifluoroacetyl group and a heavily halogenated phenyl ring, presents a unique and instructive case for Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound. Moving beyond a simple data report, we will dissect the causal relationships between the molecule's structure and its NMR spectrum. We will explore the profound influence of the trifluoromethyl group and the halogen substituents on chemical shifts and spin-spin coupling constants. Furthermore, this guide will present a comparative analysis with structurally similar compounds to provide a broader context for researchers in the field. The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists engaged in the characterization of complex fluorinated aromatic compounds.
Predicted NMR Spectral Analysis
Due to the molecule's symmetry and the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F), a detailed prediction of the NMR spectra is possible. The following sections explain the expected signals based on fundamental NMR principles and established data for similar functional groups.
¹H NMR Spectroscopy: The Signature of Symmetry and Fluorine Coupling
The aromatic region of the ¹H NMR spectrum is expected to be deceptively simple. The two protons on the phenyl ring are chemically and magnetically equivalent due to the molecule's C₂ᵥ symmetry axis bisecting the C1-C4 bond and the carbonyl group.
-
Chemical Shift (δ): These protons are attached to carbons flanked by chlorine atoms and ortho to a potent electron-withdrawing trifluoroacetyl group. This environment results in significant deshielding, pushing the chemical shift downfield into the range of 8.0-8.2 ppm. A patent for a related synthesis reports a multiplet for these protons between δ 8.05-8.07 in CDCl₃, which aligns with this prediction[3].
-
Multiplicity: The key feature of this signal is its multiplicity. While chemically equivalent, the two protons will couple to the single fluorine atom at the C4 position. This four-bond coupling (⁴JH-F) will split the proton signal into a triplet. The magnitude of long-range H-F couplings in aromatic systems is typically small, in the range of 0.5-3.0 Hz[4].
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | ~8.1 | Triplet (t) | ⁴JH-F ≈ 1-3 Hz | H-2, H-6 |
¹³C NMR Spectroscopy: A Deeper Look into Carbon Environments and C-F Coupling
The proton-decoupled ¹³C NMR spectrum will provide a wealth of information, with distinct signals for each unique carbon environment. The most revealing aspects are the large coupling constants between carbon and fluorine atoms, which are invaluable for definitive assignments.
-
Aromatic Carbons:
-
C1: This quaternary carbon, directly attached to the electron-withdrawing carbonyl group, will be significantly deshielded. It will exhibit a small coupling to the fluorine atom four bonds away (⁴JC-F).
-
C2/C6: These two equivalent, proton-bearing carbons will appear as a single resonance. They will be coupled to the fluorine atom three bonds away (³JC-F), resulting in a doublet.
-
C3/C5: These equivalent, chlorine-bearing carbons will also appear as a single resonance. Their coupling to the adjacent fluorine atom (²JC-F) will be significant, typically in the range of 20-25 Hz, presenting as a doublet.
-
C4: This carbon, directly bonded to fluorine, will exhibit a very large one-bond coupling constant (¹JC-F), often exceeding 250 Hz[5]. This large splitting is a hallmark of a carbon directly attached to fluorine and serves as an unmistakable diagnostic peak.
-
-
Carbonyl and Trifluoromethyl Carbons:
-
C=O: The carbonyl carbon will be found at the far downfield end of the spectrum, typically between 170-185 ppm for ketones[6]. It will be split into a quartet by the three fluorine atoms of the CF₃ group (²JC-F), with a typical coupling constant of 30-40 Hz.
-
CF₃: The trifluoromethyl carbon will appear as a sharp quartet due to the very large one-bond coupling (¹JC-F) to the three fluorine atoms, generally in the range of 240-320 Hz[4]. Its chemical shift will be in the characteristic region for CF₃ groups, around 115-125 ppm.
-
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Carbons | ~125 | Doublet (d) | ³JC-F ≈ 5-10 Hz | C-2, C-6 |
| ~130 | Doublet (d) | ²JC-F ≈ 20-25 Hz | C-3, C-5 | |
| ~135 | Doublet (d) | ⁴JC-F ≈ 2-4 Hz | C-1 | |
| ~160 | Doublet (d) | ¹JC-F > 250 Hz | C-4 | |
| Carbonyl Carbon | ~175 | Quartet (q) | ²JC-F ≈ 30-40 Hz | C=O |
| Trifluoromethyl Carbon | ~120 | Quartet (q) | ¹JC-F ≈ 270-290 Hz | CF₃ |
Comparative Analysis
To contextualize the spectral data of our target compound, it is instructive to compare it with structurally related molecules. This comparison highlights how subtle changes in the substitution pattern cause predictable shifts in the NMR data.
| Compound | Key ¹H NMR Signal (Aromatic) | Key ¹³C NMR Signal (Carbonyl) | Structural Difference |
| This compound (Predicted) | ~8.1 ppm (t) | ~175 ppm (q) | Target Molecule |
| 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone[3] | ~8.06 ppm (s) | Not Reported | F at C4 is replaced by Cl. The aromatic protons appear as a singlet due to the absence of H-F coupling. |
| 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone[1] | ~8.06 ppm (d) | Not Reported | Cl at C3/C5 replaced by F, and Cl at C4 replaced by H. The signal is a doublet due to coupling with the two adjacent fluorine atoms. |
This comparison demonstrates the diagnostic power of NMR. The multiplicity of the aromatic proton signal—a triplet in our target, a singlet in the trichloro-analog, and a doublet in the difluoro-analog—serves as a definitive fingerprint for the substitution pattern on the phenyl ring.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of clean, interpretable NMR spectra for quantitative analysis requires a meticulous and validated protocol. The following procedure is recommended for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its commonality and ability to dissolve a wide range of organic compounds[7]. For studies on solvent effects, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Acquisition Time (AQ): Set to at least 3 seconds to ensure good resolution.
-
Relaxation Delay (D1): Use a delay of 5 seconds to allow for full relaxation of the nuclei, which is crucial for accurate integration.
-
Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm).
-
Acquisition Time (AQ): Set to at least 1.5 seconds.
-
Relaxation Delay (D1): Use a delay of 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required. Start with 1024 scans and increase if necessary.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C data to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the resulting spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
This self-validating protocol ensures that the acquired data is both high-resolution and quantitatively reliable, forming a trustworthy basis for structural confirmation.
Visualizing Methodologies and Relationships
Diagrams can simplify complex workflows and conceptual relationships, making them easier to understand and implement.
Caption: Standard experimental workflow for NMR sample analysis.
Caption: Causality between molecular structure and NMR signals.
Conclusion
The NMR analysis of this compound is a powerful demonstration of how fundamental principles of chemical shift and spin-spin coupling can be used to confirm a complex molecular structure. The predicted ¹H spectrum is characterized by a single downfield triplet, while the ¹³C spectrum is distinguished by multiple C-F couplings, including the large one-bond couplings of the C-F and CF₃ groups and the informative two-bond coupling of the carbonyl carbon. By comparing this data with related compounds and adhering to a rigorous experimental protocol, researchers can confidently elucidate and verify the structures of similarly complex fluorinated molecules, ensuring the integrity and quality of their scientific endeavors.
References
- 1. This compound | 1190865-44-1 [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westmont.edu [westmont.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Introduction
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS No. 1190865-44-1) is a halogenated ketone that serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds, notably the isoxazoline class of veterinary parasiticides like Sarolaner[1][2][3]. With a molecular formula of C₈H₂Cl₂F₄O and a molecular weight of 261.00 g/mol , its complex structure—featuring a trifluoroacetyl group and a dichlorofluorophenyl ring—presents unique analytical challenges[1]. For researchers and drug development professionals, ensuring the purity of this intermediate is paramount, as the impurity profile can directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth comparison of two orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer a clear framework for selecting the most appropriate method based on specific analytical objectives, from routine quality control to in-depth impurity identification.
Analytical Challenges & Strategic Considerations
The molecular structure of this compound dictates the strategy for its analysis. Its significant hydrophobicity, a result of the halogenated aromatic ring and trifluoromethyl group, makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[4][5][6]. The presence of a chromophore (the substituted benzene ring) allows for sensitive detection using UV spectrophotometry.
However, a simple HPLC-UV approach may not be sufficient for comprehensive purity analysis. Potential process-related impurities, arising from its synthesis (often via Friedel-Crafts acylation or related organometallic reactions), may include unreacted starting materials, regioisomers, or by-products from side reactions[7]. These impurities may co-elute with the main peak or be present at levels below the UV detector's quantification limit. Furthermore, UV detection alone cannot definitively identify unknown peaks. This is where the specificity of mass spectrometry becomes indispensable. LC-MS provides mass-to-charge ratio (m/z) data, which is crucial for confirming the identity of the main component and for the structural elucidation of unknown impurities[8].
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is the workhorse method for routine quality control and purity assessment in most pharmaceutical laboratories. It is robust, reproducible, and cost-effective. The principle relies on the partitioning of the analyte between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase[5][6].
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the first choice due to its strong hydrophobic interactions with the highly halogenated analyte, ensuring adequate retention and separation from more polar impurities[6]. However, for halogenated aromatics, a Pentafluorophenyl (PFP) phase can offer alternative selectivity due to unique dipole-dipole and π-π interactions, potentially resolving isomers that co-elute on a C18 column[9][10].
-
Mobile Phase: A mixture of acetonitrile and water is selected. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. A gradient elution (gradually increasing the acetonitrile concentration) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape in a reasonable timeframe.
-
Detector Wavelength: The UV detector wavelength is set at an absorbance maximum of the analyte to ensure high sensitivity. Based on the acetophenone-like structure, a wavelength in the range of 240-260 nm is a logical starting point.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
Time (min) %A %B 0.0 50 50 15.0 5 95 20.0 5 95 20.1 50 50 | 25.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 245 nm.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.
4. Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose[11][12][13][14].
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly specific detection capability of mass spectrometry. This technique is essential for confirming the identity of the primary component and for identifying unknown impurities, making it invaluable during process development and for investigational purposes.
Causality Behind Experimental Choices
-
Ionization Source: Electrospray Ionization (ESI) is a suitable technique for this molecule, although its non-polar nature might suggest Atmospheric Pressure Chemical Ionization (APCI) could also be effective. ESI in negative mode is often successful for compounds with electron-withdrawing groups like trifluoroacetyl. The presence of chlorine atoms provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1), which is a powerful tool for confirming the presence of chlorinated compounds in the mass spectrum[15].
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, which allows for the determination of elemental compositions for the parent ion and its fragments. A simpler quadrupole can be used for basic confirmation and quantification.
-
Mobile Phase Additives: To promote ionization, volatile buffers like formic acid or ammonium formate are used instead of non-volatile buffers (like phosphate) used in HPLC-UV methods.
Detailed Experimental Protocol: LC-MS
1. Instrumentation:
-
UHPLC or HPLC system coupled to a Mass Spectrometer with an ESI source.
2. Chromatographic Conditions:
-
The HPLC conditions (column, gradient, flow rate) can often be directly transferred from the HPLC-UV method, with the key change being the mobile phase additives.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 50 x 2.1 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full Scan mode. For trace analysis, Selected Ion Monitoring (SIM) can be used.
4. Predicted Mass Information:
-
Exact Mass: 259.9418 g/mol .
-
Expected Ion [M-H]⁻: m/z 258.9340.
-
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion:
-
M: 100% relative abundance.
-
M+2: ~65% relative abundance (due to one ³⁷Cl).
-
M+4: ~10% relative abundance (due to two ³⁷Cl).
-
Visualizing the Analytical Workflow
The decision to use HPLC-UV versus LC-MS is driven by the analytical goal.
Caption: Decision workflow for selecting an analytical method.
Comparative Analysis
The choice between HPLC-UV and LC-MS is a trade-off between information richness and operational complexity.
| Parameter | HPLC-UV | LC-MS | Rationale |
| Specificity | Moderate | Very High | UV detection is based on light absorbance, which is not unique to a compound. MS provides mass, a fundamental and highly specific molecular property. |
| Sensitivity | Good | Excellent | While DAD sensitivity is sufficient for most purity assays, MS (especially in SIM or MRM mode) can achieve significantly lower detection limits. |
| Impurity ID | Not Possible | Primary Application | HPLC-UV can quantify known impurities against a reference standard, but it cannot identify unknown peaks. LC-MS is the gold standard for identifying unknowns. |
| Robustness | High | Moderate | HPLC-UV systems are generally more robust and require less maintenance than complex LC-MS systems. Ion source cleanliness is a constant concern in LC-MS. |
| Cost & Complexity | Low | High | The initial capital investment, software, and routine maintenance costs for an LC-MS system are substantially higher than for an HPLC-UV system. |
| Mobile Phase | Flexible (e.g., phosphate buffers) | Restricted (volatile buffers only) | Non-volatile salts will contaminate the mass spectrometer ion source. This limits mobile phase choices for LC-MS. |
Conclusion and Recommendations
For the purity assessment of this compound, a dual-methodology approach is recommended for comprehensive characterization throughout the drug development lifecycle.
-
For Routine Quality Control (QC): A validated RP-HPLC-UV method is the ideal choice. It is reliable, cost-effective, and provides the necessary precision and accuracy for batch release testing and stability studies, where the impurity profile is already understood.
-
For Process Development and Impurity Characterization: LC-MS is essential. It should be employed during route scouting, process optimization, and forced degradation studies to definitively identify any process-related impurities or degradants. The high specificity of MS ensures that no unexpected or potentially genotoxic impurities are overlooked[16].
By leveraging HPLC-UV for its robustness in routine analysis and LC-MS for its unparalleled specificity in investigational work, researchers and developers can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final API.
References
- 1. apicule.com [apicule.com]
- 2. This compound | 1190865-44-1 [chemicalbook.com]
- 3. This compound CAS No.:1190865-44-1 Wholesale [qinmuchem.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. researchgate.net [researchgate.net]
- 16. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
A Comparative Guide to the Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Introduction
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, a complex halogenated aromatic ketone, serves as a pivotal building block in the synthesis of high-value agrochemicals. Its structure is integral to a new generation of isoxazoline insecticides, such as Sarolaner, which require precise and efficient manufacturing processes.[1] The strategic placement of chlorine, fluorine, and a trifluoromethyl group presents unique synthetic challenges. This guide provides an in-depth comparison of the two primary industrial routes for its synthesis, offering field-proven insights into the causality behind experimental choices, process scalability, and overall efficiency.
The selection of a synthetic route in a drug or agrochemical development program is a critical decision, balancing factors such as starting material cost, process robustness, safety, and yield. Here, we dissect two distinct and strategically different pathways: a direct Grignard Reaction Route starting from a pre-fluorinated precursor and a convergent Nucleophilic Aromatic Substitution (SNAr) Route that introduces the key fluorine atom in a late-stage transformation.
Route 1: The Grignard Pathway from a Fluorinated Precursor
This synthetic strategy is a classic organometallic approach, leveraging the reliability of Grignard reagents to form a crucial carbon-carbon bond. The core logic is to begin with a benzene ring that already contains the final fluorine, chlorine, and a bromine atom, the latter serving as a handle for metallation.
The pathway commences with 5-bromo-1,3-dichloro-2-fluorobenzene. This starting material undergoes a magnesium-halogen exchange to form the highly reactive Grignard reagent. This nucleophilic intermediate is then immediately trapped with a suitable electrophilic trifluoroacetyl source, such as 1-trifluoroacetylpiperidine, to yield the target ketone.
Workflow and Mechanism
The Grignard formation is the critical step. Isopropylmagnesium chloride is often used as the exchange reagent, which offers milder conditions and better functional group tolerance compared to direct insertion with magnesium metal. The subsequent acylation with 1-trifluoroacetylpiperidine is highly efficient; the piperidine leaving group is superior to more common alternatives like halides or anhydrides, which can lead to over-addition or side reactions.
Detailed Experimental Protocol: Grignard Route
-
Step 1: Grignard Reagent Formation
-
To a solution of 5-bromo-1,3-dichloro-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 7 mL per gram of starting material) under an inert argon atmosphere, add isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF, 1.1 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the Grignard reagent can be monitored by IPC (e.g., GC analysis of a quenched aliquot).
-
-
Step 2: Trifluoroacetylation
-
To the freshly prepared Grignard reagent solution, add a solution of 1-trifluoroacetylpiperidine (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2 hours or until completion as monitored by HPLC or GC.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the final product.[2]
-
Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway
This route represents a more convergent and potentially more cost-effective industrial strategy. It begins with a more readily available, non-fluorinated starting material, 5-bromo-1,2,3-trichlorobenzene.[3] The trifluoroacetyl moiety is introduced first, creating an intermediate, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone. The key and final step is a selective nucleophilic aromatic substitution (SNAr), where the central chlorine atom at the 4-position is displaced by fluoride.
Workflow and Mechanism
The success of this route hinges on the SNAr reaction. Typically, SNAr reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this case, the newly installed trifluoroacetyl group, along with the two flanking chlorine atoms, sufficiently activates the ring, making the 4-position chlorine susceptible to nucleophilic attack by potassium fluoride. The reaction is driven to completion using a phase-transfer catalyst (PTC) like a phosphonium salt in a polar aprotic solvent at elevated temperatures.[3][4] The PTC is crucial as it shuttles the fluoride anion from the solid KF phase into the organic phase where the reaction occurs.
Detailed Experimental Protocol: SNAr Route
-
Step 1: Preparation of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
-
This intermediate is prepared from 5-bromo-1,2,3-trichlorobenzene using a method analogous to Route 1, involving Grignard formation and subsequent trifluoroacetylation.[3] The specific conditions may vary but follow the same chemical logic.
-
-
Step 2: Nucleophilic Aromatic Fluorination
-
Charge a reactor with 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 eq), potassium fluoride (KF, >1.5 eq), a phase-transfer catalyst (e.g., a tetrabutylphosphonium salt, catalytic amount), and a polar aprotic solvent such as sulfolane or dimethylformamide (DMF).
-
Heat the reaction mixture to a temperature between 120°C and 160°C.
-
Maintain the reaction at this temperature, monitoring its progress by HPLC until the starting material is consumed.
-
Upon completion, cool the mixture and dilute it with a suitable organic solvent (e.g., toluene).
-
Filter the mixture to remove inorganic salts (KF, KCl).
-
Wash the organic phase with water to remove the polar solvent (e.g., DMF).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or crystallization to yield the final ketone.[4]
-
Comparative Analysis
The choice between these two routes is a classic case of weighing the cost and availability of starting materials against the number of steps and process complexity.
| Feature | Route 1: Grignard Pathway | Route 2: SNAr Pathway |
| Starting Material | 5-Bromo-1,3-dichloro-2-fluorobenzene | 5-Bromo-1,2,3-trichlorobenzene |
| Accessibility & Cost | Precursor is difficult to prepare on a large scale and is generally more expensive.[4] | Precursor is more readily accessible and cost-effective.[3] |
| Number of Steps | Fewer steps from the immediate halogenated precursor. | More overall steps, but starts from a simpler material. |
| Key Transformation | Grignard reaction and C-C bond formation. | Nucleophilic aromatic substitution (SNAr) for C-F bond formation. |
| Reaction Conditions | Grignard: Cryogenic or room temperature, strictly anhydrous. Acylation: Room temperature. | SNAr: High temperatures (120-160°C), requires a phase-transfer catalyst.[4] |
| Yield & Selectivity | Generally good yields, but sensitive to moisture and reagent quality. | The SNAr step is reported to be surprisingly high-yielding and selective for the 4-position.[3] |
| Safety & Environment | Use of pyrophoric Grignard reagents requires careful handling. Solvents like THF are common. | Use of high-boiling polar aprotic solvents (DMF, sulfolane) which can be difficult to remove and have environmental concerns. High temperatures pose process safety challenges. |
| Scalability | Grignard reactions can be challenging to scale due to mass transfer and thermal management issues. | High-temperature reactions in specialized solvents are common in industrial settings and are often scalable with appropriate engineering controls. |
Expert Insights and Recommendations
As a Senior Application Scientist, the optimal synthesis route is dictated by the scale of production and the specific economic and logistical constraints of the project.
-
For Laboratory and Pilot-Scale Synthesis: The Grignard Route (Route 1) is often preferred. Its directness and reliance on well-understood organometallic chemistry make it a reliable choice for producing kilogram quantities, provided the starting material can be sourced economically. The milder reaction conditions are also more amenable to standard laboratory equipment.
-
For Industrial and Commercial-Scale Production: The SNAr Route (Route 2) presents a more compelling economic case. The ability to use a cheaper, more readily available starting material is a significant advantage that outweighs the increased number of steps and more demanding reaction conditions.[3] While the high-temperature SNAr step requires specialized equipment, the cost savings on the raw materials at a multi-ton scale are substantial. The development of a robust, high-yielding SNAr process is a prime example of process chemistry innovation driving commercial viability.
References
- 1. apicule.com [apicule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
The Critical Intermediate: Evaluating the Efficacy of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone in Sarolaner Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Sarolaner, a potent isoxazoline-class ectoparasiticide, has become a cornerstone in veterinary medicine for the control of flea and tick infestations in canines.[1] The efficiency, scalability, and cost-effectiveness of its manufacturing process are of paramount importance to meet global demand. A critical step in the synthesis of Sarolaner is the formation of its core isoxazoline structure, which hinges on the quality and reactivity of its precursors. This guide provides a comprehensive analysis of the primary synthetic route utilizing 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone as the key intermediate. We will delve into the mechanistic rationale for its selection, present detailed experimental protocols, and compare its efficacy against plausible alternative synthetic strategies, supported by available data from patent literature and academic research.
Introduction: The Significance of an Optimized Synthetic Pathway
The molecular architecture of Sarolaner consists of four key components: a substituted phenyl "head," the core isoxazoline ring, a spiroazetidinebenzofuran moiety, and a methylsulfonylethanone "tail."[2][3] The construction of the central 5-aryl-5-trifluoromethyl-isoxazoline ring is a pivotal stage in the synthesis, directly influencing the overall yield and purity of the final active pharmaceutical ingredient (API). The chosen precursor for this construction, this compound, is an important intermediate specifically designed for the preparation of pesticidally active isoxazoline-substituted benzamides like Sarolaner.[4]
The selection of an optimal intermediate is a multi-faceted decision, balancing factors such as:
-
Reaction Yield & Efficiency: Maximizing the conversion of starting material to the desired product.
-
Purity Profile: Minimizing the formation of impurities that require costly and complex purification steps.
-
Scalability & Safety: Ensuring the process is safe and reproducible on an industrial scale.
-
Accessibility of Starting Materials: The cost and availability of the initial raw materials.
This guide will focus on the efficacy of the established precursor, this compound, and provide a comparative framework for its evaluation.
The Primary Synthetic Route: A Focus on this compound
The primary and commercially practiced synthesis of the Sarolaner isoxazoline core involves the reaction of the title ketone with a suitable nitrogen source to form the heterocyclic ring. While the exact, proprietary industrial protocols are not fully public, the key transformation is understood to be a condensation and cyclization reaction.
Rationale and Mechanism
The trifluoromethyl ketone functionality is highly electrophilic, making it an excellent substrate for nucleophilic attack. The synthesis of the isoxazoline ring from such a ketone is typically achieved through a condensation reaction with hydroxylamine or a derivative, followed by cyclization. The general mechanism involves the formation of an oxime intermediate, which then undergoes an intramolecular reaction to form the dihydroisoxazole ring.
The 1-(3,5-dichloro-4-fluorophenyl) group is specifically the "head" portion of the final Sarolaner molecule.[3] By incorporating this complex aryl group into the ketone precursor, the synthesis converges efficiently, building the core ring directly onto a pre-functionalized, advanced intermediate. This avoids potentially low-yield functionalization steps later in the synthesis.
Synthesis of the Key Intermediate
The efficacy of the entire pathway begins with the efficient production of the ketone intermediate itself. Patent literature describes its synthesis starting from materials like 5-bromo-1,3-dichloro-2-fluorobenzene. This starting material, however, is noted to be difficult to prepare on a large scale via traditional multi-step approaches.
A more streamlined process has been developed starting from 5-bromo-1,2,3-trichloro-benzene, which is converted to the target ketone in a reduced number of reaction steps with high selectivity and yield. This improved accessibility of the key ketone intermediate is a significant factor in the overall efficiency of the Sarolaner manufacturing process.
Experimental Protocol: Formation of the Isoxazoline Core (Illustrative)
While the precise industrial method is proprietary, a representative protocol for the formation of a 5-aryl-5-trifluoromethyl-4,5-dihydroisoxazole ring from the ketone precursor can be constructed based on established organic chemistry principles, such as 1,3-dipolar cycloaddition.[5][6] The following is an illustrative, generalized protocol:
Step 1: Oxime Formation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, quench the reaction with water and extract the oxime product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude oxime is often used in the next step without further purification.
Step 2: Cyclization to form the Isoxazoline Ring This step is highly dependent on the other reactant that will form the rest of the isoxazoline ring and introduce the functionality for connection to the spiroazetidine moiety.
-
The oxime intermediate is reacted with an appropriate alkene under conditions that promote a [3+2] cycloaddition reaction.
-
This reaction can be promoted by generating a nitrile oxide in situ from the oxime using an oxidizing agent.
-
The reaction conditions (solvent, temperature, catalyst) are critical for controlling regioselectivity and yield.
The final steps of the Sarolaner synthesis involve coupling this isoxazoline core with the spiroazetidinebenzofuran moiety and subsequent reaction to add the methylsulfonylethanone tail. These final steps are reported to proceed with high purity, achieving >97% by UPLC and a chiral purity of 98.8% for the active S-enantiomer.
Comparative Analysis: Alternative Synthetic Strategies
Evaluating the efficacy of the primary intermediate requires comparison with viable alternatives. While detailed process data for competing routes are scarce, we can analyze plausible alternative chemical strategies.
Alternative Route: Late-Stage Arylation
An alternative approach would involve first forming a simpler 5-trifluoromethyl-isoxazoline ring and then introducing the complex 3,5-dichloro-4-fluorophenyl group in a later step, for example, via a cross-coupling reaction.
-
Potential Advantages: Simpler starting materials for the isoxazoline core might be more readily available.
-
Significant Disadvantages: Palladium-catalyzed cross-coupling reactions on the isoxazoline ring can be challenging. The yields are often moderate, and the cost of the catalyst and ligands can be prohibitive on an industrial scale. Furthermore, achieving the correct regioselectivity can be difficult, leading to the formation of undesired isomers and increasing purification burdens.
Alternative Route: Friedel-Crafts Acylation
Another potential route to the key ketone intermediate, this compound, could be a direct Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride).
-
Theoretical Workflow:
-
React 1,3-dichloro-2-fluorobenzene with trifluoroacetic anhydride in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).
-
The electrophilic acylium ion would add to the aromatic ring, followed by rearomatization to yield the desired ketone.
-
-
Challenges and Efficacy: The success of Friedel-Crafts acylations is highly dependent on the electronic nature of the aromatic ring. The presence of three deactivating halogen substituents on the ring would make it very electron-deficient and thus highly resistant to electrophilic acylation. This would likely require harsh reaction conditions (high temperatures, strong superacids), leading to low yields and the potential for side reactions, making it an inefficient and less desirable route compared to the established method.
Data Summary and Efficacy Comparison
The superiority of the established route using the pre-formed this compound intermediate is evident when comparing the practical outcomes.
| Metric | Primary Route (via Ketone Intermediate) | Alternative Route 1 (Late-Stage Arylation) | Alternative Route 2 (Friedel-Crafts) |
| Key Intermediate | This compound | Simpler isoxazoline + Arylating agent | 1,3-Dichloro-2-fluorobenzene |
| Overall Yield | High (process optimized for industrial scale) | Likely Moderate to Low | Likely Very Low |
| Number of Steps | Fewer, more convergent | More, linear steps | Potentially fewer, but key step is low-yielding |
| Purity & Selectivity | High regioselectivity, high final purity reported (>97%) | Risk of isomeric impurities | Risk of side reactions due to harsh conditions |
| Scalability | Proven | Challenging due to catalysis and purification | Challenging due to harsh conditions and low yield |
| Starting Materials | Optimized synthesis for key intermediate exists | Simpler materials, but coupling partners can be expensive | Aromatic starting material is simple, but unreactive |
Workflow Visualizations
To better illustrate the synthetic logic, the following diagrams outline the primary and a key alternative pathway.
Caption: Comparison of the primary vs. an alternative synthetic pathway.
Conclusion
The comprehensive analysis of the synthetic pathways to Sarolaner confirms that the use of This compound as the central precursor represents a highly efficacious and optimized strategy. Its advantages lie in a convergent synthesis design that ensures high yields and excellent control over regioselectivity, leading to a high-purity final product. Alternative routes, such as late-stage arylation or Friedel-Crafts acylation, present significant challenges in terms of yield, purity, and scalability, rendering them less viable for industrial production. The strategic choice of this advanced intermediate is a clear example of robust process chemistry, underpinning the successful large-scale manufacturing of this critical veterinary medicine.
References
- 1. US8921572B2 - Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. zoetis.mx [zoetis.mx]
- 4. 1-(5'-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone | C23H18Cl2F4N2O5S | CID 60194461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone and Related Ketones
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the detailed structural elucidation of novel chemical entities is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a fingerprint of a molecule's atomic and electronic structure. This guide presents a comparative spectroscopic analysis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of the veterinary pharmaceutical Sarolaner[1][2], against two structurally related and well-characterized ketones: acetophenone and 2,2,2-trifluoroacetophenone.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed understanding of how the interplay of various substituents—specifically chlorine, fluorine, and trifluoromethyl groups—manifests in different spectroscopic domains, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the spectral nuances of these compounds, we can gain deeper insights into their electronic environments and fragmentation behaviors.
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following protocols are representative of the methods used to acquire the spectroscopic data for the reference ketones and would be the recommended approach for the analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the ketone is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of around 220 ppm. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: A standard pulse sequence is used with proton decoupling. The spectral width is set to encompass the expected chemical shifts of the fluorine atoms, and the spectra are referenced to an external standard such as CFCl₃.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is the most common method, with a standard electron energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range, typically from 40 to 500 amu.
Spectroscopic Comparison
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule.
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | ~8.06 (s, 2H) (Predicted) | No other protons |
| Acetophenone | 7.98-7.96 (m, 2H), 7.59-7.55 (m, 1H), 7.49-7.45 (m, 2H)[3] | 2.61 (s, 3H, -CH₃)[3] |
| 2,2,2-Trifluoroacetophenone | 8.07 (d, 2H), 7.73 (t, 1H), 7.54 (t, 2H) | No other protons |
-
This compound: Due to the symmetrical substitution on the phenyl ring, the two aromatic protons are chemically equivalent and are expected to appear as a singlet. The strong electron-withdrawing nature of the two chlorine atoms, the fluorine atom, and the trifluoroacetyl group would deshield these protons, shifting their resonance significantly downfield. A chemical shift around 8.06 ppm has been reported, though the multiplicity was questionably assigned as a doublet of doublets[4]. A singlet or a narrow triplet (due to coupling with the para fluorine) would be more consistent with the structure.
-
Acetophenone: The aromatic protons of acetophenone exhibit a complex multiplet pattern due to their different chemical environments. The ortho protons (adjacent to the acetyl group) are the most deshielded. The methyl protons appear as a sharp singlet at 2.61 ppm[3].
-
2,2,2-Trifluoroacetophenone: Similar to acetophenone, the aromatic protons show distinct signals. The replacement of the methyl group with a highly electronegative trifluoromethyl group leads to a general downfield shift of the aromatic protons compared to acetophenone.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule.
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| This compound | ~175-180 (q) (Predicted) | C-Cl (~135-140, d), C-F (~155-165, d), C-H (~130, d), C-CO (~130-135, q) (Predicted) | ~117 (q, -CF₃) (Predicted) |
| Acetophenone | 198.2[3] | 137.1, 133.1, 128.6, 128.3[3] | 26.6 (-CH₃)[3] |
| 2,2,2-Trifluoroacetophenone | ~180.5 (q) | 134.8, 131.0, 129.2, 128.9 | ~117.2 (q, -CF₃) |
-
This compound: The carbonyl carbon is expected to appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group. Its chemical shift would be influenced by the electron-withdrawing nature of both the trifluoromethyl group and the substituted phenyl ring. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet with a large C-F coupling constant.
-
Acetophenone: The carbonyl carbon resonates at 198.2 ppm. The aromatic carbons show four distinct signals, and the methyl carbon is observed at 26.6 ppm[3].
-
2,2,2-Trifluoroacetophenone: The carbonyl carbon is shifted upfield to around 180.5 ppm compared to acetophenone, and it appears as a quartet due to coupling with the fluorine atoms. The trifluoromethyl carbon appears as a prominent quartet around 117.2 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds.
| Compound | Chemical Shift (ppm) vs. CFCl₃ |
| This compound | -CF₃: ~ -70 to -80; Ar-F: ~ -90 to -120 (Predicted) |
| Acetophenone | Not Applicable |
| 2,2,2-Trifluoroacetophenone | -CF₃: ~ -72 |
-
This compound: Two distinct signals are expected in the ¹⁹F NMR spectrum. The trifluoromethyl group will appear as a singlet in a proton-decoupled spectrum. The aromatic fluorine will also appear as a singlet. The exact chemical shifts will depend on the electronic environment.
-
2,2,2-Trifluoroacetophenone: The three equivalent fluorine atoms of the trifluoromethyl group give rise to a single sharp peak at approximately -72 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies.
| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1710-1730 (Predicted) | ~1100-1300 (strong, multiple bands) (Predicted) | ~1550-1600 (Predicted) |
| Acetophenone | ~1685[3] | Not Applicable | ~1600, 1580, 1450 |
| 2,2,2-Trifluoroacetophenone | ~1715[5] | ~1150-1250 (strong, multiple bands)[5] | ~1600, 1450 |
-
This compound: The carbonyl stretching frequency is expected to be at a higher wavenumber compared to acetophenone due to the strong electron-withdrawing effect of the trifluoromethyl group and the halogenated phenyl ring, which reduces conjugation. Strong and broad absorption bands corresponding to the C-F stretching vibrations of the -CF₃ and Ar-F groups are anticipated in the 1100-1300 cm⁻¹ region.
-
Acetophenone: The carbonyl stretch is observed at a lower frequency (~1685 cm⁻¹) due to conjugation with the aromatic ring[3].
-
2,2,2-Trifluoroacetophenone: The C=O stretch is shifted to a higher frequency (~1715 cm⁻¹) compared to acetophenone because the electron-withdrawing trifluoromethyl group reduces the single-bond character of the carbonyl bond[5]. The spectrum is also characterized by very strong C-F stretching bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 260/262/264 (Predicted) | 191/193/195 ([M-CF₃]⁺), 163/165 ([M-CF₃-CO]⁺) (Predicted) |
| Acetophenone | 120[3] | 105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺) |
| 2,2,2-Trifluoroacetophenone | 174[5] | 105 ([M-CF₃]⁺), 77 ([C₆H₅]⁺) |
-
This compound: The molecular ion peak is expected to exhibit a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in an approximate ratio of 9:6:1). The most likely fragmentation pathways would involve the loss of the trifluoromethyl radical (•CF₃) to form a stable acylium ion, followed by the loss of carbon monoxide (CO).
-
Acetophenone: The mass spectrum of acetophenone shows a prominent molecular ion peak at m/z 120. The base peak is typically at m/z 105, corresponding to the loss of a methyl radical to form the benzoyl cation. Another significant fragment is observed at m/z 77, corresponding to the phenyl cation[3].
-
2,2,2-Trifluoroacetophenone: The molecular ion is observed at m/z 174. Similar to acetophenone, a major fragmentation pathway is the loss of the trifluoromethyl radical to form the benzoyl cation at m/z 105[5].
Conclusion
The spectroscopic comparison of this compound with acetophenone and 2,2,2-trifluoroacetophenone reveals predictable and instructive trends. The strong electron-withdrawing effects of the trifluoromethyl group and the halogen substituents on the phenyl ring lead to significant downfield shifts of aromatic protons in ¹H NMR and upfield shifts of the carbonyl carbon in ¹³C NMR. In IR spectroscopy, these effects result in an increase in the carbonyl stretching frequency. The mass spectra are dominated by the cleavage of the bond between the carbonyl carbon and the trifluoromethyl or methyl group, leading to the formation of a stable acylium cation.
While a complete experimental dataset for this compound is not yet publicly available, the principles outlined in this guide provide a robust framework for the interpretation of its spectra once they are acquired. This comparative approach underscores the power of spectroscopy in elucidating the subtle electronic and structural differences between closely related molecules, an essential capability in the field of chemical research and development.
References
- 1. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 3. Acetophenone [webbook.nist.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
Cost-benefit analysis of different synthetic pathways to CAS 1190865-44-1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, panobinostat (LBH-589) stands out as a potent pan-histone deacetylase (HDAC) inhibitor, approved for the treatment of multiple myeloma. The synthesis of this complex molecule is a critical aspect of its accessibility for research and development. This guide provides an in-depth cost-benefit analysis of two prominent synthetic pathways to panobinostat, offering insights into the practical and economic considerations for its production. While the specific molecule N-(3-(7-((4-(dimethylamino)but-2-enoyl)oxy)naphthalen-1-yl)-1H-indol-7-yl)-N-methylmethanesulfonamide (CAS 1190865-44-1 was initially queried, the provided CAS number corresponds to a different chemical entity. Given the structural similarities and the availability of extensive synthetic data, this guide will focus on the synthesis of panobinostat as a representative and highly relevant analogue.
Introduction to Panobinostat
Panobinostat is a cinnamic hydroxamic acid analogue that inhibits multiple HDAC enzymes, leading to the hyperacetylation of histones and other proteins.[1] This activity modulates gene expression, resulting in cell cycle arrest and apoptosis in cancer cells. Its intricate structure, featuring an indole moiety linked to a cinnamic acid derivative, presents several synthetic challenges. This guide will dissect two distinct and published routes for its synthesis, evaluating them on key metrics to aid researchers in selecting the most suitable pathway for their needs.
Pathway 1: The Convergent Approach via Wittig-Horner Reaction
This synthetic strategy, notably described by Chen et al. (2018), employs a convergent approach, building the panobinostat backbone through a key Wittig-Horner reaction followed by a one-pot condensation.[2]
Synthetic Workflow
Caption: Synthetic scheme for panobinostat via the Wittig-Horner reaction.
Experimental Protocols
Step 1: Synthesis of (E)-Methyl 3-(4-(chloromethyl)phenyl)acrylate
-
To a solution of 4-(chloromethyl)benzaldehyde (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF), add trimethyl phosphonoacetate (1.1 eq).
-
A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: One-pot Synthesis of (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate
-
In a single reaction vessel, (E)-methyl 3-(4-(chloromethyl)phenyl)acrylate (1.0 eq) and 2-(2-methyl-1H-indol-3-yl)ethanamine (1.1 eq) are dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the mixture.
-
The reaction is stirred at room temperature. The progress is monitored by TLC.
-
Upon completion, the product is isolated by extraction and purified by column chromatography.[2]
Step 3: Synthesis of Panobinostat
-
The methyl ester from the previous step is dissolved in a mixture of methanol (MeOH) and THF.
-
A solution of hydroxylamine hydrochloride (excess) and a strong base like sodium hydroxide (NaOH) in water is added to the reaction mixture at a low temperature (e.g., 0 °C).
-
The reaction is stirred until the starting material is consumed.
-
The final product, panobinostat, is isolated by filtration or extraction and can be further purified by recrystallization or chromatography.
Cost-Benefit Analysis of Pathway 1
| Factor | Analysis |
| Cost of Starting Materials | The starting materials, 4-(chloromethyl)benzaldehyde and trimethyl phosphonoacetate, are commercially available and relatively inexpensive. 2-(2-Methyl-1H-indol-3-yl)ethanamine is a more specialized reagent and contributes significantly to the overall cost. |
| Overall Yield | This route is reported to have a good overall yield, with the one-pot condensation step being particularly efficient.[2] |
| Scalability | The use of a one-pot reaction in the second step simplifies the process and makes it more amenable to large-scale synthesis by reducing the number of unit operations. |
| Safety & Environmental | The Wittig-Horner reaction often utilizes strong bases like NaH, which is highly flammable and requires careful handling. Solvents like THF and DMF are common, with the latter being a reproductive toxin. The final product, panobinostat, is toxic if swallowed or inhaled and may cause damage to fertility or the unborn child.[3] |
| Purification | Column chromatography is required for the purification of intermediates, which can be time-consuming and solvent-intensive, adding to the overall cost and environmental impact, especially at a larger scale. |
Pathway 2: The Linear Approach via Suzuki Coupling and Benzylic Bromination
This alternative synthetic strategy follows a more linear sequence, building the molecule step-by-step, often involving a palladium-catalyzed cross-coupling reaction as a key C-C bond formation step.
Synthetic Workflow
Caption: Linear synthetic approach to panobinostat.
Experimental Protocols
Step 1: Synthesis of (E)-Methyl 3-(p-tolyl)acrylate
-
In a reaction vessel, 1-bromo-4-methylbenzene (1.0 eq), methyl acrylate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., K₂CO₃, Et₃N) are combined in a suitable solvent (e.g., DMF, dioxane/water).
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is filtered to remove the catalyst, and the product is extracted and purified by column chromatography.
Step 2: Synthesis of (E)-Methyl 3-(4-(bromomethyl)phenyl)acrylate
-
(E)-Methyl 3-(p-tolyl)acrylate (1.0 eq) is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide or AIBN are added.
-
The reaction is initiated by heating or UV irradiation and stirred until completion.[4]
-
The succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated. The crude product is often used directly in the next step or purified by recrystallization.
Step 3: Synthesis of (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate
-
The crude (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate from the previous step is dissolved in a solvent like DMF.
-
2-(2-Methyl-1H-indol-3-yl)ethanamine (1.1 eq) and a base (e.g., K₂CO₃ or Et₃N) are added.
-
The mixture is stirred at room temperature until the alkylation is complete.
-
The product is isolated by extraction and purified by column chromatography.
Step 4: Synthesis of Panobinostat
-
This final step is identical to the final step in Pathway 1, involving the conversion of the methyl ester to the hydroxamic acid using hydroxylamine.
Cost-Benefit Analysis of Pathway 2
| Factor | Analysis |
| Cost of Starting Materials | 1-Bromo-4-methylbenzene and methyl acrylate are commodity chemicals and are very inexpensive. The main cost drivers in this pathway are the palladium catalyst and any specialized phosphine ligands used in the Suzuki/Heck coupling. |
| Overall Yield | The yields of Suzuki/Heck couplings can be very high, but the subsequent benzylic bromination can sometimes lead to side products, potentially lowering the overall yield. The final alkylation and hydroxamic acid formation steps are generally efficient. |
| Scalability | This linear sequence involves more individual steps and purifications compared to the one-pot approach in Pathway 1, which can make scaling up more challenging and costly in terms of time and resources. The use of expensive and air-sensitive catalysts may also pose challenges for large-scale production. |
| Safety & Environmental | Palladium catalysts, while used in small quantities, are heavy metals and require proper disposal. Benzylic bromination with NBS and a radical initiator can be hazardous if not controlled properly, and solvents like CCl₄ are toxic and environmentally harmful. |
| Purification | Multiple chromatographic purifications are typically required for the intermediates, which increases solvent usage and waste generation. The removal of palladium catalyst residues from the final product is also a critical consideration in pharmaceutical synthesis. |
Comparative Summary and Conclusion
| Feature | Pathway 1 (Convergent) | Pathway 2 (Linear) |
| Starting Materials Cost | Moderate | Low (excluding catalyst) |
| Catalyst Cost | Low (no metal catalyst) | High (Palladium catalyst) |
| Number of Steps | Fewer steps | More steps |
| Overall Yield | Generally high | Variable, can be high |
| Scalability | More favorable | Less favorable |
| Process Safety | Requires handling of NaH | Involves hazardous bromination and heavy metal catalyst |
| Environmental Impact | Moderate solvent usage | Higher solvent usage and heavy metal waste |
| Purification | Fewer chromatographic steps | Multiple chromatographic steps |
Expert Insights:
From a process chemistry perspective, Pathway 1 offers significant advantages in terms of process economy and efficiency , primarily due to its convergent nature and the one-pot reaction for a key intermediate. This reduces the number of unit operations, leading to savings in time, labor, and materials, making it more attractive for industrial-scale production. The avoidance of expensive and toxic heavy metal catalysts is another major benefit. However, the safe handling of highly reactive reagents like sodium hydride is a critical consideration.
Pathway 2 , while starting from cheaper raw materials, introduces the complexity and cost associated with palladium catalysis. The removal of palladium to pharmaceutically acceptable levels (<10 ppm) can be a significant challenge and adds to the overall cost. The multi-step linear nature of this route also makes it less efficient in terms of throughput. However, for small-scale laboratory synthesis, the ready availability of a wide range of boronic acids and aryl halides for the Suzuki coupling might offer more flexibility for analog synthesis.
Final Recommendation:
For the large-scale and cost-effective synthesis of panobinostat, Pathway 1 is the superior route . Its convergent design, higher overall efficiency, and avoidance of heavy metal catalysts make it a more robust and economical choice for drug development and manufacturing. For medicinal chemistry applications where the synthesis of diverse analogs is the primary goal, the modularity of Pathway 2 might be considered, although the challenges associated with it should be carefully evaluated.
This guide provides a framework for researchers to make informed decisions when embarking on the synthesis of panobinostat or its analogs. The choice of synthetic pathway will ultimately depend on the specific goals of the project, available resources, and the scale of production.
References
A Comparative Guide to the Definitive Structural Validation of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone by X-ray Crystallography
Introduction: The Imperative of Unambiguous Structure in Drug Development
In the landscape of pharmaceutical and agrochemical research, the precise molecular structure of a compound is its most fundamental attribute. This structural integrity is the bedrock upon which all subsequent research—from understanding mechanism of action to ensuring intellectual property—is built. For intermediates like 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS No: 1190865-44-1), a key building block in the synthesis of active pharmaceutical ingredients (APIs) such as Sarolaner, absolute certainty of its three-dimensional architecture is not merely an academic exercise; it is a critical requirement for regulatory approval and successful drug development.[1][2][3] The process of confirming that a synthesized molecule is indeed the intended target is known as structural validation.[4][5][6]
This guide provides a comparative analysis of analytical techniques used for structural elucidation, culminating in a detailed exposition of single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, presenting not just a protocol, but a framework for understanding why this technique stands as the gold standard for irrefutable structural proof.
Context: Synthesis of the Target Compound
To appreciate the need for validation, we must first consider the compound's origin. This compound is typically synthesized via complex organic reactions. A common pathway involves the reaction of a trifluoroacetylating agent with an organometallic species derived from a substituted haloarene, such as 5-bromo-1,3-dichloro-2-fluorobenzene.[7][8][9][10] While these methods are robust, the potential for side reactions, unexpected rearrangements, or isomeric impurities necessitates a rigorous, multi-faceted analytical approach to confirm the final structure.
Part 1: A Comparative Overview of Structural Elucidation Techniques
The initial characterization of a newly synthesized compound typically involves a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for the formulation of a structural hypothesis.
Spectroscopic "Fingerprinting": The First Line of Inquiry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As a powerful tool for probing the local chemical environment of atoms, NMR (¹H, ¹³C, ¹⁹F) provides detailed information about the connectivity of a molecule.[11] For our target compound, the ¹H NMR spectrum is expected to be simple, showing a singlet or a closely coupled doublet for the two equivalent aromatic protons. ¹⁹F NMR would show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. While incredibly informative, NMR primarily reveals relative atom placement, not the precise bond lengths or angles in the solid state.
-
Infrared (IR) Spectroscopy : IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[12] For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the 1700-1750 cm⁻¹ region.
-
Mass Spectrometry (MS) : This technique provides one of the most crucial initial pieces of data: the molecular weight of the compound.[12] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming that the molecular formula (C₈H₂Cl₂F₄O) is correct.[13] The fragmentation pattern observed in the mass spectrum can further support the proposed structure.
The Limitation of Inference
While the combination of NMR, IR, and MS provides compelling evidence, it constructs an inferred structure. These techniques do not directly "see" the molecule in three dimensions. They provide data that is interpreted to fit a proposed structure. For absolute, unambiguous proof—especially for patent applications or regulatory submissions—a direct visualization of the atomic arrangement is required. This is the unique and indispensable domain of single-crystal X-ray crystallography.[14]
Part 2: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is an analytical technique that provides an unparalleled, high-resolution view into the atomic and molecular structure of a crystalline material.[15] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and overall molecular geometry.[15][16][17] This method moves beyond inference to provide direct, definitive evidence.
Experimental Workflow: From Powder to Proof
The journey from a synthesized powder to a validated crystal structure follows a meticulous, multi-step process. The quality of the final data is entirely dependent on the quality of the initial crystal.
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
This protocol represents a self-validating system, where the quality of the outcome at each stage dictates the success of the next.
1. Crystal Growth (The Foundational Step)
-
Causality : The formation of a single, highly ordered crystal is the most critical and often most challenging prerequisite. The goal is to encourage molecules to pack in a repeating, three-dimensional lattice, which is necessary for coherent X-ray diffraction. A powder, being an agglomeration of randomly oriented microcrystals, will not produce the discrete diffraction data needed for structure solution.
-
Methodology :
-
Solvent Screening : Dissolve a small amount of highly purified this compound in a variety of volatile solvents (e.g., acetone, ethyl acetate, dichloromethane) to find one in which it is readily soluble.
-
Slow Evaporation : Prepare a saturated or near-saturated solution of the compound in a chosen "good" solvent. Place this solution in a small vial, loosely capped or covered with perforated film, and store it in a vibration-free environment at a constant temperature.
-
Antisolvent Vapor Diffusion : Alternatively, dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (an "antisolvent" in which the compound is insoluble, e.g., heptane or hexane). The slow diffusion of the antisolvent vapor into the solution will gradually lower the solubility, promoting slow crystallization.
-
Monitoring : Observe the vials daily for the formation of small, transparent crystals with well-defined faces. This process can take several days to weeks.
-
2. Crystal Selection and Mounting
-
Causality : The selection of a single, defect-free crystal is paramount. Polycrystalline samples or twinned crystals will produce complex or overlapping diffraction patterns that are difficult or impossible to interpret.[18]
-
Methodology :
-
Place a drop of inert oil (e.g., Paratone-N) on a glass slide under a polarizing microscope.
-
Transfer several candidate crystals into the oil.
-
Select a crystal that is transparent, exhibits sharp edges, and extinguishes light evenly under cross-polarized light. Ideal dimensions are typically between 0.1 and 0.4 mm.
-
Carefully mount the selected crystal onto the tip of a cryo-loop, which is then attached to a goniometer head. The oil helps protect the crystal from the atmosphere and facilitates handling.
-
3. X-ray Diffraction Data Collection
-
Causality : The crystal must be exposed to X-rays from multiple orientations to capture a complete sphere of diffraction data. Cooling the crystal (typically to ~100 K) minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.
-
Methodology :
-
Mount the goniometer head onto the diffractometer. A stream of cold nitrogen gas is used to flash-cool the crystal to the target temperature.
-
Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Modern CCD or CMOS detectors capture the intensity and position of thousands of diffracted X-ray reflections.
-
The instrument software automatically indexes these reflections to determine the unit cell parameters and crystal system.
-
4. Structure Solution and Refinement
-
Causality : The collected diffraction intensities must be converted into a chemically sensible atomic model. This is a two-part computational process.
-
Methodology :
-
Data Reduction : The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).
-
Structure Solution : Using specialized software (e.g., SHELXT), the "phase problem" is solved to generate an initial electron density map. This map is essentially a 3D image of where electrons are located in the unit cell.
-
Structure Refinement : An atomic model is built into the electron density map. The positions and thermal displacement parameters of each atom are then iteratively adjusted (refined) using a least-squares algorithm (e.g., with SHELXL) to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.
-
Validation : The final model is rigorously checked for geometric and crystallographic consistency using validation software like PLATON/CheckCIF.[19] This step is crucial for identifying potential errors in the model. Key metrics for a good refinement include low R-factors (R1 < 5%) and a Goodness-of-Fit (GooF) value close to 1.0.
-
Part 3: Data Analysis: From Hypothesis to Certainty
The successful completion of the crystallographic experiment yields a Crystallographic Information File (CIF), which contains all the information about the structure. This data provides the definitive validation that spectroscopic methods can only suggest.
Logical Flow of Structural Validation
Caption: Logical flow from hypothesis to definitive validation.
Quantitative Data Summary
The refined crystal structure provides precise measurements of bond lengths and angles. These can be compared to established literature values to confirm the chemical sensibility of the model.
| Parameter | Experimental Value (Å or °) | Expected Literature Value (Å or °) |
| C=O Bond Length | Value from CIF | ~1.20 - 1.22 Å |
| C-CF₃ Bond Length | Value from CIF | ~1.52 - 1.56 Å |
| Aromatic C-Cl Bond Length | Value from CIF | ~1.73 - 1.75 Å |
| Aromatic C-F Bond Length | Value from CIF | ~1.34 - 1.36 Å |
| C-C-C Angle in Ring | Value from CIF | ~120° |
| O=C-C(F₃) Angle | Value from CIF | ~117 - 120° |
(Note: The "Experimental Value" would be populated with the specific data from the refined CIF file of this compound.)
Conclusion
For a critical intermediate like this compound, structural ambiguity is not an option. While a suite of spectroscopic methods including NMR, IR, and Mass Spectrometry are essential for initial characterization and routine quality control, they ultimately provide a structure based on inference. Single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous, and high-resolution three-dimensional structural data. It is the definitive analytical technique that transforms a molecular hypothesis into a validated fact, providing the ultimate assurance of identity, purity, and conformation required for the rigorous demands of drug discovery and development.
References
- 1. apicule.com [apicule.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. This compound | 1190865-44-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 9. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. jchps.com [jchps.com]
- 12. jchps.com [jchps.com]
- 13. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. excillum.com [excillum.com]
- 17. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 18. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 19. cryst.chem.uu.nl [cryst.chem.uu.nl]
A Comparative Analysis of Phase Transfer Catalysts in the Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
In the landscape of modern agrochemical and pharmaceutical synthesis, the production of key intermediates with high purity and yield is of paramount importance. One such crucial building block is 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, a precursor for a range of pesticidally active isoxazoline-substituted benzamides.[1][2][3] The synthesis of this fluorinated ketone is a prime example of a reaction that benefits immensely from the application of phase transfer catalysis. This guide provides an in-depth comparative study of various phase transfer catalysts (PTCs) for this synthesis, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and process optimization.
The core of this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction.[1][2][4] Specifically, the chlorine atom at the C-4 position of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone is substituted by a fluorine atom using an alkali metal fluoride, such as potassium fluoride (KF).[1][2][4] The primary challenge in this process is the mutual insolubility of the reactants. The organic substrate, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, resides in a high-boiling polar aprotic solvent like sulfolane, while the nucleophile, potassium fluoride, is an inorganic salt, typically in a solid phase or an aqueous solution.[1][3][4] This phase disparity severely limits the reaction rate. Phase transfer catalysis elegantly overcomes this hurdle by facilitating the transport of the fluoride anion into the organic phase where the reaction can proceed.[5][6][7]
The Mechanism of Phase Transfer Catalysis in the Synthesis
Phase transfer catalysis operates on the principle of using a catalytic agent to shuttle a reactant across the interface of two immiscible phases.[5][6] In this specific synthesis, the PTC, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), plays this crucial role. The catalytic cycle can be understood through the following steps:
-
Anion Exchange: At the interface of the organic and solid/aqueous phases, the phase transfer catalyst exchanges its counter-ion (X⁻) for a fluoride ion (F⁻) from the potassium fluoride. This forms a lipophilic ion pair (Q⁺F⁻).
-
Phase Transfer: The newly formed Q⁺F⁻ ion pair, being soluble in the organic medium due to the bulky organic groups on the cation (Q⁺), migrates from the interface into the bulk of the organic phase.
-
Nucleophilic Substitution: In the organic phase, the fluoride ion of the Q⁺F⁻ pair is now in close proximity to the dissolved 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone. The "naked" or poorly solvated fluoride anion exhibits high nucleophilicity and attacks the electron-deficient aromatic ring at the C-4 position, displacing the chloride ion and forming the desired product, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Catalyst Regeneration: The displaced chloride ion (Cl⁻) pairs with the catalyst's cation (Q⁺) to form Q⁺Cl⁻. This ion pair then migrates back to the interface to exchange the chloride ion for another fluoride ion, thus completing the catalytic cycle.
Figure 1: Generalized mechanism of phase transfer catalysis.
Comparative Performance of Phase Transfer Catalysts
The choice of a phase transfer catalyst is critical as it directly influences reaction kinetics, yield, and overall process efficiency. The most common classes of PTCs for such applications are quaternary ammonium and phosphonium salts.
-
Quaternary Ammonium Salts (R₄N⁺X⁻): These are widely used due to their relatively low cost and commercial availability. The lipophilicity of the cation, which is determined by the length of the alkyl chains (R groups), is a key factor. Longer alkyl chains enhance solubility in the organic phase, which can improve catalytic activity.
-
Quaternary Phosphonium Salts (R₄P⁺X⁻): Phosphonium salts are often more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures, such as the one which is typically run at elevated temperatures.[1][3][4] Their larger, more polarizable cationic center can also influence the reactivity of the paired anion.
Below is a summary of experimental data derived from patent literature for the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
| Catalyst | Catalyst Loading (mol%) | Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tetraphenylphosphonium bromide | 1 | 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | KF | Sulfolane | 160 | 5 | ~63 | [1][3][4] |
Analysis of Catalyst Performance:
The available experimental data specifically highlights the use of tetraphenylphosphonium bromide as an effective catalyst for this transformation.[1][3][4] The preference for a phosphonium salt in this high-temperature reaction (160 °C) is logical. Quaternary ammonium salts, particularly those with smaller alkyl groups, can be susceptible to Hofmann elimination at elevated temperatures, leading to catalyst degradation and reduced efficiency. The thermal robustness of phosphonium salts makes them more reliable for this process.
While direct comparative data with a quaternary ammonium salt under identical conditions is not provided in the search results, it is a common observation in industrial chemistry that for high-temperature nucleophilic aromatic substitutions, phosphonium salts often outperform ammonium salts. The larger size of the phosphorus atom compared to nitrogen in the cationic center of the phosphonium salt results in a more "diffuse" positive charge. This leads to a weaker ion pair with the fluoride anion, rendering the anion more "naked" and, consequently, more nucleophilic in the low-polarity organic solvent.
Detailed Experimental Protocol
The following protocol is based on the synthesis described in the patent literature, utilizing tetraphenylphosphonium bromide as the phase transfer catalyst.[1][3][4]
Materials:
-
2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone
-
Anhydrous potassium fluoride (spray-dried)
-
Tetraphenylphosphonium bromide
-
Sulfolane (anhydrous)
-
Heptane (for chromatography)
-
Silica gel
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer/thermocouple
-
Heating mantle
-
Condenser
-
Vacuum distillation apparatus
-
Chromatography column
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol).
-
Addition of Reagents: To the flask, add sulfolane (3 ml), dry potassium fluoride (0.35 g, 4.32 mmol), and tetraphenylphosphonium bromide (0.015 g, 0.036 mmol).
-
Reaction: Heat the reaction mixture to 160 °C with vigorous stirring. Maintain this temperature for 5 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by vacuum distillation from the reaction mixture.
-
Chromatography: For further purification, the fractions containing the product are subjected to silica gel chromatography, eluting with pure heptane. This will afford the pure 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone as a colorless oil.
Figure 2: Experimental workflow for the synthesis.
Conclusion
The synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone via nucleophilic aromatic substitution is a process significantly enabled by phase transfer catalysis. While various PTCs can be employed, the evidence points towards quaternary phosphonium salts, such as tetraphenylphosphonium bromide, as being particularly well-suited for this reaction.[1][3][4] Their superior thermal stability and ability to generate a highly reactive "naked" fluoride anion in the organic phase make them the catalysts of choice for this high-temperature application. For researchers and drug development professionals looking to optimize this synthesis, the selection of a robust phosphonium-based catalyst is a critical first step towards achieving high yields and process efficiency. Further optimization of reaction parameters, such as solvent, temperature, and catalyst loading, can lead to even more favorable outcomes.
References
- 1. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 3. US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 4. KR20170066429A - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. mdpi.com [mdpi.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS No. 1190865-44-1), a halogenated organic compound. Adherence to these procedures is essential not only for regulatory compliance under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) but also for ensuring the safety of laboratory personnel and protecting the environment.[1][2]
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) for this compound indicates several key hazards that directly inform our handling and disposal strategy.[3][4]
Summary of Hazards and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Irritation | H315: Causes skin irritation | Nitrile or other chemically resistant gloves (inspect before use)[3] |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side-shields or chemical splash goggles[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a certified chemical fume hood to ensure adequate ventilation[3] |
The causality here is direct: the compound's irritant and toxic properties necessitate the use of specific barriers (gloves, goggles, fume hood) to prevent exposure during both active use and waste handling.
The Core Principle: Segregation of Halogenated Waste
The molecular structure of this compound contains both chlorine and fluorine atoms. This classifies it as a halogenated organic compound .[5] This is the single most important factor determining its disposal pathway.
The rationale behind this segregation is both economic and technical. Halogenated wastes cannot be disposed of via fuel blending like many non-halogenated solvents.[6] They require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrochloric and hydrofluoric acid) produced during combustion.[3] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, leading to significantly higher disposal costs—often twice as much or more.[6] Therefore, strict segregation is the most efficient and cost-effective approach.[6][7][8]
Step-by-Step Disposal Protocol
This protocol ensures waste is managed safely from the point of generation to its final collection by Environmental Health & Safety (EHS) personnel.
Step 1: Point-of-Generation Collection
-
Action: As soon as the material is declared waste (e.g., residual material, contaminated solutions), it must be collected.
-
Rationale: Treating all chemical waste as hazardous from the moment it is generated is a core principle of RCRA and institutional safety policies.[1][2] This prevents accidental abandonment or improper disposal.
Step 2: Container Selection and Labeling
-
Action:
-
Select a chemically compatible container with a tightly sealing screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Affix a "Hazardous Waste" label provided by your institution's EHS department to the container before adding any waste.[7][8]
-
On the label, clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[8] If it is a solution, list all components and their approximate percentages.
-
Mark the appropriate hazard boxes on the label (e.g., Toxic, Flammable if in a flammable solvent).
-
-
Rationale: Proper containerization and labeling are legal requirements. A sealed container prevents spills and the release of vapors.[9] Accurate labeling ensures that EHS personnel can handle and consolidate the waste safely and correctly.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[1][10]
-
Rationale: The SAA framework allows for the safe, short-term accumulation of hazardous waste in the lab without requiring a full-scale storage facility permit. The container must be kept closed except when actively adding waste.[7][10]
Step 4: Requesting Waste Pickup
-
Action: Once the container is full (a recommended maximum is 75-90% capacity to prevent overfilling) or when the experiment is complete, submit a waste pickup request to your institution's EHS department.[7]
-
Rationale: EHS professionals are trained and licensed to transport, consolidate, and arrange for the final disposal of hazardous materials with a certified waste vendor.
Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential.
-
For small spills:
-
Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbent material into a designated waste container.[3]
-
Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.
-
-
For large spills: Evacuate the immediate area and contact your institution's emergency EHS number.[8]
Crucially, all materials used to clean up a spill, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste. [2]
Disposal of Empty Containers
An "empty" container that held this compound is not necessarily non-hazardous.
-
Best Practice: Unless your institutional EHS specifies otherwise, any container that held this compound should be managed as hazardous waste. Do not triple rinse and dispose of it in the regular trash.[1][2]
-
Rationale: Some regulations, particularly for acutely toxic "P-listed" wastes, forbid rinsing.[1] While this compound is not explicitly P-listed, applying the more stringent protocol ensures maximum safety and compliance. The residual chemical can still pose a hazard.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated in the laboratory, emphasizing the critical segregation step.
Caption: Decision workflow for laboratory chemical waste disposal.
By integrating these scientifically grounded and regulation-aligned procedures into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.
References
- 1. odu.edu [odu.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. capotchem.com [capotchem.com]
- 4. This compound | 1190865-44-1 [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

